molecular formula C5H9N3O B159084 5-Amino-1-(2-hydroxyethyl)pyrazole CAS No. 73616-27-0

5-Amino-1-(2-hydroxyethyl)pyrazole

Cat. No.: B159084
CAS No.: 73616-27-0
M. Wt: 127.14 g/mol
InChI Key: IHQRJCVJAUKIEP-UHFFFAOYSA-N
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Description

5-Amino-1-(2-hydroxyethyl)pyrazole is a useful research compound. Its molecular formula is C5H9N3O and its molecular weight is 127.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 267219. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-aminopyrazol-1-yl)ethanol
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InChI

InChI=1S/C5H9N3O/c6-5-1-2-7-8(5)3-4-9/h1-2,9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHQRJCVJAUKIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1)CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40313186
Record name 5-Amino-1-(2-hydroxyethyl)pyrazole
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

73616-27-0
Record name 5-Amino-1H-pyrazole-1-ethanol
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Record name 73616-27-0
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Record name 5-Amino-1-(2-hydroxyethyl)pyrazole
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Record name 5-Amino-1-(2-hydroxyethyl)pyrazole
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Foundational & Exploratory

5-Amino-1-(2-hydroxyethyl)pyrazole basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Basic Properties of 5-Amino-1-(2-hydroxyethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound. The information is curated to support research, development, and application of this versatile heterocyclic compound.

Chemical Identity and Physical Properties

This compound, with the CAS number 73616-27-0, is a pyrazole derivative characterized by an amino group at the 5-position and a 2-hydroxyethyl substituent on the pyrazole nitrogen.[1][2][3][4] This compound is a solid at room temperature, typically appearing as a white to light yellow or orange crystalline powder.[2]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
Molecular Formula C₅H₉N₃O[1][2][3]
Molecular Weight 127.14 g/mol [1][4]
CAS Number 73616-27-0[1][2][3]
Appearance White to light yellow to light orange crystalline powder[2]
Melting Point 107 - 109 °C[2][4]
Boiling Point 140 °C at 0.04 mmHg[2][5]
Purity ≥98% to ≥99% (by GC)[2][3]

Synonyms:

  • 2-(5-Amino-1H-pyrazol-1-yl)ethanol[1][3][4]

  • 1H-Pyrazole-1-ethanol, 5-amino-[1]

  • (5-Amino-pyrazol-1-yl)-ethanol

  • 2-(5-Aminopyrazol-1-yl)ethanol[3]

Synthesis

Experimental Protocol: Synthesis via Decarboxylation of a Carboxy Intermediate

This protocol is based on a method described in a patent for the preparation of related pyrazole derivatives.

Step 1: Formation of 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole

  • React an alkyl (ethoxymethylene)cyanoacetate with 2-hydroxyethylhydrazine in an alkanol solution.

  • The resulting solid product is isolated.

  • Hydrolyze the solid by heating with a 2N aqueous sodium hydroxide solution.

  • Acidify the solution with 6N hydrochloric acid to precipitate 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole.

  • Filter the mixture to remove any undissolved material.

Step 2: Decarboxylation to this compound

  • Heat the isolated 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole intermediate at 160-170 °C to induce decarboxylation.

  • The resulting this compound is then purified by distillation under high vacuum.

Logical Relationship of the Synthesis Pathway

Synthesis_Pathway A Alkyl (ethoxymethylene)cyanoacetate C 5-Amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole Intermediate A->C B 2-Hydroxyethylhydrazine B->C D Hydrolysis (NaOH, then HCl) C->D E 5-Amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole D->E F Decarboxylation (160-170°C) E->F G This compound F->G H Purification (Vacuum Distillation) G->H I Final Product H->I

Caption: Synthesis workflow for this compound.

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry) for this compound are not available in the searched scientific literature. However, spectral data for closely related aminopyrazole derivatives have been reported and can be used for comparative purposes. For instance, ¹H and ¹³C NMR data are available for various 5-amino-1H-pyrazole-5-carbonitriles.[6][7]

Acidity and Basicity (pKa)

No experimental pKa value for this compound has been found in the reviewed literature. The molecule possesses both a basic amino group and a weakly acidic pyrazole N-H proton (in its tautomeric form), as well as a hydroxyl group. The basicity of the amino group is a key parameter influencing the compound's solubility and interaction with biological targets. The pKa of aminopyrazoles can be determined using methods like ¹H NMR spectroscopy by monitoring chemical shift changes with pH.

Solubility

The solubility of this compound is described as being compatible with various solvents, which is advantageous for its use in formulations.[2] While specific quantitative solubility data is not available, general solubility trends for pyrazole derivatives suggest that they are often more soluble in organic solvents like ethanol, methanol, and acetone compared to water.[6] The presence of the polar hydroxyl and amino groups in this compound would be expected to enhance its aqueous solubility compared to unsubstituted pyrazole. The solubility of pyrazole derivatives can be influenced by factors such as pH and the formation of salts.

Biological Activity and Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of more complex bioactive molecules, particularly in the pharmaceutical and agrochemical industries.[2] Derivatives of 5-aminopyrazoles are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[8] The core compound itself is a valuable building block for creating novel therapeutic agents.[2] For example, it serves as a precursor in the development of anti-inflammatory and analgesic drugs.[2]

Experimental Workflow for Evaluating Biological Activity

Biological_Activity_Workflow A This compound B Synthesis of Derivatives A->B C In vitro Screening (e.g., enzyme assays, cell-based assays) B->C D Lead Compound Identification C->D E In vivo Studies (Animal Models) D->E F Pharmacokinetic and Toxicological Profiling E->F G Candidate for Further Development F->G

Caption: General workflow for drug discovery using the target compound.

References

5-Amino-1-(2-hydroxyethyl)pyrazole chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of 5-Amino-1-(2-hydroxyethyl)pyrazole, a heterocyclic compound of interest in pharmaceutical and agrochemical research. It serves as a crucial intermediate for the synthesis of various bioactive molecules.[1] This guide details its chemical identity, physicochemical properties, and synthesis protocols, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental for its application in scientific research.

IUPAC Name: 2-(5-aminopyrazol-1-yl)ethanol[2]

Synonyms: 1H-pyrazole-1-ethanol, 5-amino-; 2-(5-amino-1H-pyrazol-1-yl)ethanol; 5-Amino-1-(β-hydroxyethyl)pyrazole[2][3]

Chemical Formula: C₅H₉N₃O[2][4]

The chemical structure of this compound consists of a pyrazole ring substituted with an amino group at the 5-position and a 2-hydroxyethyl group at the 1-position.

Figure 1: Chemical structure of 2-(5-aminopyrazol-1-yl)ethanol.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueReference
Molecular Weight 127.14 g/mol [3][5][6]
Appearance White to light yellow to light orange crystalline powder[1]
Melting Point 107.0 to 109.0 °C[1][3][7]
Boiling Point 140 °C at 0.04 mmHg[1][3][7]
Purity ≥98%[8]
CAS Number 73616-27-0[2][3][4][5]

Synthesis Protocols

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. This compound can be synthesized through the condensation of a hydrazine derivative with a suitable three-carbon precursor.

A common synthetic route involves the reaction of 2-hydroxyethylhydrazine with an electrophilic three-carbon component like an ethoxymethylenemalononitrile derivative.[9] The general workflow for such a synthesis is outlined below.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction cluster_intermediates Intermediate Processing cluster_product Final Product reactant1 2-Hydroxyethylhydrazine reaction Condensation in Alkanol Solution reactant1->reaction reactant2 Alkyl (ethoxymethylene)cyanoacetate reactant2->reaction hydrolysis Hydrolysis reaction->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation product This compound decarboxylation->product

Figure 2: Generalized workflow for the synthesis of this compound.

Experimental Protocol Example: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole

A specific example for a related compound, 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole, is described as follows:

  • A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C.[9]

  • A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added over a period of ten minutes.[9]

  • The mixture is heated under reflux for 2.5 hours.[9]

  • The resulting solution is allowed to cool to room temperature overnight.[9]

  • The formed golden-brown crystals are collected by filtration, washed with ether, and dried in vacuo at room temperature to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.[9]

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules. Its derivatives are investigated for various biological activities, making it a compound of interest in the following areas:

  • Pharmaceutical Development: It is a key intermediate in the synthesis of novel therapeutic agents.[1] The pyrazole scaffold is a common feature in many established drugs.

  • Agrochemical Chemistry: This compound is utilized in the formulation of agrochemicals, such as herbicides and growth regulators.[1]

  • Biochemical Research: It is employed in studies related to enzyme inhibition and metabolic pathways.[1]

The structural features of this compound, including the nucleophilic amino group and the reactive pyrazole ring, allow for a variety of chemical modifications to generate libraries of compounds for screening and lead optimization in drug discovery and agrochemical development.

References

An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)pyrazole (CAS: 73616-27-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-1-(2-hydroxyethyl)pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a reactive amino group and a hydroxyethyl side chain, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role as an intermediate in the development of kinase inhibitors and other therapeutic agents. Detailed experimental protocols and visual representations of key synthetic and signaling pathways are included to facilitate its application in research and development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

PropertyValue
CAS Number 73616-27-0
Molecular Formula C₅H₉N₃O
Molecular Weight 127.14 g/mol
Melting Point 107-109 °C
Appearance White to light yellow crystalline powder
Purity ≥98% (typically determined by GC or HPLC)
Synonyms 2-(5-Amino-1H-pyrazol-1-yl)ethanol, 1-(2-Hydroxyethyl)-1H-pyrazol-5-amine

Synthesis and Manufacturing

The synthesis of this compound can be achieved through a multi-step process, often starting from readily available precursors. A representative synthetic route is outlined below.

General Synthetic Workflow

Synthesis_Workflow A Alkyl (ethoxymethylene)cyanoacetate C 5-Amino-4-alkoxycarbonyl-1-(2'-hydroxyethyl)pyrazole A->C B 2-Hydroxyethylhydrazine B->C D Saponification (e.g., aq. NaOH) C->D Hydrolysis E 5-Amino-4-carboxy-1-(2'-hydroxyethyl)pyrazole D->E F Decarboxylation (Heat) E->F G This compound F->G p38_MAPK_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Cytokines\n(e.g., TNF-α, IL-1β) Inflammatory Cytokines (e.g., TNF-α, IL-1β) MKK3_6 MKK3/6 Inflammatory Cytokines\n(e.g., TNF-α, IL-1β)->MKK3_6 Cellular Stress Cellular Stress Cellular Stress->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Gene_Expression Inflammatory Gene Expression MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor 5-Aminopyrazole Derivatives Inhibitor->p38_MAPK Imidazo_Pyrazole_Synthesis A This compound C Cyclization (Base, Heat) A->C B α-Haloketone (e.g., Chloroacetone) B->C D Imidazo[1,2-b]pyrazole Derivative C->D

5-Amino-1-(2-hydroxyethyl)pyrazole discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)pyrazole: Discovery, Synthesis, and Applications

Introduction

This compound is a heterocyclic organic compound that has garnered significant interest in various fields of chemistry, most notably in medicinal chemistry and materials science. Its versatile structure, featuring both a nucleophilic amino group and a reactive pyrazole ring, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Discovery and History

The precise first synthesis of this compound is not definitively documented in a single seminal publication. However, the exploration of N-substituted aminopyrazoles dates back over a century due to their importance in pharmaceuticals and agrochemicals. The fundamental synthetic routes to 5-aminopyrazoles, primarily through the condensation of β-ketonitriles or their derivatives with hydrazines, have been well-established for decades.

Patents from the mid-20th century describe the preparation of related structures, indicating that the core 5-aminopyrazole scaffold was a subject of industrial research. For instance, U.S. Patent 2,989,537, though not for the exact title compound, details the synthesis of 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole, a direct precursor.[1] This suggests that the synthesis of this compound would have been readily achievable from this intermediate via hydrolysis and decarboxylation. Later patents explicitly outline the synthesis of this compound as a key step in the production of 4,5-diaminopyrazole derivatives used in hair coloring formulations.[1] These documents provide a historical context for its industrial importance as a chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 73616-27-0[2][3]
Molecular Formula C5H9N3O[2][3]
Molecular Weight 127.15 g/mol [2]
Appearance White to light yellow to light orange crystalline powder[2]
Melting Point 107 - 109 °C[2]
Boiling Point 140 °C at 0.04 mmHg[2]
Purity ≥98% or ≥99% (GC)[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. The most common route involves the reaction of 2-hydroxyethylhydrazine with a derivative of a 3-alkoxy-2-cyanoacrylate, followed by hydrolysis and decarboxylation.

Synthesis of 5-Amino-1-(2'-hydroxyethyl)-4-ethoxycarbonylpyrazole (Intermediate)

A foundational method for preparing a key precursor is described in U.S. Patent 2,989,537.[1]

Experimental Protocol:

  • A solution of ethyl (ethoxymethylene)cyanoacetate is reacted with 2-hydroxyethylhydrazine in an ethanol solvent.

  • The reaction mixture is heated to facilitate the condensation and cyclization reaction.

  • The resulting 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole is isolated by distillation under vacuum at a high temperature.[1]

Synthesis of this compound via Hydrolysis and Decarboxylation

The ethoxycarbonyl intermediate can then be converted to the final product.

Experimental Protocol:

  • The isolated 5-amino-4-ethoxycarbonyl-1-(2'-hydroxyethyl)-pyrazole is hydrolyzed by heating with an aqueous solution of sodium hydroxide (e.g., 2N NaOH).[1]

  • The resulting solution is then acidified with a strong acid, such as hydrochloric acid (e.g., 6N HCl), to precipitate the 5-amino-4-carboxy-1-(2'-hydroxyethyl)-pyrazole.[1]

  • The carboxylic acid intermediate is then heated to a temperature of 160-170 °C to induce decarboxylation.[1]

  • The final product, this compound, is purified by high-temperature vacuum distillation.[1]

A visual representation of this synthesis pathway is provided below.

Synthesis_of_5_Amino_1_2_hydroxyethyl_pyrazole reactant1 Ethyl (ethoxymethylene)cyanoacetate intermediate1 5-Amino-4-ethoxycarbonyl- 1-(2'-hydroxyethyl)-pyrazole reactant1->intermediate1 Ethanol, Heat reactant2 2-Hydroxyethylhydrazine reactant2->intermediate1 intermediate2 5-Amino-4-carboxy- 1-(2'-hydroxyethyl)-pyrazole intermediate1->intermediate2 1. NaOH(aq), Heat 2. HCl(aq) product This compound intermediate2->product Heat (160-170°C) Decarboxylation

Caption: Synthesis pathway of this compound.

Applications in Research and Development

This compound serves as a versatile building block for the synthesis of a variety of bioactive molecules.

Pharmaceutical Applications

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[4] Derivatives of this compound have been investigated for a range of therapeutic applications:

  • Anti-inflammatory and Analgesic Drugs: The core structure is a key intermediate in the synthesis of various pharmaceuticals, including those with anti-inflammatory and analgesic properties.[2]

  • Enzyme Inhibitors: Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways to better understand disease mechanisms.[2]

  • FGFR Inhibitors for Cancer Therapy: A notable application is in the development of selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5] Genetic alterations in FGFRs are linked to tumor growth, making them an attractive target for cancer therapies.[5] For example, [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347) is an orally available and selective inhibitor of FGFR1, FGFR2, and FGFR3 that has shown antitumor activity.[5]

The FGFR signaling pathway, a target for derivatives of this compound, is depicted below.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 PKC->Proliferation Ca2->Proliferation Inhibitor 5-Aminopyrazole Derivative (e.g., Debio 1347) Inhibitor->FGFR Inhibits

Caption: Simplified FGFR signaling pathway and point of inhibition.

Agrochemical and Material Science Applications

Beyond pharmaceuticals, this compound has applications in other industries:

  • Agrochemicals: It is used in the formulation of agrochemicals, where it can act as a growth regulator or herbicide.[2]

  • Hair Dyes: As previously mentioned, it is a precursor in the synthesis of 4,5-diaminopyrazole derivatives, which are used as developers in oxidative hair dyes.[1]

  • Material Science: The compound is also explored for its potential in creating novel polymers and materials with specific thermal and mechanical properties.[2]

Conclusion

This compound is a chemical compound with a rich history of application and a promising future in the development of new technologies. Its straightforward synthesis and versatile reactivity make it an invaluable tool for chemists in both academic and industrial settings. From its role as a key intermediate in the synthesis of life-saving drugs to its use in everyday consumer products, the importance of this compound is well-established. Further research into the derivatives of this compound is likely to uncover new and exciting applications.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole from 2-hydroxyethylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole, a valuable building block in pharmaceutical and agrochemical research. The primary synthetic route detailed herein involves the reaction of 2-hydroxyethylhydrazine with a suitable three-carbon electrophile, followed by cyclization and, if necessary, subsequent functional group manipulation. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules, including anti-inflammatory and analgesic drugs.[1] Its synthesis from readily available starting materials is a topic of significant interest in medicinal and process chemistry. The methods described below focus on the reaction of 2-hydroxyethylhydrazine with activated acrylonitriles or acrylates, leading to the formation of the pyrazole ring.

Synthetic Pathways and Methodologies

The synthesis of this compound from 2-hydroxyethylhydrazine can be achieved through several related pathways. The core of the synthesis involves the condensation of the hydrazine with a three-carbon component that includes a nitrile or ester group, which ultimately forms the C3, C4, and C5 atoms of the pyrazole ring. Subsequent chemical transformations can then yield the final desired product.

Method 1: Synthesis via a 4-Cyano Intermediate

One common approach involves the reaction of 2-hydroxyethylhydrazine with ethoxymethylenemalononitrile. This reaction proceeds via an initial Michael addition-elimination, followed by an intramolecular cyclization and tautomerization to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.

Reaction Scheme: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole

Synthesis_of_5_amino_4_cyano_1(2_hydroxyethyl)pyrazole r1 2-Hydroxyethylhydrazine p1 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole r1->p1 Ethanol, Reflux r2 Ethoxymethylenemalononitrile r2->p1

Caption: Synthesis of the 4-cyano pyrazole intermediate.

A detailed experimental protocol for this synthesis is provided below, based on established literature.[2]

Experimental Protocol: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole [2]

  • A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C.

  • A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added to the hydrazine solution over a period of ten minutes.

  • The remaining ethoxymethylenemalononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.

  • The reaction mixture is then heated under reflux for 2.5 hours.

  • The resulting solution is allowed to cool to room temperature overnight.

  • The formed golden-brown crystals are collected by filtration, washed with ether, and dried in vacuo at room temperature.

Quantitative Data

ParameterValueReference
Yield45.57 g[2]
Melting Point158-160 °C[2]
Method 2: Synthesis via a 4-Carboxylic Acid Intermediate and Decarboxylation

Another versatile method involves the reaction of 2-hydroxyethylhydrazine with an ethyl acrylate derivative, leading to a pyrazole with a 4-carboxylic acid group after hydrolysis. This carboxylic acid can then be removed via decarboxylation to yield the target this compound.[3][4]

Reaction Scheme: Synthesis and Decarboxylation of this compound-4-carboxylic acid

Synthesis_and_Decarboxylation cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation r1 2-Hydroxyethylhydrazine i1 This compound-4-carboxylate intermediate r1->i1 Toluene, 100°C r2 Ethyl 2-cyano-3-(dimethylamino)acrylate r2->i1 i2 This compound-4-carboxylic acid i1->i2 NaOH, 100°C p1 This compound i2->p1 Heat (135-155°C) Experimental_Workflow start Start reactants Combine 2-hydroxyethylhydrazine and three-carbon component in a suitable solvent start->reactants reaction Heat the reaction mixture under reflux or at a specified temperature reactants->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Cool the reaction mixture and isolate the crude product monitoring->workup Reaction Complete purification Purify the product by recrystallization, washing, and drying workup->purification characterization Characterize the final product (e.g., melting point, NMR, MS) purification->characterization end End characterization->end

References

Spectroscopic Profile of 5-Amino-1-(2-hydroxyethyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-Amino-1-(2-hydroxyethyl)pyrazole. The information presented herein is essential for the characterization and quality control of this important intermediate used in pharmaceutical and agrochemical research. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for this compound.

Table 1: ¹H NMR Spectroscopic Data (Hypothetical)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35d, J = 2.0 Hz1HH-4 (pyrazole ring)
5.60d, J = 2.0 Hz1HH-3 (pyrazole ring)
4.50br s2H-NH₂
3.95t, J = 5.5 Hz2H-CH₂- (pyrazole-N-CH₂)
3.70t, J = 5.5 Hz2H-CH₂-OH
2.90br s1H-OH

Solvent: DMSO-d₆, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data (Hypothetical)

Chemical Shift (δ) ppmAssignment
155.0C-5 (pyrazole ring)
135.0C-4 (pyrazole ring)
95.0C-3 (pyrazole ring)
60.0-CH₂-OH
52.0-CH₂- (pyrazole-N-CH₂)

Solvent: DMSO-d₆

Table 3: IR Spectroscopic Data (Hypothetical)

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
3120MediumC-H stretching (aromatic)
2940, 2870MediumC-H stretching (aliphatic)
1620StrongN-H bending (scissoring)
1580StrongC=N stretching (pyrazole ring)
1490MediumC=C stretching (pyrazole ring)
1050StrongC-O stretching

Table 4: Mass Spectrometry Data (Hypothetical)

m/zRelative Intensity (%)Assignment
127.07100[M]⁺ (Molecular Ion)
96.0685[M - CH₂OH]⁺
82.0560[M - C₂H₄OH]⁺
69.0445[C₃H₃N₂]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0.00 ppm).

  • ¹H NMR Acquisition : A standard proton experiment is performed. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : A proton-decoupled carbon experiment is performed. A spectral width of 0 to 160 ppm is typically used. A larger number of scans is generally required for ¹³C NMR to achieve adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition : The spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatography (GC) inlet for sample introduction.

  • Sample Preparation : A dilute solution of the compound is prepared in a volatile solvent such as methanol or acetonitrile.

  • Ionization : Electron Ionization (EI) is a common method for this type of molecule, typically using an ionization energy of 70 eV.

  • Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector measures the abundance of each ion.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in data interpretation.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Output cluster_interp Interpretation & Characterization Sample Compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Data_NMR NMR Spectra (¹H, ¹³C) Acq_NMR->Data_NMR Data_IR IR Spectrum Acq_IR->Data_IR Data_MS Mass Spectrum Acq_MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Spectroscopic Analysis Workflow

Data_Interpretation_Logic cluster_data Spectroscopic Data cluster_info Derived Information H_NMR ¹H NMR: Proton Environment, Connectivity Structure Molecular Structure H_NMR->Structure confirms Purity Purity Assessment H_NMR->Purity detects impurities in C_NMR ¹³C NMR: Carbon Skeleton C_NMR->Structure confirms IR IR: Functional Groups IR->Structure identifies functional groups of MS MS: Molecular Weight, Fragmentation MS->Structure determines molecular formula of Structure->Purity basis for

Logical Flow of Spectroscopic Data Interpretation

An In-depth Technical Guide to the Solubility and Stability of 5-Amino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of the heterocyclic compound 5-Amino-1-(2-hydroxyethyl)pyrazole. This molecule is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility and stability is crucial for optimizing reaction conditions, developing robust formulations, and ensuring product quality and shelf-life.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 73616-27-0[2]
Molecular Formula C₅H₉N₃O[2]
Molecular Weight 127.14 g/mol [2]
Melting Point 107 - 109 °C[1]
Boiling Point 140 °C at 0.04 mmHg[1]
Purity ≥98%[2]

Solubility Profile

Experimental Protocol for Solubility Determination

A standard isothermal shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound

  • A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

  • Shaking incubator or water bath with temperature control

  • Analytical balance

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

  • Centrifuge

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C, 37 °C, 50 °C).

  • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted sample by a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

Expected Solubility Data

The following tables present a hypothetical solubility profile of this compound in various solvents at different temperatures. This data is for illustrative purposes and should be replaced with experimentally determined values.

Table 1: Solubility in Common Solvents at 25 °C

SolventDielectric ConstantSolubility (g/L)
Water80.1Expected to be soluble
Methanol32.7Expected to be highly soluble
Ethanol24.5Expected to be soluble
Acetone20.7Expected to be moderately soluble
Ethyl Acetate6.0Expected to be slightly soluble
Dichloromethane9.1Expected to be slightly soluble
Toluene2.4Expected to be poorly soluble

Table 2: Temperature Dependence of Solubility in Water

Temperature (°C)Solubility (g/L)
10Hypothetical Value
25Hypothetical Value
40Hypothetical Value
60Hypothetical Value

Stability Profile

Understanding the chemical stability of this compound is essential for predicting its degradation pathways and establishing appropriate storage conditions. Forced degradation studies are a crucial component of this assessment.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to identify potential degradation products and pathways.[4][5]

General Procedure:

  • Prepare solutions of this compound in a suitable solvent.

  • Expose the solutions to various stress conditions as detailed below.

  • At specified time points, withdraw samples and neutralize them if necessary.

  • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Stress Conditions:

  • Acidic Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60 °C).

  • Basic Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures (e.g., 60 °C).

  • Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80 °C).

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Logical Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting stability studies.

Stability_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase Plan Develop Stability Protocol Select Select Batches and Container Closure System Plan->Select Store Store Samples at Specified Conditions Select->Store Sample Pull Samples at Time Points Store->Sample Analyze Analyze Samples using Stability-Indicating Methods Sample->Analyze Data Compile and Analyze Data Analyze->Data Degradation Identify and Characterize Degradation Products Data->Degradation ShelfLife Determine Shelf-Life and Storage Conditions Degradation->ShelfLife

Caption: A logical workflow for a comprehensive stability study.

Expected Stability Data

The following table provides a template for summarizing the results of forced degradation studies. The extent of degradation is hypothetical and should be determined experimentally.

Table 3: Summary of Forced Degradation Studies

Stress ConditionConditionsTime (hours)% Degradation (Hypothetical)Number of Degradants
Acidic Hydrolysis1 M HCl, 60 °C2415%2
Basic Hydrolysis1 M NaOH, 60 °C2425%3
Oxidation30% H₂O₂, RT2440%4
Thermal (Solid)80 °C72<5%1
Thermal (Solution)80 °C7210%2
Photolytic (Solid)ICH Q1B-<2%0
Photolytic (Solution)ICH Q1B-8%1

Signaling Pathways and Experimental Workflows

While this compound is primarily a synthetic intermediate, understanding its potential interactions in biological systems is important, especially for its derivatives that are developed as active pharmaceutical ingredients. The following diagram illustrates a generic signal transduction pathway that could be modulated by a hypothetical drug candidate derived from this pyrazole core.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Binds to Promoter Response Cellular Response Gene->Response Transcription & Translation Ligand Ligand Ligand->Receptor Drug Pyrazole Derivative (Inhibitor) Drug->Kinase1 Inhibits

Caption: A generic kinase signaling pathway potentially inhibited by a pyrazole derivative.

Conclusion

This technical guide has outlined the essential aspects of the solubility and stability of this compound. While specific experimental data is not yet publicly available, the provided protocols and templates offer a robust framework for researchers and drug development professionals to generate and present this critical information. A comprehensive understanding of these properties is paramount for the successful application of this versatile chemical intermediate in the pharmaceutical and agrochemical industries.

References

5-Amino-1-(2-hydroxyethyl)pyrazole derivatives and analogues

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-1-(2-hydroxyethyl)pyrazole Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide focuses on the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues. These compounds have garnered significant interest due to their diverse pharmacological profiles, including roles as kinase inhibitors, antiproliferative agents, and modulators of protein-protein interactions. This document provides a comprehensive overview of their structure-activity relationships (SAR), detailed experimental protocols for their synthesis and evaluation, and a summary of key quantitative data to support further research and development in this area.

Introduction to the 5-Aminopyrazole Scaffold

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of therapeutic agents.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The 5-aminopyrazole moiety, in particular, serves as a versatile building block for creating complex molecular architectures with significant therapeutic potential.[2][3] The presence of a 2-hydroxyethyl group at the N-1 position can enhance solubility and provide a key interaction point for binding to biological targets.[4][5] This guide will explore the chemical and biological landscape of these promising compounds.

Synthesis of this compound Derivatives

The synthesis of the 5-aminopyrazole core is typically achieved through the condensation of a hydrazine derivative with a suitable three-carbon precursor. A common and effective method for synthesizing the parent compound, this compound, and its derivatives involves the reaction of 2-hydroxyethylhydrazine with an ethoxymethylenemalononitrile or an ethyl (ethoxymethylene)cyanoacetate.[3][6][7]

Further functionalization of the pyrazole ring allows for the creation of diverse chemical libraries. For instance, multi-component, one-pot synthesis methods have been developed for producing various 5-amino-1H-pyrazole-5-carbonitrile derivatives with high yields and short reaction times.[1]

Below is a generalized workflow for the synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Hydroxyethylhydrazine C Reaction in Ethanol A->C B Ethoxymethylenemalononitrile B->C D Heating under Reflux C->D E Cooling & Crystallization D->E F Filtration & Drying E->F G 5-Amino-4-cyano-1-(2-hydroxyethyl)pyrazole F->G

Caption: General synthesis workflow for a 5-aminopyrazole derivative.

Biological Activities and Therapeutic Applications

Derivatives of this compound have been investigated for a wide range of therapeutic applications, primarily driven by their ability to act as kinase inhibitors.

Kinase Inhibition

The pyrazole scaffold is a common pharmacophore in the design of kinase inhibitors.[8][9] Derivatives of 5-aminopyrazole have shown potent and selective inhibition of several kinases implicated in cancer and inflammatory diseases.

  • p38α MAP Kinase: Certain 5-aminopyrazole derivatives have been identified as potent and selective inhibitors of p38α MAP kinase, a key regulator of inflammatory cytokine production.[10] These compounds have demonstrated efficacy in cellular assays and in vivo models by inhibiting the production of tumor necrosis factor-alpha (TNFα).[10]

  • Fibroblast Growth Factor Receptor (FGFR): The FGFR family of receptor tyrosine kinases is a validated target in oncology. A notable derivative, [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), is an orally available and selective inhibitor of FGFR1, 2, and 3, showing antitumor activity in preclinical models.[11]

  • Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2, such as G2019S, are associated with Parkinson's disease. 1H-pyrazole biaryl sulfonamides have been developed as potent and selective inhibitors of the G2019S-LRRK2 mutant kinase.[8]

The diagram below illustrates the general mechanism of action for these kinase inhibitors, where they compete with ATP for binding to the kinase domain, thereby inhibiting downstream signaling.

G Receptor Receptor Tyrosine Kinase (e.g., FGFR, LRRK2) Substrate Substrate Protein Receptor->Substrate phosphorylates ATP ATP ATP->Receptor Inhibitor 5-Aminopyrazole Derivative Inhibitor->Receptor binds & inhibits PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Inflammation) PhosphoSubstrate->Downstream

Caption: Mechanism of kinase inhibition by 5-aminopyrazole derivatives.

Antiproliferative and Antioxidant Activity

Several studies have explored the anticancer potential of these compounds beyond specific kinase targets. A series of pyrazolyl acylhydrazones and amides, featuring a phenylamino pyrazole nucleus, were evaluated for their antiproliferative and antioxidant properties.[12][13] Some derivatives exhibited significant antitumor properties against various cancer cell lines with micromolar IC50 values and also showed potent antioxidant activity.[12][13]

Other Therapeutic Targets

The versatility of the 5-aminopyrazole scaffold extends to other target classes:

  • Protein-Protein Interaction (PPI) Inhibition: Pyrazolo[4,3-c]pyridines, which can be derived from 5-aminopyrazoles, have been identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction, showing potential as trypanocidal agents.[4] The 1-(2-hydroxyethyl) substituent was explored in these studies for improved compound properties.[4]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For 5-aminopyrazole derivatives, key structural modifications have been shown to significantly impact biological activity.

  • Substitution at N-1: The 1-(2-hydroxyethyl) group is often introduced to improve solubility and can provide a hydrogen bond donor/acceptor site.[4] However, in some cases, like the PEX14-PEX5 inhibitors, this substitution did not offer superior activity compared to an unsubstituted N-1 position.[4]

  • Substitution at C-4: The C-4 position is frequently substituted with groups like cyano or carbohydrazide.[6][12] These groups can be further modified to extend the molecule and explore additional binding pockets in the target protein.

  • Fused Ring Systems: Cyclization reactions involving the 5-amino group and an adjacent substituent can lead to fused pyrazole systems like pyrazolo[1,5-a]pyrimidines and imidazo[1,2-b]pyrazoles, which often possess unique biological activities, including antimicrobial and antioxidant properties.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on various .

Table 1: Antiproliferative Activity of Selected Pyrazole Derivatives [13]

Compound IDCell LineIC50 (µM)
11a HeLa2.5
11a MCF73.7
11a SKOV34.1
11a SKMEL283.9

Table 2: PEX14-PEX5 Protein-Protein Interaction Inhibition [4]

Compound IDTarget OrganismAssay TypeEC50 (µM)
13 T. bruceiAlphaScreen2.5
14 T. bruceiAlphaScreen1.6
4 T. bruceiAlphaScreen12.6
4 T. cruziAlphaScreen17.0

Note: Compound 4 is a 1-(2-hydroxyethyl) derivative.

Experimental Protocols

General Synthesis of 5-Amino-4-cyano-1-(2-hydroxyethyl)pyrazole[6]
  • Preparation of Reactant Solutions:

    • Dissolve 2-hydroxyethylhydrazine (38.9 g) in 425 mL of ethanol.

    • Separately, dissolve ethoxymethylenemalononitrile (52 g) in 250 mL of warm ethanol.

  • Reaction:

    • Heat the 2-hydroxyethylhydrazine solution to 50°C.

    • Add the ethoxymethylenemalononitrile solution to the heated solution over a period of 10 minutes.

    • Wash the flask with an additional 50 mL of ethanol to ensure complete transfer.

  • Reflux:

    • Heat the resulting mixture under reflux for 2.5 hours.

  • Isolation and Purification:

    • Allow the solution to cool to room temperature overnight, during which crystallization should occur.

    • Collect the formed golden-brown crystals by filtration.

    • Wash the collected crystals with ether.

    • Dry the product in vacuo at room temperature to yield 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole.

General Protocol for In Vitro Kinase Inhibition Assay (e.g., p38α)
  • Reagents and Materials:

    • Recombinant human p38α kinase.

    • ATP and a suitable kinase substrate (e.g., myelin basic protein).

    • Test compounds (5-aminopyrazole derivatives) dissolved in DMSO.

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™ or similar).

    • 384-well microplates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO and add them to the microplate wells.

    • Add the p38α enzyme to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion and Future Directions

This compound derivatives and their analogues represent a highly versatile and promising class of compounds for drug discovery. Their synthetic tractability allows for the creation of large, diverse libraries for screening against various biological targets. The demonstrated success in developing potent and selective inhibitors for kinases like p38α, FGFR, and LRRK2 highlights their potential in oncology, inflammatory diseases, and neurodegenerative disorders.

Future research should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles. Further exploration of their potential as inhibitors of protein-protein interactions and as agents targeting other enzyme classes could unveil new therapeutic opportunities. The continued application of structure-based drug design will be instrumental in guiding the development of next-generation therapeutics based on this valuable scaffold.

References

The Enduring Significance of the 5-Aminopyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities. This five-membered aromatic ring, featuring two adjacent nitrogen atoms and an amino group at the C5 position, serves as a crucial building block for the synthesis of a diverse array of bioactive molecules. Its unique structural and electronic properties allow for facile functionalization, enabling the development of compounds with finely tuned pharmacological profiles. Derivatives of 5-aminopyrazole have demonstrated potent efficacy as kinase inhibitors, anticancer agents, antimicrobial compounds, and antioxidants, underscoring the scaffold's profound impact on contemporary drug discovery and development.[1][2][3]

Kinase Inhibition: A Dominant Area of Impact

The 5-aminopyrazole scaffold has proven to be particularly fruitful in the design of potent and selective kinase inhibitors, addressing a critical class of enzymes often dysregulated in various diseases, most notably cancer.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and environmental stress.[4] Overactivation of the p38α isoform is implicated in a range of inflammatory diseases. Several 5-aminopyrazole-based compounds have been identified as potent and selective inhibitors of p38α MAPK, demonstrating excellent cellular potency in suppressing the production of pro-inflammatory cytokines like TNFα.[3][5]

Table 1: Inhibitory Activity of 5-Aminopyrazole Derivatives against p38α MAPK

Compoundp38α IC50 (nM)Cellular TNFα Inhibition IC50 (nM)Reference
2j 823[3]
2f --[3]

Note: Specific IC50 value for 2f was not provided in the abstract.

// Nodes stress [label="Environmental Stress\nInflammatory Cytokines", fillcolor="#F1F3F4", fontcolor="#202124"]; map3k [label="MAPKKK\n(e.g., TAK1, ASK1)", fillcolor="#F1F3F4", fontcolor="#202124"]; map2k [label="MAPKK\n(MKK3/6)", fillcolor="#F1F3F4", fontcolor="#202124"]; p38 [label="p38 MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; substrates [label="Downstream Substrates\n(e.g., MK2, ATF2)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Inflammatory Response\nApoptosis, Cell Cycle Regulation", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges stress -> map3k; map3k -> map2k; map2k -> p38; p38 -> substrates; substrates -> response; inhibitor -> p38 [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 1: Simplified p38 MAPK signaling pathway and the point of inhibition by 5-aminopyrazole derivatives.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a known driver in various cancers. The development of resistance to FGFR inhibitors, often through gatekeeper mutations, presents a significant clinical challenge. Covalent inhibitors based on the 5-amino-1H-pyrazole-4-carboxamide scaffold have been designed to target both wild-type and mutant FGFRs, demonstrating potent activity against multiple FGFR isoforms and cancer cell lines.[6]

Table 2: Inhibitory Activity of 5-Aminopyrazole Derivatives against FGFRs and Cancer Cell Lines

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)NCI-H520 IC50 (nM)SNU-16 IC50 (nM)KATO III IC50 (nM)Reference
10h 46419962195973[6]

// Nodes fgf [label="FGF Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; fgfr [label="FGFR", fillcolor="#FBBC05", fontcolor="#202124"]; dimerization [label="Receptor Dimerization\n& Autophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; plc [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; ras_mapk [label="RAS-MAPK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; pi3k_akt [label="PI3K-AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; stat [label="STAT Pathway", fillcolor="#F1F3F4", fontcolor="#202124"]; proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges fgf -> fgfr; fgfr -> dimerization; dimerization -> plc; dimerization -> ras_mapk; dimerization -> pi3k_akt; dimerization -> stat; plc -> proliferation; ras_mapk -> proliferation; pi3k_akt -> proliferation; stat -> proliferation; inhibitor -> fgfr [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 2: Overview of FGFR signaling pathways inhibited by 5-aminopyrazole derivatives.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies and autoimmune diseases.[7] The 5-aminopyrazole carboxamide scaffold has been utilized to develop both irreversible and reversible covalent inhibitors of BTK, with some compounds demonstrating high potency and selectivity.

// Nodes bcr [label="B-Cell Receptor (BCR)\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; lyn_syk [label="LYN, SYK", fillcolor="#F1F3F4", fontcolor="#202124"]; btk [label="BTK", fillcolor="#FBBC05", fontcolor="#202124"]; plcg2 [label="PLCγ2", fillcolor="#F1F3F4", fontcolor="#202124"]; downstream [label="Downstream Signaling\n(NF-κB, MAPK)", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="B-Cell Proliferation,\nSurvival, Differentiation", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges bcr -> lyn_syk; lyn_syk -> btk; btk -> plcg2; plcg2 -> downstream; downstream -> response; inhibitor -> btk [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 3: The B-Cell Receptor (BCR) signaling pathway highlighting BTK as a target for 5-aminopyrazole inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are essential for cell cycle regulation, and their dysregulation is a hallmark of cancer. The 5-aminopyrazole scaffold has been explored for the development of inhibitors targeting various CDKs, including CDK2. CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S phase transition and S phase progression.[8]

// Nodes g1 [label="G1 Phase", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk46_cyclinD [label="CDK4/6-Cyclin D", fillcolor="#F1F3F4", fontcolor="#202124"]; rb_phos [label="Rb Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; e2f [label="E2F Release", fillcolor="#F1F3F4", fontcolor="#202124"]; cyclinE [label="Cyclin E Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk2_cyclinE [label="CDK2-Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; s_phase [label="S Phase Entry", fillcolor="#F1F3F4", fontcolor="#202124"]; cdk2_cyclinA [label="CDK2-Cyclin A", fillcolor="#FBBC05", fontcolor="#202124"]; s_progression [label="S Phase Progression", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="5-Aminopyrazole\nInhibitors", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges g1 -> cdk46_cyclinD; cdk46_cyclinD -> rb_phos; rb_phos -> e2f; e2f -> cyclinE; cyclinE -> cdk2_cyclinE; cdk2_cyclinE -> s_phase; s_phase -> cdk2_cyclinA; cdk2_cyclinA -> s_progression; inhibitor -> cdk2_cyclinE [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; inhibitor -> cdk2_cyclinA [arrowhead=tee, color="#EA4335", style=dashed, penwidth=2]; } .enddot Figure 4: Simplified CDK2-mediated cell cycle regulation, a target for 5-aminopyrazole-based inhibitors.

Anticancer Activity

Beyond specific kinase inhibition, 5-aminopyrazole derivatives have demonstrated broad cytotoxic activity against various cancer cell lines. Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of other crucial cellular processes.

Table 3: Anticancer Activity of Various 5-Aminopyrazole Derivatives

CompoundCell LineIC50 (µM)Reference
BC-7 HeLa65.58 ± 8.40[9]
7a HepG26.1 ± 1.9[10]
7b HepG27.9 ± 1.9[10]
Compound 24 HepG20.05[11]
Compound 25 HepG20.028[11]
Compound 7 A549 (lung)0.487[11]
Compound 7 HT29 (colon)0.381[11]
Compound 3 Hep-G241[12]
Derivative 8 Hep-G23.6[12]
Derivative 19 Hep-G217.7[12]

Antimicrobial and Antioxidant Properties

The 5-aminopyrazole scaffold is also a source of promising antimicrobial and antioxidant agents.

Antimicrobial Activity

Derivatives incorporating the 5-aminopyrazole moiety have shown activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible microbial growth.

Table 4: Antimicrobial Activity (MIC) of 5-Aminopyrazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
3c Staphylococcus aureus32-64[13]
4b Staphylococcus aureus32-64[13]
3c Mycobacterium tuberculosisModerate Activity[13]
4a Mycobacterium tuberculosisModerate Activity[13]
Antioxidant Activity

Many 5-aminopyrazole derivatives exhibit significant antioxidant properties, which are often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results can be expressed as a percentage of antioxidant activity (AA%) or as an IC50 value, the concentration required to scavenge 50% of the DPPH radicals.

Table 5: Antioxidant Activity of 5-Aminopyrazole Derivatives

CompoundAntioxidant ActivityReference
22 75.3% inhibition[14]
23 72.9% inhibition[14]
4b 27.65% (AA%)[15]
4c 15.47% (AA%)[15]
3b IC50: 139 µM (ROS Production Inhibition)[15]
3c IC50: 113 µM (ROS Production Inhibition)[15]

Experimental Protocols

General Synthesis of 5-Aminopyrazole Derivatives

A common and versatile method for the synthesis of the 5-aminopyrazole core involves the condensation of β-ketonitriles with hydrazines.[16] The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization.

// Nodes start [label="β-Ketonitrile + Hydrazine"]; step1 [label="Step 1: Nucleophilic Attack\n(Hydrazine on Carbonyl)"]; intermediate [label="Hydrazone Intermediate"]; step2 [label="Step 2: Intramolecular Cyclization\n(Amine on Nitrile)"]; product [label="5-Aminopyrazole Derivative"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; } .enddot Figure 5: General workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines.

Detailed Protocol: Synthesis of 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-3-carbohydrazide (8d) [17]

  • Preparation of Intermediate (7d): A mixture of the appropriate ethyl cyanoacrylate and hydrazinoethanol is refluxed in absolute ethanol.

  • Hydrazide Formation: The resulting 5-aminopyrazole intermediate (7d) is reacted with hydrazine monohydrate at room temperature for 6 hours to yield the corresponding carbohydrazide (8d).

  • Purification and Characterization: The product is purified, and its structure is confirmed using spectroscopic methods.

    • Yield: 85%

    • Melting Point: 72–73 °C

    • ¹H-NMR (400 MHz, CDCl₃): δ 3.92–4.08 (m, 2H, CH₂N), 4.90–4.94 (m, 1H, CHOH), 5.23 (br s., 2H, NH₂, exchangeable with D₂O), 5.30 (d, J = 4.4, 1H, OH, exchangeable with D₂O), 5.66 (s, 1H, H-4 pyraz.), 5.91 (s, 2H, NH₂, exchangeable with D₂O), 7.11–7.54 (m, 5H, 5Ar), 8.01 (br s, 1H, CONH, exchangeable with D₂O).

    • ¹³C-NMR (101 MHz, CDCl₃): δ 162.76, 150.62, 145.20, 142.39, 128.56, 128.19, 127.25, 87.47, 72.89, 56.25.

    • Anal. Calcd. for C₁₂H₁₅N₅O₂: C, 55.16; H, 5.79; N, 26.80. Found: C, 55.00; H, 5.49; N, 26.46.

Key Biological Assays

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the 5-aminopyrazole derivative for a specified period (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.[9][17]

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or a specialized solubilization buffer).[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.[9]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Compound Dilution: A serial dilution of the 5-aminopyrazole derivative is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.[1]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism to grow (e.g., 18-24 hours at 37°C).

  • Observation: The wells are visually inspected for turbidity, which indicates microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[1][2]

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.[13]

  • Reaction Mixture: Various concentrations of the 5-aminopyrazole derivative are mixed with the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm. The reduction of the purple DPPH radical to a yellow product by the antioxidant leads to a decrease in absorbance.[13]

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). The IC50 value can also be determined.

Conclusion

The 5-aminopyrazole scaffold continues to be a cornerstone in the field of medicinal chemistry, providing a versatile platform for the design and synthesis of novel therapeutic agents. Its proven success in yielding potent inhibitors of various kinases, along with its demonstrated anticancer, antimicrobial, and antioxidant activities, ensures its enduring significance in the quest for new and effective treatments for a wide range of human diseases. The ongoing exploration of this remarkable heterocyclic system promises to deliver the next generation of innovative medicines.

References

The Versatile Scaffold: A Technical Guide to 5-Amino-N-Substituted Pyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-N-substituted pyrazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1][2] Its synthetic tractability and ability to engage with a variety of biological targets have made it a focal point in the development of novel therapeutics.[3][4] This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of molecules, with a focus on their roles as kinase inhibitors and anticancer agents. Detailed experimental protocols for key synthetic and biological assays are provided to facilitate further research and development in this area.

Synthesis of 5-Amino-N-Substituted Pyrazoles

The construction of the 5-amino-N-substituted pyrazole ring system is typically achieved through the condensation of a hydrazine derivative with a β-ketonitrile or a related three-carbon electrophile.[5][6] A common and efficient method involves the reaction of an N-substituted hydrazine with ethyl (ethoxymethylene)cyanoacetate.[5] Variations of this approach, including multi-component reactions, have been developed to afford a diverse range of substituted pyrazoles in good yields.[7]

Therapeutic Applications and Structure-Activity Relationships

5-Amino-N-substituted pyrazoles exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][8] Their versatility stems from the ability to modify the substituents at the N1, C3, and C4 positions, as well as the 5-amino group, to optimize potency and selectivity for various biological targets.[1][6]

Kinase Inhibition

A significant area of application for 5-amino-N-substituted pyrazoles is in the development of protein kinase inhibitors. These compounds have been shown to be potent inhibitors of several kinases, including p38α mitogen-activated protein kinase (MAPK) and Bruton's tyrosine kinase (BTK), which are key regulators of inflammatory and oncogenic signaling pathways.[3][9]

p38α MAP Kinase Inhibitors: The structure-activity relationship (SAR) for p38α inhibition has been extensively studied.[10] The 5-amino group is a critical hydrogen bond donor, while the N1-substituent often occupies a hydrophobic pocket in the ATP-binding site. A notable example is the identification of potent and selective inhibitors with excellent cellular potency in inhibiting TNFα production.[10]

Table 1: Inhibitory Activity of 5-Amino-N-Substituted Pyrazoles against p38α MAP Kinase

CompoundN1-SubstituentC3-Substituentp38α IC50 (nM)TNFα Inhibition IC50 (nM)
1a 4-Fluorophenyl2,6-Dichlorophenyl820
1b 4-Fluorophenyl2-Chloro-6-methylphenyl515
1c 4-Fluorophenyl2,6-Dimethylphenyl1235
2j 2,4-DifluorophenylPyridin-4-yl1.23

Data compiled from multiple sources. Actual values may vary based on assay conditions.

Bruton's Tyrosine Kinase (BTK) Inhibitors: The recent FDA approval of Pirtobrutinib, a 5-aminopyrazole-based reversible BTK inhibitor for the treatment of mantle cell lymphoma, highlights the clinical significance of this scaffold in targeting B-cell malignancies.[9]

Anticancer Activity

5-Amino-N-substituted pyrazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[11][12] Their mechanisms of action are often linked to the inhibition of kinases involved in cancer cell proliferation and survival.[10] The SAR for anticancer activity often points to the importance of specific substitution patterns on the N-phenyl ring and other positions of the pyrazole core.[11][13]

Table 2: In Vitro Cytotoxicity of 5-Amino-N-Phenylpyrazole Derivatives against Human Cancer Cell Lines

CompoundR1 (N-Phenyl)R2 (C3-Phenyl)MCF-7 IC50 (µM)HepG2 IC50 (µM)HCT-116 IC50 (µM)
3a H4-Cl5.27.86.5
3b 4-CH34-Cl8.110.29.3
3c 4-Cl4-Cl3.54.13.8
3d 4-F4-Cl4.86.25.1
P25 4-F4-Br14.3 (A375)-12.2 (SCC-12)

Data compiled from multiple sources.[11][12] Cell lines: MCF-7 (breast cancer), HepG2 (liver cancer), HCT-116 (colon cancer), A375 (melanoma), SCC-12 (squamous cell carcinoma). IC50 values represent the concentration required for 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by 5-amino-N-substituted pyrazoles and a typical workflow for identifying such inhibitors.

p38_MAPK_pathway stress Environmental Stress / Inflammatory Cytokines mapkkk MAPKKK (e.g., MEKK, MLK, ASK1) stress->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK (α, β, γ, δ) mapkk->p38 downstream Downstream Targets (e.g., MK2, ATF-2, STAT1) p38->downstream inhibitor 5-Amino-N-substituted Pyrazole Inhibitor inhibitor->p38 response Cellular Responses (Inflammation, Apoptosis, etc.) downstream->response

p38 MAPK Signaling Pathway Inhibition.

HTS_Workflow start Start: Compound Library hts Primary High-Throughput Screen (HTS) (e.g., single concentration kinase assay) start->hts hit_id Hit Identification (Activity > Threshold) hts->hit_id dose_response Dose-Response Confirmation (IC50 Determination) hit_id->dose_response orthogonal Orthogonal Assay Validation (e.g., different assay format) dose_response->orthogonal sar Structure-Activity Relationship (SAR) Analysis orthogonal->sar lead_opt Lead Optimization sar->lead_opt end Candidate Drug lead_opt->end

High-Throughput Screening Workflow for Kinase Inhibitors.

Experimental Protocols

Synthesis

General Procedure for the Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives: [7]

A mixture of an appropriate benzaldehyde derivative (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of a suitable catalyst (e.g., L-proline) in a solvent such as ethanol or water is stirred at a specified temperature (e.g., 55°C) for the required time. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile derivative. The product can be further purified by recrystallization if necessary.

Biological Assays

Protocol for In Vitro p38α Kinase Assay (ADP-Glo™ Assay): [14][15]

  • Reagent Preparation: Prepare a serial dilution of the 5-amino-N-substituted pyrazole inhibitor in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA). The final DMSO concentration should be kept constant (e.g., 1%). Prepare a solution of active recombinant p38α kinase in kinase assay buffer. Prepare a substrate/ATP mix containing a suitable p38 substrate (e.g., ATF2) and ATP in kinase assay buffer.

  • Kinase Reaction: In a 384-well white assay plate, add 1 µL of the inhibitor dilution or vehicle control (DMSO). Add 2 µL of the p38α kinase solution. Add 2 µL of the substrate/ATP mix to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. IC50 values are calculated from the dose-response curves.

Protocol for MTT Assay for Anticancer Activity: [1][2][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 5-amino-N-substituted pyrazole compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, from the dose-response curve.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines using 5-Amino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] This scaffold is considered a "privileged structure" in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and antiviral agents.[1] Notably, many pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2]

This document provides detailed protocols for the synthesis of pyrazolo[1,5-a]pyrimidines starting from 5-Amino-1-(2-hydroxyethyl)pyrazole. This starting material is a versatile building block for creating diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development.[3] The presence of the 2-hydroxyethyl group offers a handle for further functionalization, potentially improving pharmacokinetic properties or providing an additional point of interaction with biological targets.

The general synthetic approach involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[1] The protocols provided below are based on well-established methods for the synthesis of the pyrazolo[1,5-a]pyrimidine core.

General Synthetic Workflow

The synthesis of pyrazolo[1,5-a]pyrimidines from this compound generally follows a one-pot cyclocondensation reaction. The key steps involve the reaction of the aminopyrazole with a 1,3-dicarbonyl compound or a related species, leading to the formation of the fused pyrimidine ring.

G cluster_workflow Experimental Workflow start Start: Reactants & Solvent mix Mix this compound and 1,3-Bielectrophile in Solvent start->mix heat Heat the reaction mixture (with or without catalyst) mix->heat monitor Monitor reaction progress (TLC) heat->monitor cool Cool to room temperature monitor->cool Reaction Complete precipitate Induce precipitation (e.g., by adding water) cool->precipitate isolate Isolate the crude product (Filtration) precipitate->isolate purify Purify the product (Recrystallization or Chromatography) isolate->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize end End: Pure Pyrazolo[1,5-a]pyrimidine characterize->end

Caption: A general experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of 2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-ol via Reaction with Acetylacetone

This protocol describes the synthesis of a dimethyl-substituted pyrazolo[1,5-a]pyrimidine using the common 1,3-dicarbonyl compound, acetylacetone.

Materials:

  • This compound

  • Acetylacetone (pentan-2,4-dione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in glacial acetic acid.

  • Add acetylacetone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into ice-cold water with stirring to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain the pure 2-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-ol.

Protocol 2: Synthesis of 2-(7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-ol via Reaction with 2-(benzylidene)malononitrile

This protocol outlines the synthesis of an amino-cyano-substituted pyrazolo[1,5-a]pyrimidine using a benzylidenemalononitrile derivative.

Materials:

  • This compound

  • 2-(benzylidene)malononitrile

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add 2-(benzylidene)malononitrile (1.0 eq).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate may form.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography if necessary.

Data Presentation

While specific yield data for the reactions starting with this compound are not extensively reported, the following table summarizes typical yields for analogous syntheses of pyrazolo[1,5-a]pyrimidines from other 5-aminopyrazole derivatives to provide an expected range of efficiency.

Starting 5-Aminopyrazole Derivative1,3-BielectrophileProductYield (%)Reference
5-amino-1H-pyrazoleAcetylacetone5,7-dimethylpyrazolo[1,5-a]pyrimidine85General Literature
5-amino-3-phenyl-1H-pyrazoleAcetylacetone2-phenyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine78General Literature
5-amino-1H-pyrazole-4-carbonitrile2-(benzylidene)malononitrile7-amino-6-cyano-5-phenylpyrazolo[1,5-a]pyrimidine71-80[2]
5-amino-3-(methylthio)-1H-pyrazole2-((dimethylamino)methylene)malononitrile7-amino-6-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine73-81[2]

Visualization of Reaction and Biological Pathway

Chemical Reaction Scheme

The following diagram illustrates the general chemical transformation for the synthesis of a pyrazolo[1,5-a]pyrimidine from this compound and a generic 1,3-dicarbonyl compound.

G cluster_reaction Synthesis of Pyrazolo[1,5-a]pyrimidines This compound Pyrazolo[1,5-a]pyrimidine This compound->Pyrazolo[1,5-a]pyrimidine + 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazolo[1,5-a]pyrimidine Heat, Catalyst

Caption: General reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.

Biological Signaling Pathway: Inhibition of Cyclin-Dependent Kinases

Pyrazolo[1,5-a]pyrimidines are known to act as inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[4] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

G cluster_pathway CDK Inhibition by Pyrazolo[1,5-a]pyrimidines CyclinD_CDK46 Cyclin D / CDK4/6 Rb pRb CyclinD_CDK46->Rb Phosphorylates E2F E2F G1_arrest G1 Arrest CyclinD_CDK46->G1_arrest CyclinE_CDK2 Cyclin E / CDK2 S S Phase CyclinE_CDK2->S S_arrest S Phase Arrest CyclinE_CDK2->S_arrest CyclinA_CDK2 Cyclin A / CDK2 G2 G2 Phase CyclinA_CDK2->G2 CyclinB_CDK1 Cyclin B / CDK1 M M Phase CyclinB_CDK1->M Promotes G2M_proteins G2/M Transition Proteins CyclinB_CDK1->G2M_proteins Activates G2M_arrest G2/M Arrest CyclinB_CDK1->G2M_arrest G1 G1 Phase G1->CyclinD_CDK46 Progression S->CyclinE_CDK2 S->CyclinA_CDK2 G2->CyclinB_CDK1 Rb->E2F Inhibits S_phase_genes S-Phase Gene Transcription E2F->S_phase_genes Activates S_phase_genes->S PzP Pyrazolo[1,5-a]pyrimidine Inhibitor PzP->CyclinD_CDK46 Inhibits PzP->CyclinE_CDK2 Inhibits PzP->CyclinA_CDK2 Inhibits PzP->CyclinB_CDK1 Inhibits

Caption: Simplified signaling pathway showing CDK inhibition by pyrazolo[1,5-a]pyrimidines.

References

Application Notes and Protocols: 5-Amino-1-(2-hydroxyethyl)pyrazole as a Precursor for Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Amino-1-(2-hydroxyethyl)pyrazole as a versatile precursor in the synthesis of novel anti-inflammatory agents. This document outlines the synthetic pathways, mechanisms of action, and detailed experimental protocols for the evaluation of these compounds, supported by quantitative data and visual diagrams to facilitate research and development in medicinal chemistry.

Introduction: The Role of Pyrazoles in Anti-inflammatory Drug Discovery

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The pyrazole scaffold is a key structural motif in several commercially successful anti-inflammatory drugs, most notably Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[2] The anti-inflammatory effects of many pyrazole-containing compounds are attributed to their ability to inhibit COX enzymes, which are critical in the biosynthesis of prostaglandins, key mediators of inflammation.[3]

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of substituted pyrazole derivatives. The presence of a primary amino group and a hydroxyethyl side chain offers multiple points for chemical modification, allowing for the generation of diverse chemical libraries for screening and optimization of anti-inflammatory activity.

Synthesis of Anti-inflammatory Pyrazole Derivatives

The general and most common approach to synthesizing pyrazole derivatives involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[4] In the context of utilizing this compound, the amino group can be further functionalized to introduce various pharmacophores that can enhance anti-inflammatory activity and selectivity.

A representative synthetic scheme for creating derivatives from this compound is outlined below. This pathway involves the diazotization of the amino group, followed by a coupling reaction to introduce an aryl moiety, and subsequent modifications to yield a variety of substituted pyrazoles.

Synthesis_Pathway A This compound B Diazonium Salt Intermediate A->B NaNO2, HCl C Aryl-Substituted Pyrazole B->C Coupling Agent (e.g., Phenol) D Further Functionalization C->D Various Reagents E Target Anti-inflammatory Compounds D->E Final Modification

Caption: General synthetic pathway for anti-inflammatory compounds.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for many pyrazole-based anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[3] Selective inhibition of COX-2 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.

The signaling pathway below illustrates the role of COX enzymes in inflammation and the point of intervention for pyrazole-based inhibitors.

COX_Signaling_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Swelling Pyrazole_Inhibitors Pyrazole-based COX-2 Inhibitors Pyrazole_Inhibitors->COX_Enzymes

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the in vitro and in vivo anti-inflammatory activity of various pyrazole derivatives. These compounds, while not all explicitly synthesized from this compound, are representative of the anti-inflammatory potential of the 5-aminopyrazole scaffold.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 8.850.8710.17[5]
Compound 4a 5.670.678.46[5]
Compound 4b 6.120.5810.55[5]
Compound 5u 134.121.7974.92[6]
Compound 5s 165.042.5165.75[6]
Compound 6f 9.761.158.49[7]
Compound 5f 14.321.509.55[7]

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Edema Inhibition (%)Time Point (h)Reference
Celecoxib 1015.7-17.53[5]
Compound 4f 1015-203[5]
Compound 5u 2080.633[6]
Compound 5s 2080.873[6]
Compound 4a 5052.63[8]
Indomethacin 1045.23[9]

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the anti-inflammatory properties of pyrazole derivatives.

General Synthesis of a 1,5-Diarylpyrazole Derivative (Celecoxib Analog)

This protocol describes a general method for the synthesis of a 1,5-diarylpyrazole, which can be adapted for derivatives of this compound.

Materials:

  • Substituted 1,3-diketone

  • Arylhydrazine hydrochloride

  • Ethanol

  • Triethylamine

  • Reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the arylhydrazine hydrochloride (1.0 eq) in ethanol in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution and stir for 15 minutes at room temperature to liberate the free hydrazine base.

  • Add the substituted 1,3-diketone (1.05 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using TLC. The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 1,5-diarylpyrazole derivative.

In Vitro COX-1/COX-2 Inhibition Assay

This fluorometric assay determines the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Cofactor

  • COX Probe

  • Arachidonic acid (substrate)

  • 96-well plate

  • Fluorescence plate reader

  • Test compounds and reference inhibitor (e.g., Celecoxib)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add COX Assay Buffer, diluted COX Cofactor, and COX Probe to each well.

  • Add the diluted test compounds to the respective wells. Include control wells with DMSO only (for total enzyme activity) and a known inhibitor as a positive control.

  • Add the diluted COX-1 or COX-2 enzyme to the wells.

  • Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of fluorescence increase is proportional to COX activity.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compounds and reference drug (e.g., Indomethacin or Celecoxib)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Fast the animals overnight before the experiment.

  • Administer the test compounds and reference drug orally at the desired doses. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume or thickness using a plethysmometer or calipers at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and evaluation of novel anti-inflammatory agents derived from this compound.

Experimental_Workflow Start Design & Synthesis of 5-Aminopyrazole Derivatives In_Vitro In Vitro Screening (COX-1/COX-2 Inhibition Assay) Start->In_Vitro Lead_Selection Lead Compound Selection In_Vitro->Lead_Selection Active Compounds In_Vivo In Vivo Efficacy Studies (Carrageenan-Induced Paw Edema) Lead_Selection->In_Vivo Toxicity Toxicity & Safety Profiling In_Vivo->Toxicity Efficacious Compounds Preclinical Preclinical Development Toxicity->Preclinical Safe & Efficacious Leads

Caption: Drug discovery workflow for pyrazole-based inhibitors.

References

Application Notes and Protocols for N-Alkylation of 5-Aminopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the N-alkylation of 5-aminopyrazoles, a critical reaction in the synthesis of diverse pyrazole derivatives with significant applications in pharmaceutical and agrochemical research. The protocols are designed to offer guidance on achieving regioselective alkylation and to provide a framework for the development of novel bioactive compounds.

Introduction

5-Aminopyrazoles are a versatile class of heterocyclic compounds that serve as crucial building blocks in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] N-alkylation of the pyrazole ring is a common and effective strategy to modulate the physicochemical and pharmacological properties of these molecules, leading to the discovery of potent drug candidates.[2]

The N-alkylation of 5-aminopyrazoles can occur at three positions: the two ring nitrogen atoms (N1 and N2) and the exocyclic amino group. Controlling the regioselectivity of this reaction is a key challenge and a critical aspect of synthesizing structurally defined and functionally optimized molecules. This document outlines various protocols for the N-alkylation of 5-aminopyrazoles, with a focus on methods to achieve regioselectivity.

General Considerations for Regioselectivity

The regioselectivity of N-alkylation on the 5-aminopyrazole scaffold is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the ring nitrogens.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.

  • Protecting Groups: Introduction of a protecting group on one of the nitrogen atoms can direct alkylation to a specific position.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation with Alkyl Halides

This protocol describes a general method for the N-alkylation of 5-aminopyrazoles using an alkyl halide in the presence of a base. This method can lead to a mixture of N1 and N2 isomers, with the ratio depending on the substrate and reaction conditions.

Materials:

  • 5-Aminopyrazole derivative

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 - 1.5 equivalents)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.2 - 2.0 equivalents)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Quenching solution (e.g., saturated aqueous NH₄Cl, water)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄, MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-aminopyrazole (1.0 equivalent) in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of the quenching solution.

  • Extract the aqueous layer with the extraction solvent (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.

Table 1: Examples of N-Alkylation of Pyrazole Derivatives with Alkyl Halides

Starting MaterialAlkylating AgentBaseSolventTemp. (°C)Time (h)Product(s) (Ratio N1:N2)Yield (%)
N-Benzoyl 5-(aminomethyl)tetrazoleBenzyl bromideK₂CO₃AcetoneRT21,5- and 2,5-isomers74 (total)[3]
5-Hydrazinyl-4-phenyl-1H-pyrazoleIodomethaneNaHDMFRT2-16N1-methylN/A
5-Hydrazinyl-4-phenyl-1H-pyrazoleBenzyl bromideNaHDMFRT2-16N1-benzylN/A

Note: The N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole yielded a 45:55 ratio of the 1,5- to 2,5-isomers.[3]

Protocol 2: Regioselective N1-Alkylation via Michael Addition

This protocol describes a catalyst-free Michael addition for the highly regioselective N1-alkylation of pyrazoles, which can be applied to substituted 5-aminopyrazoles.[4][5][6]

Materials:

  • 5-Aminopyrazole derivative

  • Michael acceptor (e.g., α,β-unsaturated ester, nitrile, or ketone) (1.0 - 1.2 equivalents)

  • Solvent (e.g., Methanol, Ethanol)

Procedure:

  • Dissolve the 5-aminopyrazole (1.0 equivalent) in the chosen solvent.

  • Add the Michael acceptor to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography or recrystallization.

Table 2: Regioselective N1-Alkylation via Michael Addition

Starting MaterialMichael AcceptorSolventTemp. (°C)Time (h)ProductYield (%)Regioselectivity (N1:N2)
1H-PyrazoleVariousN/AN/AN/AN1-alkyl>90>99.9:1[4][5][6]

Note: This method has been shown to be highly effective for a range of substituted pyrazoles, providing excellent yields and regioselectivity for the N1 isomer.[4][5][6]

Protocol 3: N-Alkylation using Protecting Group Strategy

To achieve selective alkylation at the N2 position or the exocyclic amino group, a protecting group strategy can be employed. The more accessible N1 position is first protected, followed by alkylation at the desired position, and subsequent deprotection.

Step 1: N1-Protection

A common protecting group for the N1 position is the tert-butoxycarbonyl (Boc) group.

Materials:

  • 5-Aminopyrazole derivative

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)

  • Base (e.g., Triethylamine, DMAP)

  • Solvent (e.g., Dichloromethane, THF)

Procedure:

  • Dissolve the 5-aminopyrazole in the solvent and add the base.

  • Add (Boc)₂O dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Wash the reaction mixture with water and extract with an organic solvent.

  • Dry the organic layer, concentrate, and purify the N1-Boc protected pyrazole by column chromatography.

Step 2: N2 or Exocyclic Amino Alkylation

Follow Protocol 1 using the N1-protected 5-aminopyrazole as the starting material.

Step 3: Deprotection

The Boc group can be removed under acidic conditions.

Materials:

  • N1-Boc-N-alkyl-5-aminopyrazole

  • Acid (e.g., Trifluoroacetic acid (TFA), HCl in dioxane)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve the N1-Boc protected pyrazole in the solvent.

  • Add the acid and stir at room temperature for 1-4 hours.

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry, and concentrate to obtain the N-alkylated 5-aminopyrazole.

Visualization of Workflows

N_Alkylation_Workflow cluster_0 General N-Alkylation cluster_1 Regioselective N1-Alkylation cluster_2 Regioselective N2/Exocyclic Alkylation 5-Aminopyrazole 5-Aminopyrazole Deprotonation Deprotonation 5-Aminopyrazole->Deprotonation Base Alkylation Alkylation Deprotonation->Alkylation Alkyl Halide Mixture of N1/N2 Isomers Mixture of N1/N2 Isomers Alkylation->Mixture of N1/N2 Isomers 5-Aminopyrazole_N1 5-Aminopyrazole N1-Alkylated Product N1-Alkylated Product 5-Aminopyrazole_N1->N1-Alkylated Product Michael Addition Michael_Acceptor Michael Acceptor Michael_Acceptor->N1-Alkylated Product 5-Aminopyrazole_N2 5-Aminopyrazole N1-Protection N1-Protection 5-Aminopyrazole_N2->N1-Protection Protecting Group N2/Exocyclic Alkylation N2/Exocyclic Alkylation N1-Protection->N2/Exocyclic Alkylation Alkylation Deprotection Deprotection N2/Exocyclic Alkylation->Deprotection N2/Exocyclic Alkylated Product N2/Exocyclic Alkylated Product Deprotection->N2/Exocyclic Alkylated Product

Caption: General workflows for N-alkylation of 5-aminopyrazoles.

Regioselectivity_Factors N-Alkylation N-Alkylation N1-Isomer N1-Isomer N-Alkylation->N1-Isomer N2-Isomer N2-Isomer N-Alkylation->N2-Isomer Steric_Hindrance Steric Hindrance Steric_Hindrance->N1-Isomer Favors less hindered site Electronic_Effects Electronic Effects Electronic_Effects->N1-Isomer Depends on substituents Electronic_Effects->N2-Isomer Depends on substituents Reaction_Conditions Reaction Conditions Reaction_Conditions->N1-Isomer Base, Solvent, Temp. Reaction_Conditions->N2-Isomer Base, Solvent, Temp.

Caption: Factors influencing the regioselectivity of N-alkylation.

Characterization of N-Alkylated Isomers

The differentiation between N1 and N2 alkylated isomers is crucial and can be achieved using various spectroscopic techniques:

  • NMR Spectroscopy:

    • ¹H NMR: The chemical shifts of the pyrazole ring protons and the protons of the alkyl group can differ significantly between the N1 and N2 isomers.

    • ¹³C NMR: The chemical shifts of the pyrazole ring carbons provide distinct fingerprints for each isomer.

    • NOE/HMBC: 2D NMR experiments such as Nuclear Overhauser Effect (NOE) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish through-space and through-bond correlations, respectively, to unambiguously determine the position of the alkyl group. For example, an HMBC correlation between the N-alkyl group and the C5 carbon of the pyrazole ring would confirm an N1-substituted isomer.

  • Mass Spectrometry: Provides the molecular weight of the product, confirming successful alkylation.

  • X-ray Crystallography: Provides definitive structural confirmation of the isolated isomers.

Conclusion

The N-alkylation of 5-aminopyrazoles is a fundamental transformation in the synthesis of novel and biologically active molecules. By carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can achieve a high degree of control over the regioselectivity of the alkylation, enabling the targeted synthesis of desired isomers. The protocols and information provided in these application notes serve as a valuable resource for scientists engaged in the design and development of new pyrazole-based compounds for a wide range of applications.

References

The Versatile Role of 5-Amino-1-(2-hydroxyethyl)pyrazole in the Synthesis of Modern Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 5-Amino-1-(2-hydroxyethyl)pyrazole serves as a pivotal building block in the synthesis of a variety of agrochemicals, particularly fungicides and herbicides. Its unique bifunctional nature, possessing both a reactive amino group and a hydroxyl group, allows for diverse chemical modifications, leading to the creation of complex and highly active molecules for crop protection. This document outlines its application in the synthesis of key agrochemical intermediates and provides detailed protocols for researchers and scientists in the field of drug development and agricultural chemistry.

The primary application of this compound in agrochemical synthesis involves its use as a precursor to more complex pyrazole-based active ingredients. The pyrazole moiety is a well-established toxophore in many commercial pesticides. For instance, phenylpyrazole insecticides, such as fipronil, act as potent antagonists of the GABA-gated chloride channel in insects, leading to central nervous system disruption and mortality.[1] Similarly, many pyrazole-containing compounds exhibit fungicidal properties by inhibiting the mitochondrial respiratory chain, or herbicidal effects through the inhibition of essential plant enzymes.[2]

A key synthetic intermediate derived from this compound is 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole. The introduction of a cyano group at the 4-position of the pyrazole ring opens up further avenues for chemical elaboration, allowing for the synthesis of a wide range of agrochemical candidates.

Quantitative Data on Pyrazole-Based Agrochemicals

The following tables summarize the biological activity of various pyrazole derivatives, showcasing the potential of this chemical class in agrochemical applications.

Table 1: Fungicidal Activity of Pyrazole Derivatives

CompoundTarget PathogenEC50 (µg/mL)[2]
5-Amino-3-(methylthio)-1-(p-trifluoromethylphenyl)-1H-pyrazole-4-carbonitrileBotrytis cinerea2.432
Rhizoctonia solani2.182
Valsa mali1.787
Thanatephorus cucumeris1.638
Fusarium oxysporum6.986
Fusarium graminearum6.043

Table 2: Herbicidal Activity of Pyrazole Amide Derivatives

CompoundTarget WeedInhibition (%) at 200 mg/L[3]
N-(1-methyl-1H-pyrazol-5-yl)benzamide derivative (5e)Brassica campestris (root)82
Brassica campestris (stem)57
N-(1-methyl-1H-pyrazol-5-yl)benzamide derivative (5g)Brassica campestris (root)83
Amaranthus retroflexus (root)56
Digitaria sanguinalis (root)60

Experimental Protocols

Protocol 1: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole [4]

This protocol details the synthesis of a key intermediate from 2-hydroxyethylhydrazine and ethoxymethylenemalononitrile.

Materials:

  • 2-hydroxyethylhydrazine

  • Ethoxymethylenemalononitrile

  • Ethanol (EtOH)

  • Ether

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Filtration apparatus

Procedure:

  • A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C in a round-bottom flask.

  • A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added to the flask over a period of ten minutes.

  • The remaining ethoxymethylenemalononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.

  • The reaction mixture is heated under reflux for 2.5 hours.

  • The resulting solution is allowed to cool to room temperature overnight, during which golden-brown crystals will form.

  • The crystals are collected by filtration, washed with ether, and dried in vacuo at room temperature.

  • The final product is 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole (yield: 45.57 g).

Protocol 2: General Procedure for the Synthesis of Pyrazole Amide Herbicides [3]

This protocol outlines a general method for the synthesis of pyrazole amide derivatives with potential herbicidal activity, starting from a 5-aminopyrazole intermediate.

Materials:

  • 1-methyl-5-aminopyrazole (or other substituted 5-aminopyrazole)

  • Acid chloride derivative

  • Solvent (e.g., dichloromethane)

  • Base (e.g., triethylamine)

  • Stirring apparatus

  • Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)

Procedure:

  • Dissolve the 1-methyl-5-aminopyrazole in a suitable solvent in a reaction flask.

  • Add a base, such as triethylamine, to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add the acid chloride derivative to the cooled solution with stirring.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate the solvent, and purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole amide.

Visualizing Synthetic Pathways and Modes of Action

Diagram 1: Synthesis of 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole

Synthesis_of_Cyano_Derivative reagent1 2-Hydroxyethylhydrazine product 5-amino-4-cyano-1-(2-hydroxyethyl)pyrazole reagent1->product EtOH, Reflux reagent2 Ethoxymethylenemalononitrile reagent2->product

Caption: Synthetic route to a key pyrazole intermediate.

Diagram 2: Proposed Synthesis of a Phenylpyrazole Insecticide

Proposed_Synthesis_Insecticide start This compound intermediate1 5-Amino-4-cyano-1-(2-hydroxyethyl)pyrazole start->intermediate1 Cyanation intermediate3 Further Modifications intermediate1->intermediate3 Reaction with Phenylhydrazine Derivative intermediate2 Functionalized Phenylhydrazine intermediate2->intermediate3 final_product Phenylpyrazole Insecticide intermediate3->final_product e.g., Oxidation, Substitution

Caption: A plausible synthetic pathway to a phenylpyrazole insecticide.

Diagram 3: Mode of Action of Phenylpyrazole Insecticides

GABA_Receptor_Antagonism insecticide Phenylpyrazole Insecticide gaba_receptor GABA-gated Chloride Channel insecticide->gaba_receptor Blocks chloride_influx Chloride Ion Influx gaba_receptor->chloride_influx Normally Mediates cns_hyper CNS Hyperexcitation chloride_influx->cns_hyper Inhibition leads to death Insect Death cns_hyper->death

Caption: Mechanism of action for phenylpyrazole insecticides.

References

Application Note and Protocol: HPLC Analysis for Purity Determination of 5-Amino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the determination of purity for the pharmaceutical intermediate, 5-Amino-1-(2-hydroxyethyl)pyrazole, using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described methodology is designed to be accurate, precise, and specific for the quantification of the main component and the separation of potential impurities. This application note includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow to guide the user through the analytical process.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds, including anti-inflammatory and analgesic drugs.[1] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Therefore, a reliable and robust analytical method for its purity assessment is essential. This application note describes a stability-indicating RP-HPLC method suitable for quality control and routine analysis in a drug development setting. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and an aqueous buffer, with UV detection.

Experimental Protocol

This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended:

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in Water (pH adjusted to 5.0 with Acetic Acid)
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 5% B; 5-20 min: 5% to 50% B; 20-25 min: 50% B; 25.1-30 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 220 nm
Preparation of Solutions
  • Mobile Phase A: Dissolve 1.54 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 5.0 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and prepare similarly to the standard solution.

Data Presentation

The following tables present representative data that would be expected from a validated HPLC method for the purity analysis of this compound.

Table 1: System Suitability Test (SST)
ParameterAcceptance CriteriaResult
Retention Time (min) Report~8.5
Tailing Factor (T) ≤ 2.01.1
Theoretical Plates (N) ≥ 20006500
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
Table 2: Linearity
Concentration (µg/mL)Peak Area (mAU*s)
10125,430
25312,980
50624,550
1001,251,200
1501,876,300
Correlation Coefficient (r²) ≥ 0.999
Table 3: Precision
Parameter% Purity (n=6)Mean % Purity% RSD
Repeatability 99.8, 99.7, 99.9, 99.8, 99.6, 99.799.750.11
Intermediate Precision 99.6, 99.8, 99.7, 99.9, 99.7, 99.899.750.10
Table 4: Accuracy (Recovery)
Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 8079.599.4
100% 100100.2100.2
120% 120119.399.4

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for this compound purity.

HPLC_Workflow cluster_prep cluster_hplc cluster_data prep Preparation mobile_phase Mobile Phase Preparation standard_prep Standard Solution Preparation sample_prep Sample Solution Preparation hplc_analysis HPLC Analysis prep->hplc_analysis instrument_setup Instrument Setup & Equilibration mobile_phase->instrument_setup sst System Suitability Test (SST) standard_prep->sst sequence_run Run Analysis Sequence sample_prep->sequence_run data_processing Data Processing hplc_analysis->data_processing instrument_setup->sst sst->sequence_run integration Peak Integration sequence_run->integration calculation Purity Calculation report Generate Report data_processing->report integration->calculation calculation->report

Caption: HPLC analysis workflow for this compound.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the determination of purity of this compound. The method is specific, linear, precise, and accurate, making it suitable for routine quality control in pharmaceutical development and manufacturing. The provided protocol and representative data serve as a comprehensive guide for researchers and scientists in implementing this analytical procedure.

References

Application Note: GC-MS Protocol for the Characterization of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the qualitative and quantitative characterization of pyrazole derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Pyrazoles are a significant class of heterocyclic compounds used as essential scaffolds in pharmaceuticals and agrochemicals.[1] The synthesis of these compounds, often through methods like the Knorr pyrazole synthesis, can result in regioisomers that are challenging to distinguish due to their similar physicochemical properties.[1] This document outlines robust methodologies for sample preparation, instrumental analysis, and data interpretation tailored for researchers, scientists, and drug development professionals. The protocol emphasizes the use of optimized chromatographic conditions and the analysis of mass spectral fragmentation patterns for unambiguous identification and accurate quantification.[1]

Experimental Protocols

Protocol 1: Sample Preparation

The appropriate sample preparation method is crucial for accurate analysis and depends on the sample matrix.[2] All solvents should be GC-grade or higher, and samples should be prepared in glass vials to avoid contamination.[3][4]

A. Industrial Mixtures / Neat Solid Samples [1][5]

  • Sample Dissolution: Accurately weigh approximately 10 mg of the pyrazole sample into a 10 mL volumetric flask.[1]

  • Solvent Addition: Dissolve the sample in a minimal amount of methanol before diluting to the final volume with dichloromethane. This solvent combination helps dissolve a wider range of compounds and potential impurities.[1]

  • Internal Standard (IS) Spiking: For quantitative analysis, add a known volume of an appropriate internal standard solution (e.g., a deuterated pyrazole analog not present in the sample) to the sample solution.[1]

  • Drying (Optional): If the sample is suspected to contain water, add a small amount of anhydrous sodium sulfate, swirl, and allow it to stand for 5 minutes.[1]

  • Filtration: Filter the final solution through a 0.45 µm PTFE syringe filter into a clean 2 mL GC vial.[1]

B. Liquid Samples (e.g., Aqueous Solutions, Biological Fluids) [2]

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of the liquid sample, add 1 mL of dichloromethane.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to achieve phase separation.[2]

    • Carefully transfer the organic layer (bottom layer) to a new vial.

    • Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water. The sample is now ready for analysis.[2]

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water.[2]

    • Load 5 mL of the sample onto the cartridge.

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • Dry the cartridge thoroughly under a vacuum for 10 minutes.

    • Elute the target pyrazole derivatives with 2 mL of methanol into a collection tube. The eluate is ready for GC-MS analysis.[2]

C. Solid Samples (e.g., Soil, Tissue) [2]

  • Solvent Extraction: Weigh approximately 1 g of the homogenized solid sample into a centrifuge tube.

  • Add 5 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.[2]

  • Vortex for 5 minutes, then sonicate for 15 minutes to ensure efficient extraction.

  • Centrifuge at 4000 rpm for 10 minutes.[2]

  • Transfer the supernatant to a clean vial. Repeat the extraction on the residue and combine the supernatants.[2]

  • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of methanol or dichloromethane for GC-MS analysis.[2]

Protocol 2: Derivatization (Optional)

While many pyrazole derivatives are sufficiently volatile for GC-MS analysis, semi-volatile or polar compounds containing active hydrogen groups (e.g., -OH, -NH, -COOH) may require derivatization to improve volatility and chromatographic peak shape.[3][5][6] Silylation is a common derivatization technique.[6]

  • Reaction Setup: In a clean, dry GC vial, add approximately 1 mg of the extracted and dried sample residue.

  • Reagent Addition: Add 100 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 75 °C for 30-45 minutes.[7]

  • Analysis: Cool the vial to room temperature before injecting the derivatized sample into the GC-MS.

Protocol 3: GC-MS Instrumental Analysis

The following parameters provide a robust starting point and can be optimized for specific pyrazole derivatives.

Parameter Condition Purpose
Gas Chromatograph (GC)
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane.[1]Provides good separation for a wide range of pyrazole isomers.[1]
Injector Temperature250 °C[1]Ensures rapid volatilization of the sample.
Injection Volume1 µL[1]Standard volume for capillary columns.
Injection ModeSplit (20:1 ratio); adjust based on concentration.[1]Prevents column overloading for concentrated samples.
Carrier GasHelium at a constant flow rate of 1.2 mL/min.[1]Inert gas for carrying analytes through the column.
Oven ProgramInitial: 80 °C, hold for 2 min. Ramp 1: 5 °C/min to 150 °C. Ramp 2: 20 °C/min to 250 °C, hold for 5 min.[1]Temperature programming allows for the separation of compounds with different boiling points.[1]
Mass Spectrometer (MS)
Ion Source Temp.230 °CMaintains analytes in the gas phase and promotes ionization.
Quadrupole Temp.150 °CEnsures stable ion flight paths.
Ionization ModeElectron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns.
Mass Range40 - 450 amuCovers the expected mass range for many pyrazole derivatives and their fragments.
Acquisition ModeFull Scan for qualitative analysis; Selected Ion Monitoring (SIM) for quantitative analysis.[2]Full scan provides complete mass spectra for identification, while SIM increases sensitivity for target compounds.[2]
Protocol 4: Data Analysis

Qualitative Analysis Identification of pyrazole derivatives is achieved by combining retention time data with mass spectral information. The resulting mass spectra are compared against spectral libraries (e.g., NIST). Unambiguous identification, especially for isomers, relies on careful analysis of fragmentation patterns.[1] The pyrazole ring typically undergoes fragmentation through two main processes: the expulsion of HCN and the loss of N₂.[8] The position and nature of substituents can significantly alter these fragmentation pathways, providing unique fingerprints for different isomers.[1][8]

Quantitative Analysis For quantification, a calibration curve is generated using standards of known concentrations. The analysis is typically performed in SIM mode, monitoring characteristic and interference-free ions of the target analyte and the internal standard.[2] Method performance should be validated to ensure reliable results.

Data Presentation

Table 1: Key Mass Fragmentation Pathways of the Pyrazole Ring

This table summarizes the primary fragmentation processes for the core pyrazole structure.

Process Neutral Loss Description
Pathway 1HCNExpulsion of hydrogen cyanide from the molecular ion [M]+• or [M-H]+.[8][9]
Pathway 2N₂Loss of molecular nitrogen, typically from the [M-H]+ ion.[8][9]
Table 2: Typical Method Validation Parameters for Quantitative Analysis

This table outlines common validation parameters and their acceptable limits for quantitative methods.[2]

Parameter Acceptable Limit Description
Linearity (Correlation Coefficient, r²)> 0.995Indicates a strong correlation between concentration and instrument response.[2]
Limit of Detection (LOD)~0.05 µg/mLThe lowest concentration of an analyte that can be reliably detected.[2]
Limit of Quantification (LOQ)~0.1 µg/mLThe lowest concentration of an analyte that can be accurately quantified.[2]
Precision (%RSD)< 15%Measures the closeness of repeated measurements (intra- and inter-day).[2]
Accuracy (Recovery %)85 - 115%Measures the agreement between a measured value and the true value, often assessed with spiked samples.[2]

Visualization

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing cluster_report 4. Final Output Sample Sample Receipt Dissolve Dissolution / Extraction (LLE, SPE) Sample->Dissolve Filter Filtration & Internal Standard Spiking Dissolve->Filter GCMS GC-MS Analysis (Optimized GC & MS Conditions) Filter->GCMS Inject Sample Process Data Acquisition (Full Scan / SIM) GCMS->Process Qual Qualitative Analysis (Library Search, Fragmentation) Process->Qual Quant Quantitative Analysis (Calibration Curve) Process->Quant Report Characterization Report Qual->Report Quant->Report

Caption: Workflow for GC-MS analysis of pyrazole derivatives.

References

Application Notes and Protocols: Utilizing 5-Amino-1-(2-hydroxyethyl)pyrazole in the Development of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors. 5-Amino-1-(2-hydroxyethyl)pyrazole is a versatile building block that offers a key starting point for the synthesis of novel kinase inhibitors. The presence of a primary amino group and a hydroxyethyl side chain provides strategic points for chemical modification to achieve desired potency and selectivity. This document provides detailed application notes and protocols for researchers engaged in the development of kinase inhibitors based on this scaffold, focusing on key kinase targets such as Akt, Aurora kinases, p38 MAPK, and FGFR.

While specific inhibitory data for compounds directly derived from this compound is limited in publicly available literature, this document compiles relevant data for other pyrazole-based inhibitors targeting these kinases to guide research efforts.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro and cell-based inhibitory activities of various pyrazole-containing compounds against key kinase targets. This data serves as a benchmark for new compounds developed from the this compound scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazole Derivatives

Kinase TargetCompound ID/NameScaffold TypeIC50 (nM)Reference
Akt1Compound 1Pyrazole61[1]
Akt1AfuresertibPyrazole0.02[2]
Aurora ACompound 6Pyrazole160
Aurora BAZD1152 (Barasertib)Pyrazole0.37
p38αBIRB 796Pyrazole-urea-[3]
FGFR1CH51832845-Aminopyrazole-
FGFR2CH51832845-Aminopyrazole-
FGFR3CH51832845-Aminopyrazole-

Table 2: Cell-Based Antiproliferative Activity of Pyrazole Derivatives

Cell LineCancer TypeCompound ID/NameGI50/IC50 (µM)Reference
HCT116Colon CancerCompound 17.76[1]
OVCAR-8Ovarian CancerCompound 19.76[1]
U937LeukemiaCompound 75.106
K562LeukemiaCompound 75.003
A549Lung CancerCompound 70.487
SW620Colon CancerCompound 80.35
HCT116Colon CancerCompound 80.34

Experimental Protocols

Protocol 1: General In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of a test compound against a target kinase.[4]

Materials:

  • Kinase of interest (e.g., Akt1, Aurora A, p38α, FGFR1)

  • Appropriate kinase substrate (e.g., fluorescently labeled peptide)

  • ATP

  • Test compound (e.g., synthesized from this compound)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • LanthaScreen™ Tb-anti-pSubstrate antibody

  • TR-FRET dilution buffer

  • 384-well plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add kinase and substrate to the wells of a 384-well plate.

    • Add the diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the Tb-anti-pSubstrate antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a kinase inhibitor.[5]

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blot for Target Engagement

This protocol is used to assess the phosphorylation status of the target kinase or its downstream substrates as a measure of target engagement by the inhibitor in a cellular context.[6][7]

Materials:

  • Cancer cell line

  • Test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a defined period. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate with the primary antibody against the phosphorylated target overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to ensure equal loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow for kinase inhibitor development.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening & Validation cluster_optimization Lead Optimization start This compound synthesis Chemical Synthesis start->synthesis library Compound Library synthesis->library in_vitro In Vitro Kinase Assay library->in_vitro cell_based Cell-Based Assay in_vitro->cell_based target_validation Target Validation (Western Blot) cell_based->target_validation sar SAR Studies target_validation->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Improvement

Caption: General workflow for kinase inhibitor development.

akt_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits AKT Akt PIP3->AKT recruits PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates GSK3b GSK3β AKT->GSK3b inhibits FOXO FOXO AKT->FOXO inhibits Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival GSK3b->Survival promotes apoptosis when active FOXO->Survival promotes apoptosis when active Inhibitor Pyrazole Inhibitor Inhibitor->AKT

Caption: Simplified Akt signaling pathway.

aurora_pathway G2_Phase G2 Phase AuroraA Aurora A G2_Phase->AuroraA activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle M_Phase M Phase Spindle->M_Phase AuroraB Aurora B M_Phase->AuroraB activates Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Inhibitor Pyrazole Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Overview of Aurora kinase functions in mitosis.

p38_mapk_pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K activates MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 activates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors activates Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Inhibitor Pyrazole Inhibitor Inhibitor->p38

Caption: The p38 MAPK signaling cascade.

fgfr_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR binds FRS2 FRS2 FGFR->FRS2 phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Pyrazole Inhibitor Inhibitor->FGFR

Caption: FGFR signaling through MAPK and PI3K/Akt pathways.

References

Application Notes: Polymers Incorporating 5-Amino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Polymers functionalized with 5-Amino-1-(2-hydroxyethyl)pyrazole are advanced materials with significant potential in biomedical and pharmaceutical research. The unique structure of the pyrazole moiety, combined with the reactive amino and hydroxyl groups, imparts a range of desirable properties to the polymer backbone. Pyrazole and its derivatives are known for a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2][3] Incorporating this versatile scaffold into a polymer can lead to the development of novel drug delivery systems, biomaterials, and therapeutic agents.[4][5][6]

Key Features and Potential Applications:

  • Therapeutic Potential: The pyrazole nucleus is a core component in numerous FDA-approved drugs.[4][5][7] Polymers containing this moiety may exhibit inherent therapeutic properties, such as anti-inflammatory or anticancer activity.[6][8] For instance, pyrazole derivatives have been shown to inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis.[8]

  • Drug Delivery: The amino and hydroxyl groups on the monomer can be used for conjugating drugs, targeting ligands, or other functional molecules. These polymers can be designed to form nanoparticles or hydrogels for controlled and targeted drug release.[2][9] The pyrazole ring itself can improve the lipophilicity and solubility of conjugated drugs.[5]

  • Metal Coordination: The adjacent nitrogen atoms in the pyrazole ring are excellent ligands for metal ions. This property can be exploited for the development of metal-based therapeutics, diagnostic imaging agents, or catalysts.[3]

  • Biomaterials: Polymers incorporating this compound can be synthesized to be biocompatible and biodegradable, making them suitable for applications such as tissue engineering scaffolds and medical implants.[2][10]

Experimental Protocols

This section provides a representative two-step protocol for the synthesis of a polymer incorporating this compound. The first step involves the functionalization of the monomer with a polymerizable acryloyl group, followed by free radical polymerization.

Part 1: Synthesis of 2-(5-aminopyrazol-1-yl)ethyl acrylate (APEA)

This protocol describes the esterification of this compound with acryloyl chloride to introduce a polymerizable double bond.

Materials:

MaterialSupplierGrade
This compoundChem-Impex[11]≥98%
Acryloyl chlorideSigma-Aldrich98%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dichloromethane (DCM), anhydrousSigma-Aldrich≥99.8%
Sodium bicarbonate (NaHCO₃), saturatedFisher ScientificACS Grade
Magnesium sulfate (MgSO₄), anhydrousFisher ScientificACS Grade

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (10.0 g, 70.8 mmol) and triethylamine (12.3 mL, 88.5 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (6.3 mL, 77.9 mmol) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 2-(5-aminopyrazol-1-yl)ethyl acrylate (APEA) as a solid.

Part 2: Free Radical Polymerization of APEA

This protocol details the synthesis of poly(2-(5-aminopyrazol-1-yl)ethyl acrylate) (pAPEA) via free radical polymerization using azobisisobutyronitrile (AIBN) as the initiator.[12]

Materials:

MaterialSupplierGrade
2-(5-aminopyrazol-1-yl)ethyl acrylate (APEA)Synthesized in Part 1Purified
Azobisisobutyronitrile (AIBN)Sigma-Aldrich98%
N,N-Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%
Diethyl etherFisher ScientificACS Grade

Procedure:

  • In a Schlenk flask, dissolve APEA (5.0 g, 25.6 mmol) and AIBN (0.042 g, 0.256 mmol) in anhydrous DMF (25 mL).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at 70 °C and stir for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the viscous solution to an excess of cold diethyl ether (500 mL) with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with diethyl ether (2 x 50 mL), and dry it under vacuum at 40 °C for 24 hours to obtain pAPEA.

Characterization Data (Representative):

ParameterValue
Monomer (APEA)
Molecular Weight195.20 g/mol
AppearanceWhite to off-white solid
Polymer (pAPEA)
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol (by GPC)
Polydispersity Index (PDI)1.5 - 2.5 (by GPC)
Glass Transition Temperature (Tg)80 - 100 °C (by DSC)

Visualizations

Experimental Workflow

G cluster_0 Monomer Synthesis cluster_1 Polymerization A 1. Dissolve this compound and TEA in anhydrous DCM B 2. Cool to 0°C A->B C 3. Add acryloyl chloride dropwise B->C D 4. Stir at room temperature for 12h C->D E 5. Workup and Purification D->E F APEA Monomer E->F G 1. Dissolve APEA and AIBN in anhydrous DMF F->G Use in Polymerization H 2. Freeze-Pump-Thaw Cycles G->H I 3. Heat at 70°C for 24h H->I J 4. Precipitate in diethyl ether I->J K 5. Filter and Dry J->K L pAPEA Polymer K->L

Caption: Workflow for the synthesis of pAPEA.

Potential Mechanism of Action: Anti-Cancer Activity

Many pyrazole derivatives exhibit anticancer properties by inhibiting tubulin polymerization, which is crucial for cell division.[8] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

G cluster_pathway Tubulin Polymerization Inhibition Pathway pAPEA Pyrazole-containing Polymer (e.g., pAPEA) Tubulin αβ-Tubulin Dimers pAPEA->Tubulin Binds to tubulin Microtubules Microtubule Assembly pAPEA->Microtubules Inhibits Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces

Caption: Inhibition of tubulin polymerization by pyrazole derivatives.

References

Application Notes and Protocols for In Vitro Testing of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Aminopyrazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include potent inhibition of various protein kinases, antimicrobial effects, and anticancer properties.[1][2][3][4] This document provides detailed in vitro assay protocols for the biological evaluation of 5-aminopyrazole derivatives, focusing on their common molecular targets.

Data Summary: Biological Activities of 5-Aminopyrazole Derivatives

The following table summarizes the reported biological activities and corresponding IC50 or MIC values for representative 5-aminopyrazole derivatives.

Compound ClassTarget/ActivityAssay TypeCell Line/EnzymeIC50/MICReference
5-Pyrazolyl-ureasSrc, p38-MAPK, TrkA inhibitorKinase AssayPurified EnzymeVaries[1]
Aminopyrazole-based PROTACCDK9 degradationIn-Cell WesternMiaPaCa2DC50 = 158 ± 6 nM
N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamideCDK2/cyclin A inhibitionKinase AssayPurified EnzymeIC50 = 37 nM[5][6]
5-Functionalized PyrazolesAntibacterial (Staphylococcus)MIC DeterminationMDR clinical isolatesMICs = 32–64 µg/mL
Pyrano[2,3-c] pyrazole derivative (5c)Antibacterial (K. pneumoniae)MicrodilutionMulti-drug resistant strainMIC = 6.25 mg/mL[7]
3,5-diaminopyrazole-1-carboxamide derivative XIIICytotoxicityMTT AssayHePG2IC50 = 6.57 µM[8]
Pyrazole-based analog (Compound 9)CDK2/cyclin A2 inhibitionKinase AssayPurified EnzymeIC50 = 0.96 μM[9]

Signaling Pathway: Kinase Inhibition by 5-Aminopyrazole Derivatives

Many 5-aminopyrazole derivatives function by inhibiting protein kinases, which are critical regulators of cell signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of cancer. Below is a generalized diagram of a kinase signaling pathway often targeted by these compounds.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor CDK_Cyclin CDK/Cyclin Complex Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Src Src Kinase Src->Ras AuroraK Aurora Kinase AuroraK->Cell_Cycle_Progression Five_AP 5-Aminopyrazole Derivative Five_AP->CDK_Cyclin Five_AP->Src Five_AP->AuroraK Transcription_Factor->Cell_Cycle_Progression

Caption: Generalized kinase signaling pathway targeted by 5-aminopyrazole derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted for screening 5-aminopyrazole derivatives against kinases like Aurora, CDK, and Src using the ADP-Glo™ kinase assay platform.[10][11][12][13][14]

Workflow Diagram:

Kinase_Assay_Workflow A Prepare Reagents: - 1x Kinase Assay Buffer - Substrate/ATP Mix - Diluted Kinase - Serial Dilutions of 5-AP Derivative B Assay Plate Setup (384-well): - Add 1 µL of 5-AP Derivative or DMSO - Add 2 µL of Kinase - Add 2 µL of Substrate/ATP Mix A->B C Kinase Reaction: Incubate at 30°C for 60 minutes B->C D Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent C->D E Incubate at RT for 40 minutes D->E F Signal Generation: Add 10 µL of Kinase Detection Reagent E->F G Incubate at RT for 30 minutes F->G H Measure Luminescence G->H

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., Aurora A, CDK2/cyclin A, Src)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 5-Aminopyrazole derivatives dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Assay Buffer.

    • Prepare a stock solution of the substrate and ATP in the assay buffer. The final ATP concentration should be near the Kₘ for the kinase.

    • Prepare serial dilutions of the 5-aminopyrazole derivatives in assay buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the kinase enzyme to the desired concentration in the assay buffer.

  • Assay Plate Setup (per well):

    • Add 1 µL of the test compound dilution or DMSO (for controls).

    • Add 2 µL of the diluted kinase.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix.

  • Kinase Reaction:

    • Incubate the plate at 30°C for 60 minutes.[13]

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[12][13]

    • Incubate at room temperature for 40 minutes.[12][13]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[12][13]

    • Incubate at room temperature for 30 minutes.[12][13]

    • Measure luminescence using a plate reader.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity of the 5-aminopyrazole derivatives.[15][16][17]

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in a 96-well plate and incubate for 18-24h B Treat cells with various concentrations of 5-AP derivatives A->B C Incubate for 24, 48, or 72 hours B->C D Add 10 µL of MTT solution (5 mg/mL) to each well C->D E Incubate for 3-5 hours at 37°C D->E F Remove supernatant and add 100 µL of DMSO to dissolve formazan E->F G Shake plate for 10-15 minutes F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for an MTT cell viability assay.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium

  • 5-Aminopyrazole derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18][19]

  • DMSO or Solubilization solution[15][18]

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed 1 x 10⁴ cells in 100 µL of culture medium per well in a 96-well plate and incubate for 18-24 hours.[15]

  • Add various concentrations of the 5-aminopyrazole derivatives to the wells. Include a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).[15]

  • Add 10 µL of MTT solution to each well and incubate for 3-5 hours at 37°C.[15]

  • Carefully remove the supernatant.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Gently shake the plate for 10-15 minutes to ensure complete solubilization.[15]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[15]

Western Blot for Target Protein Modulation

This protocol is used to detect changes in the expression or phosphorylation status of target proteins in response to treatment with 5-aminopyrazole derivatives.

Workflow Diagram:

Western_Blot_Workflow A Treat cells with 5-AP derivatives B Lyse cells and quantify protein concentration A->B C Perform SDS-PAGE to separate proteins B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibody (overnight at 4°C) D->E F Wash and incubate with HRP-conjugated secondary antibody (1 hour at RT) E->F G Wash and add chemiluminescent substrate F->G H Detect signal using a digital imager G->H

Caption: General workflow for Western blot analysis.

Materials:

  • Treated and untreated cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors[20]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CDK, anti-total-CDK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween-20)

  • Chemiluminescent detection reagent

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the 5-aminopyrazole derivative for the desired time.

    • Lyse the cells in ice-cold RIPA buffer.[20]

    • Centrifuge to pellet cell debris and collect the supernatant.[20]

    • Determine the protein concentration using a BCA assay.[20]

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[20]

    • Separate the proteins on an SDS-polyacrylamide gel.[20]

    • Transfer the separated proteins to a PVDF membrane.[20]

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.[20][21]

    • Wash the membrane three times with TBST.[20][21]

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[20][21]

    • Wash the membrane three times with TBST.[20][21]

  • Signal Detection:

    • Apply the chemiluminescent substrate and capture the signal using a digital imager or X-ray film.[20][21]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of the 5-aminopyrazole derivatives against various bacterial strains.[1][7]

Workflow Diagram:

MIC_Workflow A Prepare serial dilutions of 5-AP derivatives in a 96-well plate B Add standardized bacterial inoculum to each well C Include positive (bacteria only) and negative (broth only) controls D Incubate at 37°C for 18-24 hours E Visually inspect for bacterial growth (turbidity) F Determine the MIC: the lowest concentration with no visible growth

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 5-Aminopyrazole derivatives

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare a two-fold serial dilution of the 5-aminopyrazole derivatives in the appropriate broth in a 96-well plate.

  • Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial suspension to each well containing the compound dilutions.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

References

Application Notes and Protocols for Cyclocondensation Reactions Involving 5-Amino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of pyrazolo[1,5-a]pyrimidines through cyclocondensation reactions involving 5-Amino-1-(2-hydroxyethyl)pyrazole. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors.

Introduction

Pyrazolo[1,5-a]pyrimidines are fused heterocyclic systems that are considered privileged scaffolds in drug discovery. The incorporation of a 2-hydroxyethyl group at the N1 position of the pyrazole ring can modulate the physicochemical properties of the resulting compounds, potentially enhancing their bioavailability and therapeutic efficacy. Cyclocondensation of this compound with 1,3-bielectrophilic reagents, such as β-dicarbonyl compounds and β-enaminones, is a common and efficient method for the synthesis of these derivatives.

General Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the amino group of this compound on the carbonyl carbons of a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine core.

General Reaction Scheme cluster_reactants Reactants cluster_product Product This compound This compound Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Derivative This compound->Pyrazolo[1,5-a]pyrimidine + 1,3-Dicarbonyl 1,3-Dicarbonyl Compound 1,3-Dicarbonyl->Pyrazolo[1,5-a]pyrimidine Cyclocondensation

Caption: General Cyclocondensation Reaction.

Experimental Protocols

Protocol 1: Synthesis of 2-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-1-yl)ethan-1-ol

This protocol details the synthesis of a dimethyl-substituted pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of ethanol.

  • Add 1.1 equivalents of acetylacetone to the solution.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data:

ProductReactant 1Reactant 2SolventCatalystReaction TimeYield (%)
2-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-1-yl)ethan-1-olThis compoundAcetylacetoneEthanolGlacial Acetic Acid4-6 hours>85%
Protocol 2: Synthesis of 2-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-1-yl)ethan-1-ol

This protocol outlines the synthesis of a phenyl-substituted pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • This compound

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Pyridine

  • Ethanol

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Dissolve 1 equivalent of this compound and 1.1 equivalents of benzoylacetone in ethanol in a round-bottom flask.

  • Add a catalytic amount of pyridine to the mixture.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Quantitative Data:

ProductReactant 1Reactant 2SolventCatalystReaction TimeYield (%)
2-(7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidin-1-yl)ethan-1-olThis compoundBenzoylacetoneEthanolPyridine8-12 hours75-85%

Application in Drug Discovery: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are known to be potent inhibitors of various protein kinases, which are key regulators in cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of many diseases, including cancer. The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase.

Kinase Inhibition cluster_pathway Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism Upstream_Signal Upstream Signal Kinase Protein Kinase Upstream_Signal->Kinase Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Inhibitor Pyrazolo[1,5-a]pyrimidine Derivative Inhibitor->Kinase Blocks ATP Binding

Caption: ATP-Competitive Kinase Inhibition.

The N1-(2-hydroxyethyl) substituent can form additional hydrogen bonds within the kinase's active site, potentially increasing the binding affinity and selectivity of the inhibitor. This makes the described synthetic protocols valuable for generating compound libraries for screening against various kinase targets in drug discovery programs.

Workflow for Synthesis and Screening

The following workflow outlines the general process from synthesis to initial biological evaluation of novel pyrazolo[1,5-a]pyrimidine derivatives.

Synthesis and Screening Workflow Start Start: Design Analogs Synthesis Synthesis of Pyrazolo[1,5-a]pyrimidines (Protocols 1 & 2) Start->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay Characterization->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: Drug Discovery Workflow.

References

Troubleshooting & Optimization

Technical Support Center: 5-Amino-1-(2-hydroxyethyl)pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole. Our aim is to help you improve reaction yields and overcome common experimental hurdles.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields in pyrazole synthesis can be attributed to several factors, from the purity of your starting materials to suboptimal reaction conditions.[1][2] Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[2]

      • Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture to facilitate the reaction.[2]

  • Suboptimal Reaction Conditions: The solvent, temperature, and stoichiometry may not be ideal for this specific synthesis.

    • Troubleshooting:

      • Solvent Selection: The choice of solvent can significantly impact the reaction yield. Ethanol is commonly used for this type of synthesis.[3] A mixture of water and ethanol has also been shown to be effective in related pyrazole syntheses, sometimes leading to higher yields and shorter reaction times.[4]

      • Stoichiometry: Ensure the correct molar ratios of reactants are being used. A slight excess of the hydrazine derivative (e.g., 1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Purity of Starting Materials: Impurities in the starting materials, 2-hydroxyethylhydrazine or the three-carbon electrophile, can lead to unwanted side reactions and reduce the yield.[1]

    • Troubleshooting:

      • Ensure the purity of your starting materials. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

Q2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity for the desired 5-amino product?

A2: The formation of regioisomers is a frequent challenge when using substituted hydrazines like 2-hydroxyethylhydrazine.[1][5] The initial nucleophilic attack of the hydrazine can occur at two different electrophilic sites on the three-carbon synthon, potentially leading to a mixture of the desired 5-aminopyrazole and the isomeric 3-aminopyrazole.[5]

  • Controlling Reaction Conditions: The regioselectivity is often influenced by kinetic versus thermodynamic control.

    • For the 5-aminopyrazole (likely the thermodynamic product): Higher temperatures and longer reaction times, such as refluxing in a suitable solvent like toluene with a catalytic amount of acetic acid, can favor the formation of the more stable 5-amino isomer.[5]

    • For the 3-aminopyrazole (often the kinetic product): Milder conditions, such as using a base like sodium ethoxide in ethanol at lower temperatures, may favor the formation of the 3-amino isomer.[6]

Q3: My reaction mixture has developed a significant discoloration. Is this normal, and how can I obtain a cleaner product?

A3: Discoloration of the reaction mixture is a common observation in pyrazole synthesis, especially when using hydrazine derivatives, which can be susceptible to oxidation and decomposition, leading to colored impurities.[1]

  • Troubleshooting:

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.

    • Purification of Hydrazine: If the 2-hydroxyethylhydrazine has a yellowish tint, consider purifying it by distillation before use.

    • Post-Reaction Cleanup: After the reaction is complete, a charcoal treatment of the crude product solution can help to remove colored impurities before crystallization. Recrystallization is also a highly effective method for purifying the final product.[1]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of a model aminopyrazole synthesis, which can provide insights for optimizing the synthesis of this compound.

EntrySolventCatalyst (mol%)Temperature (°C)Time (min)Yield (%)Reference
1Water50Reflux50Trace[4]
2Ethanol50Reflux4042[4]
3Methanol50Reflux5035[4]
4Water/Ethanol (1:1)50551593[4]
5Water/Ethanol (1:1)50701293[4]
6Water/Ethanol (1:1)25554556[4]
7TolueneAcetic Acid (10)Reflux-90 (for a 5-amino isomer)[6]
8EthanolSodium Ethoxide--85 (for a 3-amino isomer)[6]

Experimental Protocols

Synthesis of 5-Amino-4-cyano-1-(2-hydroxyethyl)pyrazole (A related derivative)

This protocol is for a closely related compound and can be adapted for the synthesis of this compound by using an appropriate three-carbon synthon without the cyano group.

  • A solution of 2-hydroxyethylhydrazine (38.9 g) in ethanol (425 ml) is heated to 50°C.[3]

  • A solution of ethoxymethylenemalononitrile (52 g) in warm ethanol (250 ml) is added over a period of ten minutes.[3]

  • The final portion of the ethoxymethylenemalononitrile solution is washed into the reaction flask with an additional 50 ml of ethanol.[3]

  • The reaction mixture is then heated under reflux for 2.5 hours.[3]

  • The resulting solution is allowed to cool to room temperature overnight.[3]

  • The golden-brown crystals that form are collected by filtration, washed with ether, and dried in a vacuum at room temperature to yield the product.[3]

Visualizations

The following diagrams illustrate the general synthesis pathway and a troubleshooting workflow.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Hydroxyethylhydrazine 2-Hydroxyethylhydrazine Condensation & Cyclization Condensation & Cyclization 2-Hydroxyethylhydrazine->Condensation & Cyclization Three-Carbon Synthon Three-Carbon Synthon Three-Carbon Synthon->Condensation & Cyclization This compound This compound Condensation & Cyclization->this compound

Caption: General synthesis pathway for this compound.

G Low Yield Low Yield Assess Purity Assess Purity Low Yield->Assess Purity Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Check for Side Reactions Check for Side Reactions Low Yield->Check for Side Reactions Pure Starting Materials? Pure Starting Materials? Assess Purity->Pure Starting Materials? Adjust Stoichiometry, Temp, Solvent Adjust Stoichiometry, Temp, Solvent Optimize Conditions->Adjust Stoichiometry, Temp, Solvent Isomer Formation? Isomer Formation? Check for Side Reactions->Isomer Formation? Pure Starting Materials?->Optimize Conditions Yes Purify Reagents Purify Reagents Pure Starting Materials?->Purify Reagents No Improved Yield Improved Yield Adjust Stoichiometry, Temp, Solvent->Improved Yield Modify Conditions for Regioselectivity Modify Conditions for Regioselectivity Isomer Formation?->Modify Conditions for Regioselectivity Yes Modify Conditions for Regioselectivity->Improved Yield

Caption: Troubleshooting workflow for low yield in pyrazole synthesis.

References

Technical Support Center: Pyrazole Synthesis from β-Ketonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of pyrazoles from β-ketonitriles. This resource addresses common side products and other experimental challenges to assist in the successful execution of this important synthetic transformation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of pyrazoles from β-ketonitriles.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Desired Pyrazole 1. Incomplete reaction: The reaction may not have gone to completion. 2. Decomposition of reactants or products: The starting materials or the pyrazole product may be unstable under the reaction conditions. 3. Suboptimal reaction conditions: Temperature, solvent, or catalyst may not be ideal.1. Monitor reaction progress: Use TLC or LC-MS to track the consumption of starting materials. Extend the reaction time if necessary. 2. Optimize temperature: Some reactions require heating to proceed at a reasonable rate. Conversely, excessive heat can lead to decomposition. Experiment with a range of temperatures. 3. Solvent selection: The polarity of the solvent can influence the reaction rate and selectivity. Ethanol, acetic acid, or toluene are commonly used. 4. Catalyst: While many syntheses proceed without a catalyst, a catalytic amount of acid (e.g., acetic acid) can sometimes facilitate the initial condensation step.
Formation of a Major, Unidentified Side Product 1. Pyrazolo[1,5-a]pyrimidine formation: The initially formed 5-aminopyrazole can react with a second molecule of the β-ketonitrile. 2. Hydrolysis of β-ketonitrile: The presence of water can lead to the hydrolysis of the nitrile group to a carboxylic acid or amide, or cleavage of the β-ketonitrile. 3. Dimerization of β-ketonitrile: Under basic conditions, the β-ketonitrile can undergo self-condensation.1. Control stoichiometry: Use a slight excess of hydrazine (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the β-ketonitrile. Avoid a large excess of the β-ketonitrile. 2. Anhydrous conditions: Use dry solvents and reagents to minimize hydrolysis. 3. Control pH: Avoid strongly basic conditions which can promote dimerization. A neutral or slightly acidic medium is generally preferred.
Mixture of Regioisomers 1. Unsymmetrical β-ketonitrile: If the β-ketonitrile has two different substituents at the carbonyl and nitrile ends, the two nitrogen atoms of a substituted hydrazine can attack the carbonyl carbon and the nitrile carbon in two different orientations, leading to a mixture of regioisomers.1. Use of specific solvents: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[1] 2. pH control: The pH of the reaction can influence the site of the initial nucleophilic attack of the hydrazine.[1] 3. Protecting groups: In some instances, a protecting group on one of the hydrazine nitrogens can direct the cyclization to afford a single regioisomer.
Difficulty in Product Isolation/Purification 1. Polar side products: The formation of highly polar side products can make purification by column chromatography challenging. 2. Product is an oil: The desired pyrazole may not be a crystalline solid at room temperature.1. Aqueous workup: A thorough aqueous workup can help remove some polar impurities. 2. Crystallization: Attempt crystallization from a variety of solvents or solvent mixtures. 3. Chromatography optimization: Use a different solvent system or a different stationary phase for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazine?

A1: The reaction proceeds through a two-step sequence. First, the hydrazine undergoes a condensation reaction with the ketone carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazone attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[2][3]

Q2: My β-ketonitrile starting material appears to be degrading during the reaction. What could be the cause and how can I prevent it?

A2: β-Ketonitriles can be susceptible to hydrolysis, especially under acidic or basic conditions in the presence of water.[4] To prevent this, it is crucial to use anhydrous solvents and reagents. If the reaction requires acidic or basic conditions, it is important to carefully control the pH and temperature to minimize degradation.

Q3: I have isolated a side product with a significantly higher molecular weight than my expected pyrazole. What could it be?

A3: A common high-molecular-weight side product is a pyrazolo[1,5-a]pyrimidine. This bicyclic heterocycle forms when the 5-aminopyrazole product reacts with another molecule of the β-ketonitrile starting material.[5][6] To minimize its formation, ensure that the β-ketonitrile is the limiting reagent or use a slight excess of hydrazine.

Q4: Can I use substituted hydrazines in this reaction? Will it affect the outcome?

A4: Yes, substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) are commonly used to synthesize N-substituted pyrazoles. However, the use of a substituted hydrazine with an unsymmetrical β-ketonitrile can lead to the formation of a mixture of regioisomers. The regioselectivity will depend on the electronic and steric properties of the substituents on both the hydrazine and the β-ketonitrile, as well as the reaction conditions.[1][7]

Q5: What is the best way to purify the final pyrazole product?

A5: The purification method will depend on the physical properties of the pyrazole. If the product is a solid, recrystallization is often the most effective method. For oils or solids that are difficult to crystallize, column chromatography on silica gel is a common alternative. The choice of eluent for chromatography will depend on the polarity of the pyrazole.

Quantitative Data Summary

The following table summarizes hypothetical yield data for a pyrazole synthesis, illustrating the impact of reaction conditions on the formation of a common side product.

Entry Hydrazine (Equivalents) Reaction Temperature (°C) Desired Pyrazole Yield (%) Pyrazolo[1,5-a]pyrimidine Yield (%)
11.0806525
21.2808510
31.01205040
41.2607515

Note: This data is illustrative and actual yields will vary depending on the specific substrates and reaction conditions.

Experimental Protocol: Synthesis of 5-Amino-3-phenyl-1H-pyrazole

This protocol provides a general procedure for the synthesis of a 5-aminopyrazole from a β-ketonitrile.

Materials:

  • Benzoylacetonitrile (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Ethanol (anhydrous)

  • Glacial acetic acid (catalytic amount, optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzoylacetonitrile (1.0 eq) in anhydrous ethanol.

  • Add hydrazine hydrate (1.2 eq) to the solution at room temperature. If desired, a catalytic amount of glacial acetic acid can be added.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexanes as the eluent).

  • Characterize the purified product by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Reaction Pathway and Side Product Formation

The following diagram illustrates the synthetic pathway to the desired 5-aminopyrazole and the formation of common side products.

Pyrazole_Synthesis beta_ketonitrile β-Ketonitrile hydrazone Hydrazone Intermediate beta_ketonitrile->hydrazone Condensation side_product2 Hydrolysis Products beta_ketonitrile->side_product2 H₂O (Hydrolysis) side_product3 Dimerization Product beta_ketonitrile->side_product3 Base (Dimerization) side_path_split hydrazine Hydrazine hydrazine->hydrazone pyrazole 5-Aminopyrazole (Desired Product) hydrazone->pyrazole Intramolecular Cyclization side_product1 Pyrazolo[1,5-a]pyrimidine pyrazole->side_product1 + β-Ketonitrile start main_path_split

Caption: Reaction scheme for pyrazole synthesis and common side products.

References

Technical Support Center: Purification of 5-Amino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-1-(2-hydroxyethyl)pyrazole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common purification techniques for this compound, a polar heterocyclic compound, are recrystallization and column chromatography. Trituration with a suitable solvent can also be effective for removing minor impurities.[1][2]

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities largely depend on the synthetic route. A common synthesis involves the reaction of 2-hydroxyethylhydrazine with a cyano- or ester-containing three-carbon electrophile.[3][4][5] Potential impurities include:

  • Unreacted Starting Materials: Such as 2-hydroxyethylhydrazine.

  • Regioisomers: Depending on the specific precursors, the formation of the 3-amino isomer is a potential side product, although the 5-amino isomer is often the thermodynamically favored product.[6]

  • Byproducts from Side Reactions: These can include products from self-condensation of starting materials or degradation of the desired product if harsh conditions are used.[6]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the desired product and the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Purification Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the purification of this compound.

Recrystallization

Recrystallization is a preferred method for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.

Problem 1: The compound "oils out" and does not crystallize.

  • Cause: The compound is coming out of solution at a temperature above its melting point, often because the boiling point of the solvent is too high or the solution is supersaturated with impurities that depress the melting point.[7][8]

  • Solution:

    • Re-heat the solution until the oil redissolves completely.

    • Add a small amount of additional "good" solvent to decrease the saturation level.

    • Allow the solution to cool more slowly. You can do this by insulating the flask.

    • If the problem persists, consider a different solvent or a solvent mixture with a lower boiling point.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.[8]

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution.[8]

      • Add a seed crystal of pure this compound.[8]

    • Increase Concentration: If induction methods fail, gently heat the solution to evaporate some of the solvent and increase the concentration of the compound. Allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.

Problem 3: The yield is very low.

  • Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.[7]

  • Solution:

    • Before filtration, ensure the solution is thoroughly cooled to minimize solubility.

    • Use a minimal amount of ice-cold solvent to wash the crystals during filtration.

    • If the mother liquor is suspected to contain a significant amount of product, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.

Problem 1: The compound streaks on the TLC plate and gives poor separation on the column.

  • Cause: this compound is a basic compound. The acidic nature of standard silica gel can lead to strong, irreversible adsorption or tailing, which results in poor separation.[9]

  • Solution:

    • Add a Basic Modifier: Add a small amount (0.5-2%) of a base like triethylamine or ammonium hydroxide to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.[9]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or an amine-functionalized silica gel.[10]

Problem 2: The compound does not move from the baseline (Rf = 0).

  • Cause: The eluent is not polar enough to displace the polar this compound from the polar stationary phase.

  • Solution:

    • Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the proportion of ethyl acetate.

    • If high concentrations of ethyl acetate are ineffective, switch to a more polar solvent system, such as dichloromethane/methanol.

Problem 3: The compound runs at the solvent front (Rf = 1).

  • Cause: The eluent is too polar, and does not allow for sufficient interaction between the compound and the stationary phase.

  • Solution:

    • Decrease the polarity of the eluent. For example, if using dichloromethane/methanol, reduce the percentage of methanol.

    • If using 100% of a polar solvent, switch to a less polar solvent system.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.

  • Solvent Selection: In a test tube, add approximately 20-30 mg of the crude compound. Add a few drops of the chosen solvent (e.g., ethanol, isopropanol, or ethyl acetate). If the compound dissolves readily at room temperature, the solvent is too good. If it is insoluble at room temperature, heat the solvent to its boiling point. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a vacuum oven.

ParameterValue/Range
Starting Material Crude this compound
Recommended Solvents Ethanol, Isopropanol, Ethyl Acetate
Typical Solvent Volume 5-15 mL per gram of crude product
Cooling Temperature 0-25 °C
Expected Yield 70-90%
Column Chromatography Protocol

This protocol is a general guideline for purification using a standard silica gel column.

  • TLC Analysis: Determine a suitable eluent system using TLC. A good system will give the desired compound an Rf value of approximately 0.2-0.4. For this polar amine, a starting point could be 5-10% methanol in dichloromethane.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent, and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Start eluting with the less polar solvent system determined by TLC. If necessary, gradually increase the polarity of the eluent to move the compound down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

ParameterValue/Range
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Recommended Eluent Dichloromethane/Methanol gradient
Eluent Modifier 0.5-2% Triethylamine or Ammonium Hydroxide
Typical Loading 1g crude product per 20-50g silica gel
Expected Purity >98%

Visualizations

Purification_Workflow crude Crude Product assess_purity Assess Purity (TLC, HPLC) crude->assess_purity recrystallization Recrystallization assess_purity->recrystallization High Purity (>85%) column Column Chromatography assess_purity->column Low Purity (<85%) analyze_purity Analyze Purity recrystallization->analyze_purity column->analyze_purity pure_product Pure Product analyze_purity->column Repurify analyze_purity->pure_product Purity OK

Caption: General purification workflow for this compound.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool oils_out Oils Out? cool->oils_out crystals_form Crystals Form? filter Filter & Dry crystals_form->filter Yes induce_crystallization Induce Crystallization (scratch/seed) crystals_form->induce_crystallization No oils_out->crystals_form No reheat_add_solvent Reheat, add more solvent, cool slower oils_out->reheat_add_solvent Yes reheat_add_solvent->cool induce_crystallization->crystals_form concentrate Concentrate Solution induce_crystallization->concentrate Still No Crystals concentrate->cool

Caption: Troubleshooting decision tree for the recrystallization process.

References

Preventing regioisomer formation in substituted pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for substituted pyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development to address the common challenge of regioisomer formation during the synthesis of pyrazole derivatives. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to facilitate the regioselective synthesis of your target pyrazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis and why is their control important?

A1: In pyrazole synthesis, particularly when using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] The formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[2]

Q2: What are the primary factors that influence the formation of regioisomers in the Knorr pyrazole synthesis?

A2: The formation of regioisomeric mixtures is a common issue when using unsymmetrical 1,3-dicarbonyl compounds.[3] The regiochemical outcome is primarily governed by a combination of steric and electronic factors of both the 1,3-dicarbonyl compound and the substituted hydrazine, as well as the reaction conditions.[4] Key factors include:

  • Steric Hindrance: Bulky substituents on either reactant can direct the initial nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[4]

  • Electronic Effects: Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl for nucleophilic attack. The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[4]

  • Reaction pH: The acidity or basicity of the reaction medium can influence which nitrogen atom of the hydrazine acts as the initial nucleophile.[3] For instance, under acidic conditions, the reaction may proceed through a different pathway than under neutral or basic conditions, leading to a different major regioisomer.[3]

  • Solvent Choice: The solvent can play a crucial role in directing the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly enhance the formation of a single regioisomer.[5][6]

Q3: I have obtained a mixture of regioisomers. How can I separate them?

A3: If you have already synthesized a mixture of regioisomers, separation can often be achieved using chromatographic techniques. A systematic approach is recommended:

  • Thin Layer Chromatography (TLC) Analysis: Begin by screening various solvent systems with TLC to find an eluent that provides the best separation between the two regioisomer spots.[1]

  • Column Chromatography: Once a suitable solvent system is identified, perform silica gel column chromatography to separate the isomers on a larger scale.

Q4: Are there alternative synthetic methods that offer better regiocontrol?

A4: Yes, if controlling regioselectivity in a Knorr-type synthesis proves difficult, several other methods can provide unambiguous regiochemical outcomes. These include:

  • 1,3-Dipolar Cycloaddition: The reaction of diazo compounds with alkynes is a powerful method for constructing the pyrazole ring with defined regiochemistry.[7]

  • Synthesis from N-Arylhydrazones and Nitroolefins: This approach offers excellent regioselectivity by leveraging the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone.[8]

  • Regioselective Metalations: Directing groups can be used to achieve regio- and chemoselective metalations of the pyrazole ring, allowing for the controlled introduction of substituents.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on preventing or minimizing the formation of regioisomers.

Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your unsymmetrical 1,3-dicarbonyl compound are minimal, leading to a lack of selectivity.

  • Solutions:

    • Modify the Solvent System: This is often the most effective first step. Switch from a protic solvent like ethanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[1][5] These solvents can dramatically increase the regioselectivity.[5][6]

    • Adjust the Reaction pH: The addition of a catalytic amount of acid (e.g., acetic acid) or a mild base can alter the nucleophilicity of the hydrazine nitrogens and influence the initial site of attack.[3][10]

    • Alter the Reaction Temperature: In some cases, lowering the reaction temperature can enhance the selectivity of the initial nucleophilic attack.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.

  • Solutions:

    • Employ a Regiochemically-Controlled Synthetic Route: Instead of trying to influence the selectivity of a Knorr-type synthesis, consider a different synthetic strategy that provides absolute regiocontrol, such as a 1,3-dipolar cycloaddition or a reaction involving a pre-functionalized hydrazine.[7][8]

    • Modify the 1,3-Dicarbonyl Compound: If possible, introduce a temporary bulky protecting group on the 1,3-dicarbonyl compound to sterically block one of the carbonyl groups, directing the hydrazine attack to the other.

Data Presentation

The choice of solvent can have a profound impact on the regioselectivity of pyrazole synthesis. The following table summarizes the effect of different solvents on the regiomeric ratio for the reaction of various 1,3-diketones with methylhydrazine.

Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1,3-Diketones with Methylhydrazine

Entry1,3-Diketone (R¹)SolventRegioisomeric Ratio (Desired:Undesired)Reference
14,4,4-trifluoro-1-phenylbutane-1,3-dioneEthanol~1:1[5]
24,4,4-trifluoro-1-phenylbutane-1,3-dioneTFE85:15[6]
34,4,4-trifluoro-1-phenylbutane-1,3-dioneHFIP>99:1[5]
41-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneEthanol40:60[5]
51-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneTFE95:5[5]
61-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dioneHFIP>99:1[5]
71-phenylpentane-2,4-dioneEthanol50:50[5]
81-phenylpentane-2,4-dioneTFE80:20[5]
91-phenylpentane-2,4-dioneHFIP90:10[5]

Note: The "Desired" regioisomer refers to the product where the substituted nitrogen of the hydrazine is adjacent to the R¹ substituent of the diketone.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using TFE

This protocol describes a general method for the synthesis of substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines with improved regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (e.g., methylhydrazine, phenylhydrazine) (1.0 - 1.2 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE.

  • Addition of Hydrazine: Slowly add the substituted hydrazine (1.0 - 1.2 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the TFE under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to isolate the major regioisomer.[11]

Mandatory Visualization

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_pathways Reaction Pathways dicarbonyl Unsymmetrical 1,3-Dicarbonyl attack_A Nucleophilic Attack at Carbonyl A attack_B Nucleophilic Attack at Carbonyl B hydrazine Substituted Hydrazine hydrazine->attack_A hydrazine->attack_B intermediate_A Hydrazone Intermediate A attack_A->intermediate_A cyclization_A Intramolecular Cyclization intermediate_A->cyclization_A regioisomer_A Regioisomer A cyclization_A->regioisomer_A intermediate_B Hydrazone Intermediate B attack_B->intermediate_B cyclization_B Intramolecular Cyclization intermediate_B->cyclization_B regioisomer_B Regioisomer B cyclization_B->regioisomer_B

Caption: Competing pathways in the Knorr pyrazole synthesis leading to two regioisomers.

Troubleshooting_Regioisomers start Regioisomer Mixture Observed solvent Modify Solvent System (e.g., TFE, HFIP) start->solvent ph Adjust Reaction pH (Acidic or Basic) start->ph strategy Change Synthetic Strategy (e.g., 1,3-Dipolar Cycloaddition) start->strategy check_selectivity Improved Regioselectivity? solvent->check_selectivity ph->check_selectivity success Desired Regioisomer Obtained strategy->success check_selectivity->success Yes failure Continue Optimization or Consider Alternative Route check_selectivity->failure No

Caption: A logical workflow for troubleshooting the formation of regioisomers.

References

Stability issues of 5-Amino-1-(2-hydroxyethyl)pyrazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Amino-1-(2-hydroxyethyl)pyrazole in solution. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing a color change. What could be the cause?

A1: A color change, typically to a yellow or brown hue, can be an initial indicator of degradation. This is often due to oxidation of the aminopyrazole ring. Exposure to air (oxygen), light, or the presence of oxidizing agents in your solution can accelerate this process. It is recommended to prepare solutions fresh and store them protected from light and air, for instance, by using amber vials and purging the headspace with an inert gas like nitrogen or argon.

Q2: I am observing a loss of potency or unexpected results in my assay. Could this be related to the stability of this compound?

A2: Yes, a loss of potency is a strong indicator of compound degradation. This compound can degrade under various conditions, leading to a lower concentration of the active compound and the formation of impurities that might interfere with your assay. We recommend performing a stability check of your stock and working solutions.

Q3: What are the primary factors that influence the stability of this compound in solution?

A3: The main factors affecting the stability of this compound are pH, temperature, light, and the presence of oxidizing agents. The molecule is susceptible to hydrolysis, particularly under strong acidic or basic conditions, as well as oxidation and photodegradation.

Q4: What are the expected degradation products of this compound?

A4: Based on the structure, potential degradation pathways include oxidation of the amino group, cleavage of the pyrazole ring, and reactions involving the hydroxyethyl side chain. While specific degradation products for this exact molecule are not extensively documented in public literature, analogous compounds suggest the formation of species resulting from N-oxidation, ring opening, or dimerization.

Troubleshooting Guide: Common Stability Issues

IssuePotential CauseRecommended Action
Solution Discoloration OxidationPrepare fresh solutions. Store solutions in amber vials, protected from light. Purge solutions with an inert gas (e.g., nitrogen, argon). Avoid sources of ignition or high heat.
Precipitate Formation Poor solubility, pH shift, or degradation product insolubility.Ensure the solvent is appropriate and the concentration is within the solubility limit. Check and control the pH of the solution. If a precipitate forms upon storage, it may be a degradation product; in this case, a fresh solution should be prepared.
Loss of Compound in HPLC Analysis Degradation in the analytical mobile phase or on the column. Adsorption to vials.Check the pH and composition of your mobile phase. Use a stability-indicating HPLC method. Use silanized glass or polypropylene vials to minimize adsorption.
Inconsistent Assay Results Instability of the compound in the assay buffer or under assay conditions (e.g., temperature, light).Perform control experiments to assess the stability of this compound under your specific assay conditions. Prepare fresh working solutions from a recently prepared stock solution for each experiment.

Quantitative Stability Data (Hypothetical)

The following tables summarize hypothetical stability data for this compound under various stress conditions. This data is provided as a guideline for potential stability issues and is based on general knowledge of similar chemical structures. Actual stability will depend on the specific experimental conditions.

Table 1: pH-Dependent Stability of this compound at 25°C

pHBuffer SystemIncubation Time (days)Remaining Compound (%)Appearance
2.00.01 M HCl785.2Slight yellow tint
4.0Acetate Buffer795.8Colorless
7.0Phosphate Buffer798.5Colorless
9.0Borate Buffer792.1Faint yellow
12.00.01 M NaOH778.4Yellow

Table 2: Thermal and Photolytic Stability of this compound in Neutral Aqueous Solution (pH 7)

ConditionIncubation TimeRemaining Compound (%)Appearance
4°C, in dark30 days99.1Colorless
25°C, in dark30 days97.3Colorless
40°C, in dark30 days89.5Faint yellow
25°C, exposed to light (ICH Q1B)10 days82.7Yellow

Table 3: Oxidative Stability of this compound in Neutral Aqueous Solution (pH 7) at 25°C

Oxidizing AgentConcentrationIncubation Time (hours)Remaining Compound (%)Appearance
H₂O₂3%2465.4Brownish-yellow
AirSaturated7295.1Faint yellow

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent to the stock solution concentration.

    • Photolytic Degradation: Expose a solution of the compound (100 µg/mL in a quartz cuvette) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Hypothetical)

This method is designed to separate the parent compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Visualizations

Experimental_Workflow_Forced_Degradation cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidative Degradation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Degradation (Solid, 105°C) Stock->Thermal Photo Photolytic Degradation (ICH Q1B) Stock->Photo Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data Degradation_Pathways cluster_degradation Potential Degradation Pathways A This compound B Oxidation (N-Oxides, Ring Opened Products) A->B Oxidizing Agents (H₂O₂) C Hydrolysis (Ring Cleavage) A->C Acid/Base D Photodegradation (Dimerization, Radical Species) A->D Light (UV/Vis)

Troubleshooting low conversion rates in pyrazole derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the synthesis of pyrazole derivatives, with a focus on addressing low conversion rates.

Troubleshooting Guide: Low Conversion Rates

This guide provides a systematic approach to identifying and resolving common issues leading to low yields in pyrazole derivatization reactions, particularly the widely used Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3][4]

Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot it?

Answer:

Low yields in pyrazole synthesis can stem from several factors, including the quality of starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1][5] A logical workflow for troubleshooting this issue is presented below.

G start Low Conversion Rate Observed purity Assess Starting Material Purity start->purity conditions Evaluate Reaction Conditions purity->conditions If purity is confirmed sub_purity1 Impurities in 1,3-dicarbonyl or hydrazine starting materials? purity->sub_purity1 side_reactions Investigate Side Reactions conditions->side_reactions If conditions are optimal sub_conditions1 Suboptimal stoichiometry, temperature, solvent, or pH? conditions->sub_conditions1 purification Review Purification Technique side_reactions->purification If side reactions are minimal sub_side_reactions1 Formation of regioisomers, incomplete cyclization, or stable intermediates observed? side_reactions->sub_side_reactions1 success Improved Yield purification->success If purification is efficient sub_purity2 Action: - Use high-purity reagents (>98%) - Purify starting materials - Use freshly opened hydrazine sub_purity1->sub_purity2 Yes sub_purity2->conditions sub_conditions2 Action: - Optimize stoichiometry (slight excess of hydrazine) - Screen different solvents - Adjust temperature and reaction time - Control pH (e.g., use of mild base) sub_conditions1->sub_conditions2 Yes sub_conditions2->side_reactions sub_side_reactions2 Action: - Adjust solvent and temperature to improve regioselectivity - Add a dehydrating agent - Monitor reaction progress (TLC, LC-MS) sub_side_reactions1->sub_side_reactions2 Yes sub_side_reactions2->purification

A logical workflow for troubleshooting low yield in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing pyrazoles?

A1: The most prevalent method for synthesizing substituted pyrazoles is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[4][5] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a cornerstone of this approach.[2][5] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[5][6]

Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, potentially leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1][2]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The polarity and nature of the solvent can significantly influence the reaction pathway. Aprotic dipolar solvents may yield better results than polar protic solvents like ethanol for certain substrates.[4][7]

  • pH Control: Adjusting the pH can alter the site of the initial nucleophilic attack by the hydrazine.[5]

  • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the ratio of regioisomers.

  • Catalyst: The choice of acid or base catalyst can direct the reaction towards a specific regioisomer.

Q3: My reaction mixture has turned a dark color. Is this normal and will it affect my yield?

A3: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material.[1] While not always detrimental to the reaction, the formation of these byproducts can sometimes indicate side reactions that may lower the overall yield. The addition of a mild base can sometimes help to neutralize any acid present and lead to a cleaner reaction profile.[1] Purification of the final product by recrystallization or column chromatography is often effective at removing these colored impurities.[1]

Q4: My reaction seems to have stalled and is not going to completion. What should I do?

A4: Incomplete conversion can be due to several factors. In some cases, stable intermediates such as hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole product.[5]

Troubleshooting Steps:

  • Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to drive the dehydration step to completion.

  • Add a Dehydrating Agent: The addition of a dehydrating agent can help to remove water and shift the equilibrium towards the formation of the pyrazole.

  • Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine if a longer reaction time is required.[1]

  • Re-evaluate Stoichiometry: A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be used to drive the reaction to completion.[1]

Data Presentation: Effect of Reaction Parameters on Pyrazole Synthesis

The following tables summarize the impact of various reaction parameters on the yield and regioselectivity of pyrazole synthesis. This data is intended to serve as a general guide for reaction optimization.

Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Phenylhydrazine

SolventTemperature (°C)Ratio of Regioisomer A:BReference
EthanolReflux1:1[4]
N,N-Dimethylacetamide (DMAc)Room Temperature>98:2[4]
2,2,2-Trifluoroethanol (TFE)Room TemperatureImproved selectivity for one isomer[5]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Room TemperatureImproved selectivity for one isomer[5]

Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend.[5]

Table 2: Effect of Catalyst on Pyrazole Synthesis Yield

CatalystReaction ConditionsYield (%)Reference
NoneSolvent onlyNo reaction[3]
Lithium PerchlorateEthylene glycol, Room Temp70-95[3]
Nano-ZnOGreen protocolup to 95[4]
Amberlyst-70Heterogeneous catalystGood to excellent[3]
Silver Catalyst60 °CModerate to excellent[3]

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

This protocol outlines a general procedure for the synthesis of a substituted pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification a Dissolve 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid). b Add hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, a mild base (e.g., sodium acetate) may be added. a->b c Stir the reaction mixture at room temperature or heat to reflux. b->c d Monitor the reaction progress by TLC or LC-MS. c->d e Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. d->e f Purify the crude product by recrystallization or column chromatography on silica gel. e->f

Experimental workflow for the Knorr pyrazole synthesis.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.0-1.2 equivalents)

  • Solvent (e.g., ethanol, acetic acid, N,N-dimethylformamide)

  • Optional: Acid or base catalyst

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Addition of Hydrazine: Add the hydrazine derivative to the solution.[1] If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.[1]

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and reaction time will depend on the specific substrates and should be determined by monitoring the reaction progress by TLC or LC-MS.[1][5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid product has precipitated, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Signaling Pathways and Reaction Mechanisms

The Knorr pyrazole synthesis proceeds through a cyclocondensation reaction. The mechanism involves the initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2]

G cluster_0 Knorr Pyrazole Synthesis Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate (Hydroxypyrazolidine) Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole (Aromatic Ring) Intermediate2->Product Dehydration (-H2O)

Mechanism of the Knorr pyrazole synthesis.

When an unsymmetrical 1,3-dicarbonyl is used, the initial nucleophilic attack of the hydrazine can occur at either carbonyl group, leading to the formation of two different regioisomers.

G start Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine attack1 Nucleophilic attack at Carbonyl 1 start->attack1 attack2 Nucleophilic attack at Carbonyl 2 start->attack2 product1 Regioisomer A attack1->product1 product2 Regioisomer B attack2->product2

Knorr synthesis pathways leading to different regioisomers.

References

Removal of unreacted hydrazine in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments, with a specific focus on the removal of unreacted hydrazine.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted hydrazine from my pyrazole product?

A1: Hydrazine is a toxic and potentially carcinogenic compound.[1][2] Its complete removal is essential for the purity of the final product, especially in pharmaceutical applications, and for the safety of downstream handling and biological testing. Residual hydrazine can also interfere with subsequent reaction steps or analytical characterization.

Q2: What are the most common methods for removing excess hydrazine after a pyrazole synthesis?

A2: The primary methods for removing unreacted hydrazine include:

  • Aqueous Workup (Acid Wash): This involves washing the organic reaction mixture with a dilute aqueous acid solution to protonate the basic hydrazine, making it water-soluble and easily separable.

  • Chemical Quenching: This method involves reacting the excess hydrazine with an aldehyde or ketone (e.g., acetone) to form a hydrazone or azine, which can then be removed through extraction or chromatography.[3]

  • Azeotropic Distillation: In some cases, hydrazine can be removed by distillation with a solvent that forms an azeotrope with it, such as xylene.

  • Chromatography: Column chromatography can be effective in separating the pyrazole product from residual hydrazine, which is often highly polar and adheres strongly to silica gel.

Q3: How can I monitor the progress of hydrazine removal?

A3: The removal of hydrazine can be monitored using Thin Layer Chromatography (TLC). Hydrazine itself may not be UV-active, but it can be visualized using specific stains like potassium permanganate (KMnO₄) or iodine, where it will appear as a spot that is typically highly polar (low Rf value). For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often after a derivatization step, can be employed to detect trace amounts of residual hydrazine.[4][5]

Troubleshooting Guides

Issue 1: Emulsion formation during aqueous acid wash.

Problem: When washing the organic layer containing the pyrazole product with a dilute acid solution to remove hydrazine, a stable emulsion forms, making separation of the layers difficult.

Possible Causes:

  • High concentration of the pyrazole product or other reaction components.

  • The organic solvent used is prone to emulsion formation (e.g., dichloromethane).

Solutions:

  • Break the Emulsion:

    • Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • If possible, filter the emulsified layer through a pad of Celite or glass wool.

  • Solvent Consideration:

    • If emulsions are a persistent issue, consider using a different extraction solvent that is less prone to emulsion formation, such as ethyl acetate or diethyl ether.

Issue 2: Low recovery of pyrazole product after acid wash.

Problem: After performing an acidic workup to remove hydrazine, the yield of the desired pyrazole product is significantly lower than expected.

Possible Cause:

  • Your pyrazole derivative may also be basic and is being protonated by the acid wash, leading to its partitioning into the aqueous layer along with the hydrazine. Pyrazoles are weakly basic and can be protonated by strong acids.[6]

Solutions:

  • pH Adjustment:

    • After the acid wash, carefully basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide to a neutral or slightly basic pH.

    • Re-extract the now neutralized aqueous layer with an organic solvent to recover your pyrazole product.

    • Combine all organic extracts for drying and concentration.

  • Use a Weaker Acid:

    • Instead of a strong acid like HCl, consider using a weaker acid wash, such as a dilute solution of ammonium chloride, which may be sufficient to remove the more basic hydrazine without fully protonating the pyrazole.

Issue 3: Incomplete removal of hydrazine after quenching with acetone.

Problem: After adding acetone to quench excess hydrazine, subsequent analysis (e.g., TLC or NMR) still shows the presence of hydrazine or its derivatives.

Possible Causes:

  • Insufficient amount of acetone used.

  • The formed acetone azine/hydrazone is co-eluting with the product during chromatography or is difficult to remove by extraction.

Solutions:

  • Optimize Quenching:

    • Ensure a sufficient excess of acetone is added to react with all the unreacted hydrazine.

    • Allow adequate reaction time for the formation of the hydrazone/azine to go to completion.

  • Improve Purification:

    • Acetone azine has different solubility properties than hydrazine. It is less polar and more soluble in organic solvents. A subsequent aqueous wash after quenching can help remove any remaining water-soluble impurities.

    • Optimize your column chromatography conditions (e.g., solvent gradient) to achieve better separation between your pyrazole product and the acetone azine.

Data Presentation

The following table provides a qualitative comparison of common hydrazine removal methods. Quantitative efficiency can vary significantly based on the specific pyrazole derivative and reaction conditions.

MethodPrincipleAdvantagesDisadvantagesTypical Application
Aqueous Acid Wash Protonation of basic hydrazine to form a water-soluble salt.Simple, fast, and generally effective.Can lead to emulsion formation. May co-extract basic pyrazole products.For pyrazole products that are not strongly basic and are in solvents immiscible with water.
Chemical Quenching (e.g., with Acetone) Conversion of hydrazine to a less reactive and more easily removable hydrazone or azine.Irreversibly removes hydrazine. The resulting derivative is often less toxic.The formed derivative needs to be removed in a subsequent step. May introduce other impurities.When a more robust removal method is needed, or when the pyrazole is acid-sensitive.
Column Chromatography Separation based on polarity differences.Can provide a high degree of purity.Can be time-consuming and require large volumes of solvent. Hydrazine can streak on silica.For final purification after an initial workup to remove the bulk of the hydrazine.
Azeotropic Distillation Removal of hydrazine as an azeotrope with a suitable solvent.Effective for removing volatile impurities.Requires heating, which can be a safety concern with hydrazine. Not suitable for non-volatile pyrazoles.Less common, used in specific cases where other methods are not feasible.

Experimental Protocols

Protocol 1: Removal of Unreacted Hydrazine by Acidic Workup

Objective: To remove excess hydrazine from a reaction mixture by extraction with a dilute acid.

Materials:

  • Reaction mixture containing pyrazole product and unreacted hydrazine in an organic solvent (e.g., ethyl acetate, diethyl ether).

  • 1 M Hydrochloric Acid (HCl) solution.

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Standard laboratory glassware.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. Drain the lower aqueous layer.

  • Optional (if pyrazole is suspected to be basic): Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid and deprotonate any extracted pyrazole salt.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the crude pyrazole product.

Protocol 2: Chemical Quenching of Unreacted Hydrazine with Acetone

Objective: To convert excess hydrazine into acetone azine for easier removal.

Materials:

  • Reaction mixture containing pyrazole product and unreacted hydrazine.

  • Acetone.

  • Organic extraction solvent (e.g., ethyl acetate).

  • Deionized water.

  • Saturated sodium chloride (brine) solution.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Standard laboratory glassware.

Procedure:

  • Cool the reaction mixture in an ice bath.

  • Slowly add an excess of acetone (e.g., 5-10 equivalents relative to the initial amount of hydrazine) to the stirred reaction mixture.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete reaction with the hydrazine.

  • Remove the reaction solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water to remove any water-soluble byproducts.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution and concentrate it under reduced pressure. The crude product can then be further purified by column chromatography or recrystallization to remove the acetone azine.

Visualizations

Hydrazine_Removal_Workflow Start Crude Pyrazole Synthesis Reaction Mixture Method_Selection Select Hydrazine Removal Method Start->Method_Selection Acid_Wash Aqueous Acid Wash Method_Selection->Acid_Wash  Pyrazole is not strongly basic Quenching Chemical Quenching (e.g., with Acetone) Method_Selection->Quenching  Pyrazole is acid-sensitive Chromatography Direct Chromatography Method_Selection->Chromatography Small scale or highly pure product needed Extraction Extraction with Organic Solvent Acid_Wash->Extraction Quenching->Extraction Final_Product Pure Pyrazole Product Chromatography->Final_Product Wash_NaHCO3 Wash with sat. NaHCO3 (if pyrazole is basic) Extraction->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry_Concentrate Dry and Concentrate Wash_Brine->Dry_Concentrate Purification Further Purification (Column Chromatography or Recrystallization) Dry_Concentrate->Purification Purification->Final_Product

Caption: Decision workflow for selecting a suitable method for the removal of unreacted hydrazine.

Troubleshooting_Acid_Wash Start Acid Wash Performed Problem Problem Encountered? Start->Problem Emulsion Emulsion Forms Problem->Emulsion Yes Low_Yield Low Product Yield Problem->Low_Yield Yes No_Problem No Issues Problem->No_Problem No Solution_Emulsion Add Brine / Gentle Swirling Emulsion->Solution_Emulsion Solution_Low_Yield Basify Aqueous Layer and Re-extract Low_Yield->Solution_Low_Yield Continue Proceed with Workup No_Problem->Continue Solution_Emulsion->Continue Solution_Low_Yield->Continue

Caption: Troubleshooting guide for issues encountered during an acidic workup for hydrazine removal.

References

Technical Support Center: Synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-1-(2-hydroxyethyl)pyrazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction of starting materials.- Ensure accurate stoichiometry of reactants. - Monitor reaction progress using TLC or HPLC to confirm consumption of starting materials. - Consider extending the reaction time or increasing the reaction temperature.
Sub-optimal reaction conditions.- Optimize the solvent system. While ethanol is commonly used, exploring other alcohols or solvent mixtures may improve yield. - Adjust the reaction temperature. A temperature range of 60°C to reflux is typical.[1]
Degradation of the product during workup.- Avoid excessively high temperatures during solvent removal. - Use a rotary evaporator under reduced pressure for efficient and gentle solvent evaporation.
Formation of Impurities or Side Products Presence of unreacted starting materials.- Improve purification methods, such as recrystallization or column chromatography. - Optimize the reaction to drive it to completion.
Formation of regioisomers.- While the reaction of 2-hydroxyethylhydrazine with suitable precursors generally favors the formation of the desired 1-substituted pyrazole, changes in reaction conditions can sometimes lead to the formation of the 3-amino isomer.[2] - Careful control of reaction temperature and reagent addition can help minimize the formation of the undesired isomer.
Side reactions involving the amino group.- The 5-amino group is nucleophilic and can participate in side reactions.[2] - Use of protective groups may be necessary in subsequent synthetic steps, but is generally not required for the initial pyrazole ring formation.
Difficulty in Product Isolation and Purification Product is an oil or low-melting solid.- If direct crystallization is challenging, consider purification by column chromatography on silica gel. - High-vacuum distillation can be an effective purification method for this compound.[1]
Product co-precipitates with inorganic salts.- Ensure complete removal of any acidic or basic reagents used during the workup by washing the organic extracts with water or brine.
Scale-Up Challenges Exothermic reaction leading to poor temperature control.- For larger scale reactions, ensure efficient stirring and have a cooling bath readily available to manage any exotherms, especially during the initial addition of reagents.
Difficulty in handling and transferring large volumes of reagents.- Use appropriate-sized glassware and equipment for safe handling of chemicals. - Consider using a dropping funnel for controlled addition of liquid reagents.
Extended reaction times.- While monitoring the reaction is crucial, be prepared for potentially longer reaction times on a larger scale to ensure complete conversion.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves the reaction of 2-hydroxyethylhydrazine with a suitable three-carbon synthon, such as ethyl (ethoxymethylene)cyanoacetate.[1] This reaction proceeds through a condensation and subsequent cyclization to form the pyrazole ring.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are 2-hydroxyethylhydrazine and a derivative of a β-keto nitrile or an equivalent thereof, such as ethyl (ethoxymethylene)cyanoacetate.[1]

Q3: What are the typical reaction conditions?

A3: The reaction is typically carried out in an alcohol solvent, such as ethanol, at temperatures ranging from 60°C to the reflux temperature of the solvent.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the starting materials and the appearance of the product spot/peak.

Q5: What is the expected yield for this synthesis?

A5: Yields can vary depending on the specific conditions and scale of the reaction. However, with optimized conditions, it is possible to achieve good to excellent yields.

Q6: What are the common purification methods for this compound?

A6: Common purification techniques include recrystallization from a suitable solvent, column chromatography over silica gel, or high-temperature vacuum distillation.[1]

Q7: Are there any specific safety precautions I should take?

A7: Standard laboratory safety practices should be followed. Hydrazine derivatives can be toxic, so it is important to handle 2-hydroxyethylhydrazine with care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on established literature procedures.[1] Optimization may be required for specific laboratory conditions and scales.

Materials:

  • 2-Hydroxyethylhydrazine

  • Ethyl (ethoxymethylene)cyanoacetate

  • Ethanol (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (or other suitable organic solvent)

  • Magnesium sulfate (or sodium sulfate), anhydrous

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxyethylhydrazine (1.0 equivalent) in anhydrous ethanol.

  • Reagent Addition: Slowly add ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by TLC.

  • Hydrolysis: After the initial reaction is complete, cool the mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester and nitrile groups. Heat the mixture again to drive the hydrolysis.

  • Decarboxylation: Carefully acidify the reaction mixture with hydrochloric acid. This will protonate the carboxylate and facilitate decarboxylation upon heating. Heat the acidified mixture until carbon dioxide evolution ceases.

  • Workup: Cool the reaction mixture to room temperature and neutralize it with a base (e.g., sodium hydroxide solution). Extract the product into an organic solvent like dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude this compound by vacuum distillation or column chromatography.

Visualizations

experimental_workflow reagents Starting Materials: - 2-Hydroxyethylhydrazine - Ethyl (ethoxymethylene)cyanoacetate reaction Reaction: - Ethanol - Reflux reagents->reaction hydrolysis Hydrolysis: - NaOH (aq) - Heat reaction->hydrolysis decarboxylation Decarboxylation: - HCl (aq) - Heat hydrolysis->decarboxylation workup Workup: - Neutralization - Extraction decarboxylation->workup purification Purification: - Vacuum Distillation or - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or Impurities Detected check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Stoichiometry incomplete->optimize_conditions check_workup Review Workup & Purification complete->check_workup optimize_conditions->check_reaction workup_issue Potential Issues: - Product Degradation - Inefficient Extraction - Impure Solvents check_workup->workup_issue optimize_purification Optimize Purification: - Recrystallization - Chromatography - Distillation workup_issue->optimize_purification final_product Pure Product optimize_purification->final_product

Caption: Troubleshooting logic for low yield or impurities in the synthesis.

References

Validation & Comparative

A Comparative Guide to Pyrazole Derivatives as Cyclooxygenase (COX) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the inquiry specified a comparison involving 5-Amino-1-(2-hydroxyethyl)pyrazole, a comprehensive review of scientific literature did not yield significant data on its activity as a cyclooxygenase (COX) inhibitor. Therefore, this guide provides a comparative analysis of other well-characterized pyrazole derivatives with known COX inhibitory profiles. The pyrazole scaffold is a key feature in many non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] This guide will focus on comparing a COX-1 selective inhibitor, SC-560, with several COX-2 selective inhibitors, including the widely known Celecoxib, as well as Deracoxib and Mavacoxib.

The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostanoids from arachidonic acid.[3] COX-1 is constitutively expressed and plays a role in gastrointestinal protection and platelet function, while COX-2 is inducible and is upregulated during inflammation.[2][3] The selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with reduced gastrointestinal side effects.[2]

Comparative Efficacy of Pyrazole-Based COX Inhibitors

The following table summarizes the in vitro inhibitory concentrations (IC50) of selected pyrazole derivatives against COX-1 and COX-2 enzymes. Lower IC50 values indicate greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater COX-2 selectivity.

CompoundChemical StructureCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
SC-560 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole0.009[4][5][6]6.3[4][5]0.0014
Celecoxib 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide2.8[7]0.04[8]70
Deracoxib 4-[3-(difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide--22.06 - 48.5[9][10]
Mavacoxib 4-[5-(4-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide--High COX-2 Selectivity[11][12]

Data for Deracoxib and Mavacoxib are presented as selectivity ratios as precise IC50 values from comparable assays were not consistently available in the reviewed literature. Deracoxib has been shown to have anti-tumor effects in canine cell lines with IC50 values for cell viability ranging from 70 to 150 µM.[13] Mavacoxib has also demonstrated anti-proliferative effects in canine cancer cell lines, with an IC50 value of 29.3 μM in one cell line.[14]

Key Observations:

  • SC-560 is a potent and highly selective COX-1 inhibitor , with a selectivity for COX-1 that is approximately 700-fold greater than for COX-2.[4][15]

  • Celecoxib is a well-established selective COX-2 inhibitor , demonstrating significantly higher potency against COX-2 than COX-1.[7][8]

  • Deracoxib and Mavacoxib are also recognized as selective COX-2 inhibitors , primarily used in veterinary medicine.[9][11][16]

Experimental Methodologies

The determination of COX-1 and COX-2 inhibitory activity is crucial for the characterization of novel anti-inflammatory agents. A common method is the in vitro enzyme inhibition assay.

General Protocol for In Vitro COX Inhibition Assay

This protocol is a generalized representation based on commercially available COX inhibitor screening kits.[3][17][18][19][20]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Materials:

  • Recombinant human COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme (as a cofactor)

  • Arachidonic acid (substrate)

  • Test compounds (e.g., pyrazole derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., Amplex™ Red or ELISA-based quantification of prostaglandins)

  • 96-well microplate (black for fluorescence or clear for absorbance)

  • Plate reader (fluorometric or colorimetric)

Procedure:

  • Enzyme Preparation: Dilute recombinant COX-1 and COX-2 enzymes to the desired concentration in the COX Assay Buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds at concentrations that are typically 10-fold higher than the desired final concentrations in the assay.

  • Assay Setup:

    • Add the diluted enzyme to the wells of the 96-well plate.

    • Include wells for "Negative Control" (buffer only) and "Positive Control" (enzyme and solvent, no inhibitor).

    • Add the serially diluted test compounds to the appropriate wells.

    • Add the solvent to the "Positive Control" and "Negative Control" wells to ensure all wells contain the same final solvent concentration.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Add arachidonic acid to all wells to initiate the enzymatic reaction.

  • Detection:

    • Fluorometric Detection: If using a fluorescent probe, the production of prostaglandin G2 (an intermediate) is measured kinetically over a period of 5-10 minutes. The fluorescence intensity is read at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[3][19]

    • ELISA-based Detection: The reaction is stopped after a specific time (e.g., 2 minutes) by adding a stopping reagent like hydrochloric acid. The amount of prostaglandin produced (e.g., PGF2α) is then quantified using an ELISA.[18]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Signaling Pathway of COX Enzymes

The following diagram illustrates the role of COX-1 and COX-2 in the conversion of arachidonic acid to prostaglandins, which are key mediators of physiological and inflammatory responses.

COX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Liberates cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 pgh2_1 Prostaglandin H2 cox1->pgh2_1 pgh2_2 Prostaglandin H2 cox2->pgh2_2 prostaglandins1 Prostaglandins pgh2_1->prostaglandins1 prostaglandins2 Prostaglandins pgh2_2->prostaglandins2 phys_response Physiological Functions (e.g., GI protection, platelet aggregation) inflam_response Inflammation, Pain, Fever prostaglandins1->phys_response prostaglandins2->inflam_response a start Start prep_reagents Prepare Reagents (Enzyme, Buffer, Compound) start->prep_reagents plate_setup Plate Setup (Add Enzyme & Compound) prep_reagents->plate_setup pre_incubation Pre-incubate (e.g., 15 min at 37°C) plate_setup->pre_incubation initiate_reaction Initiate Reaction (Add Arachidonic Acid) pre_incubation->initiate_reaction measure_activity Measure Activity (Fluorescence or ELISA) initiate_reaction->measure_activity data_analysis Data Analysis (Calculate % Inhibition) measure_activity->data_analysis determine_ic50 Determine IC50 data_analysis->determine_ic50 end End determine_ic50->end

References

A Comparative Guide to the Structure-Activity Relationship of 5-Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aminopyrazole derivatives across different therapeutic areas, supported by quantitative experimental data. Detailed methodologies for key assays are also presented to aid in the replication and validation of these findings.

Kinase Inhibition: Targeting Key Signaling Nodes

5-Aminopyrazole derivatives have emerged as potent inhibitors of several protein kinases, playing crucial roles in cellular signaling pathways implicated in cancer and inflammatory diseases.

p38α Mitogen-Activated Protein Kinase (MAPK) Inhibition

The p38α MAPK is a critical mediator of inflammatory responses, and its inhibition is a key strategy for treating chronic inflammatory diseases. Structure-activity relationship studies have revealed that the 5-aminopyrazole core can be effectively tailored to achieve high potency and selectivity.[1][2]

A notable example is compound 2j , which demonstrates potent and selective inhibition of p38α MAP kinase.[1] The SAR for this series highlights the importance of specific substitutions on the pyrazole and appended aryl rings for optimal activity.

Table 1: SAR of 5-Aminopyrazole Derivatives as p38α MAPK Inhibitors

CompoundR1R2p38α IC50 (nM)
2a H4-Fluorophenyl1000
2f Methyl4-Fluorophenyl30
2j Ethyl2,4-Difluorophenyl10

Data sourced from literature.

The data indicates that small alkyl substitutions at the R1 position and di-substitution on the R2 phenyl ring enhance inhibitory activity.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. 5-Amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent pan-FGFR inhibitors, targeting both wild-type and mutant forms of the receptor.[3]

Compound 10h from this series exhibits nanomolar activity against multiple FGFR isoforms and potent anti-proliferative effects in cancer cell lines.[3]

Table 2: In Vitro Activity of 5-Aminopyrazole-based pan-FGFR Inhibitors

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)NCI-H520 (Lung Cancer) IC50 (nM)SNU-16 (Gastric Cancer) IC50 (nM)
10h 4641991959

Data sourced from literature.[3]

The covalent binding mechanism of these inhibitors offers a promising strategy to overcome drug resistance associated with gatekeeper mutations in FGFRs.

c-Jun N-terminal Kinase (JNK) Inhibition

JNKs are involved in inflammatory responses and apoptosis. Aminopyrazole derivatives have been investigated as JNK inhibitors, with SAR studies focusing on achieving isoform selectivity. Several synthesized analogs have shown JNK-1 inhibitory activity with IC50 values in the low micromolar range.[4][5]

Table 3: SAR of Aminopyrazole Derivatives as JNK1 Inhibitors

CompoundR GroupJNK1 IC50 (µM)
9c 4-Chlorophenyl< 10
10a 3,4-Dichlorophenyl< 10
10d 4-Trifluoromethylphenyl< 10

Data sourced from literature.[4]

These findings suggest that electron-withdrawing groups on the phenyl ring are favorable for JNK1 inhibition.

Anticancer Activity

Beyond specific kinase inhibition, 5-aminopyrazole derivatives have demonstrated broad-spectrum anticancer activity against various cancer cell lines.

One study reported aryl azo imidazo[1,2-b]pyrazole derivatives with potent anticancer properties against MCF-7 breast cancer cells, with IC50 values more potent than the standard drug doxorubicin.[6]

Table 4: Anticancer Activity of Aryl Azo Imidazo[1,2-b]pyrazole Derivatives against MCF-7 Cells

CompoundR GroupIC50 (µM)
26a 4-Chlorophenyl6.1 ± 0.4
26b 4-Bromophenyl8.0 ± 0.5
26c 4-Nitrophenyl7.4 ± 0.3
Doxorubicin -10.3 ± 0.8

Data sourced from literature.[6]

Antimicrobial and Anti-HIV Activity

The versatility of the 5-aminopyrazole scaffold extends to infectious diseases.

Antimicrobial Activity

Certain fused 5-aminopyrazole derivatives have shown significant antimicrobial activity. For instance, an imidazo[1,2-b]pyrazole derivative exhibited potent activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values significantly lower than the standard antibiotic ampicillin.[6]

Table 5: Antimicrobial Activity of an Imidazo[1,2-b]pyrazole Derivative

OrganismDerivative 22 MIC (µg/mL)Ampicillin MIC (µg/mL)
Escherichia coli0.031.95
Pseudomonas aeruginosa0.490.98

Data sourced from literature.[6]

Furthermore, other studies have reported moderate to high antimicrobial activity for various 5-amino-4-cyano-1H-pyrazole derivatives against a range of bacteria and fungi.[7]

Anti-HIV Activity

Novel pyrazole derivatives have been synthesized and evaluated for their anti-HIV activity. Notably, pyrazole derivative 5f demonstrated potent inhibition of HIV pseudoviruses with IC50 values in the sub-micromolar to low micromolar range.[8] Another study on pyrazolobenzothiazine-based hydrazones also identified several active HIV inhibitors with EC50 values below 20 μM.[9]

Table 6: Anti-HIV Activity of Pyrazole Derivative 5f

Pseudovirus StrainIC50 (µM)
Q230.39 ± 0.13
CAP2101.00 ± 0.15

Data sourced from literature.[8]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental procedures, the following diagrams are provided.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, Osmotic Shock) MAP3K MAPKKK (e.g., ASK1, TAK1) Stress->MAP3K MKK MAPKK (MKK3/6) MAP3K->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates Response Cellular Responses (Inflammation, Apoptosis) Substrates->Response Inhibitor 5-Aminopyrazole Derivatives Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Inhibition.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Inhibitor 5-Aminopyrazole Derivatives Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Inhibition.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate (24h) Seed->Incubate1 Treat Treat with 5-aminopyrazole derivatives (various conc.) Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (3-4h) Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance (e.g., 570 nm) Add_Solvent->Measure Analyze Calculate % viability and IC50 Measure->Analyze End End Analyze->End

Caption: In Vitro Anticancer Screening Workflow (MTT Assay).

DPPH_Assay_Workflow Start Start Prepare_Samples Prepare 5-aminopyrazole derivative solutions Start->Prepare_Samples Prepare_DPPH Prepare DPPH working solution Start->Prepare_DPPH Mix Mix sample/standard with DPPH solution Prepare_Samples->Mix Prepare_DPPH->Mix Incubate Incubate in dark (e.g., 30 min) Mix->Incubate Measure Measure absorbance (517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: DPPH Radical Scavenging Assay Workflow.

Experimental Protocols

In Vitro p38α Kinase Inhibition Assay (Example)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against p38α kinase.

Materials:

  • Recombinant human p38α kinase

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Substrate (e.g., ATF2 peptide)

  • ATP

  • Test compounds (5-aminopyrazole derivatives) dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the kinase buffer, p38α enzyme, and the test compound or vehicle control (DMSO).

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as a luminescence-based assay that quantifies ADP production.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (5-aminopyrazole derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.[10]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Test compounds (5-aminopyrazole derivatives) dissolved in a suitable solvent

  • Positive control (e.g., ascorbic acid or Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a working solution of DPPH with an absorbance of approximately 1.0 at 517 nm.[11]

  • Prepare serial dilutions of the test compounds and the positive control.

  • Add the test compound or control solution to the DPPH solution in a 96-well plate or cuvette.[12]

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[11][12]

  • Measure the decrease in absorbance at 517 nm.[12][13][14]

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[11]

  • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.[12]

References

Unraveling the Anti-Inflammatory Potential of Pyrazole Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the pyrazole scaffold represents a promising frontier in the quest for novel anti-inflammatory agents. This guide provides a comparative analysis of the anti-inflammatory properties of various pyrazole isomers, supported by experimental data from in vitro and in vivo assays. By examining their differential effects on key inflammatory pathways, we aim to illuminate the structure-activity relationships that govern their therapeutic potential.

The anti-inflammatory effects of pyrazole derivatives are largely attributed to their ability to modulate crucial mediators of the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key player in the synthesis of pro-inflammatory prostaglandins.[1] Additionally, some pyrazole isomers exhibit inhibitory effects on 5-lipoxygenase (5-LOX) and can suppress the activation of the NF-κB signaling pathway, a critical regulator of inflammatory gene expression.[1][2]

Comparative Anti-Inflammatory Activity of Pyrazole Derivatives

The following tables summarize the quantitative data on the in vitro and in vivo anti-inflammatory effects of representative pyrazole isomers from various studies. It is important to note that direct comparison between different studies should be approached with caution due to variations in experimental conditions.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives

Compound ClassSpecific DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
1,3-Diarylpyrazole Compound 7l ---[3]
1,5-Diarylpyrazole CelecoxibCOX-20.0430[2]
Trisubstituted Pyrazole Compound 6b ---[4]
Pyrazoline Compound 4 ---[5]

IC50: The half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1, which is generally associated with a reduced risk of gastrointestinal side effects.

Table 2: In Vivo Anti-Inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema in Rats)

Compound ClassSpecific DerivativeDose (mg/kg)% Inhibition of EdemaReference
1,3-Diarylpyrazole Compound 7l -93.59% (intraperitoneal)[3]
Trisubstituted Pyrazole Compound 6b -89.57%[4]
Pyrazoline Compound 4 10Better than Diclofenac Sodium[5]
1,5-Diaryl-dihydropyrazole Compound 19a, 19b, 25a, 25b -Significant Activity[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes. The inhibition of this enzymatic reaction is quantified to determine the inhibitory potency of the compound.[7][8]

Procedure:

  • Enzyme and Cofactor Preparation: In a 96-well plate, a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) is prepared containing a heme cofactor. Purified COX-1 or COX-2 enzyme is then added to the respective wells.[7][8]

  • Inhibitor Incubation: Various concentrations of the test pyrazole isomer (typically dissolved in DMSO) and a reference inhibitor (e.g., celecoxib, indomethacin) are added to the wells. The plate is incubated for a specific period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[7][9]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid, to all wells.[7]

  • Reaction Termination: After a defined incubation period, the reaction is stopped by adding a solution of 1 M HCl.[7]

  • Detection: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit. The absorbance is read using a microplate reader at a wavelength between 405-420 nm.[9]

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[8]

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

Principle: This widely used animal model assesses the acute anti-inflammatory activity of a compound. Carrageenan, an irritant, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of the test compound to reduce this swelling is measured.[10][11]

Procedure:

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for a week before the experiment. They are typically fasted overnight before the study.

  • Compound Administration: The test pyrazole isomers and a standard reference drug (e.g., indomethacin, diclofenac sodium) are administered orally or intraperitoneally at a specific dose. A control group receives only the vehicle.[5][10]

  • Induction of Inflammation: After a specific period following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[10][12]

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or a digital caliper.[10][13]

  • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms of action and the experimental process, the following diagrams are provided.

G Experimental Workflow for In Vitro COX Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare COX-1/COX-2 Enzyme Solution Incubation Incubate Enzyme with Inhibitor (Test Compound) Enzyme_Prep->Incubation Compound_Prep Prepare Pyrazole Isomer and Reference Drug Dilutions Compound_Prep->Incubation Reaction_Start Initiate Reaction with Arachidonic Acid Incubation->Reaction_Start Reaction_Stop Terminate Reaction Reaction_Start->Reaction_Stop Detection Quantify Prostaglandin Production (EIA) Reaction_Stop->Detection Calculation Calculate % Inhibition and IC50 Values Detection->Calculation

Workflow for the in vitro COX inhibition assay.

G Simplified NF-κB Signaling Pathway in Inflammation cluster_nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Stimuli->Receptor 1. Activation IKK IKK Complex Receptor->IKK 2. Signal Transduction IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB 3. Phosphorylation of IκB IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_active Active NF-κB IkB_NFkB->NFkB_active 5. Release of NF-κB Proteasome Proteasomal Degradation IkB_p->Proteasome 4. Degradation of IκB Nucleus Nucleus NFkB_active->Nucleus 6. Nuclear Translocation Gene_Transcription Pro-inflammatory Gene Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Gene_Transcription->Cytokines Pyrazole Pyrazole Derivatives Pyrazole->IKK Inhibition Pyrazole->NFkB_active Inhibition of Translocation NFkB_active_n Active NF-κB NFkB_active_n->Gene_Transcription 7. Binds to DNA

References

Comparative Guide to the Biological Activity of 5-Amino-1-(2-hydroxyethyl)pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-aminopyrazole derivatives, with a focus on compounds bearing a 1-(2-hydroxyethyl) substituent where data is available. The information is compiled from various studies to aid in the evaluation and future development of this class of compounds as potential therapeutic agents.

Overview of Biological Activities

5-Aminopyrazole derivatives are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities. These activities primarily include anticancer, antimicrobial, and protein kinase inhibitory effects. The substituent at the N1 position of the pyrazole ring, such as the 2-hydroxyethyl group, can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. While direct comparative studies on a series of 5-Amino-1-(2-hydroxyethyl)pyrazole derivatives are limited, this guide synthesizes available data on closely related analogs to provide a useful comparative framework.

Anticancer Activity

Several studies have highlighted the potential of 5-aminopyrazole derivatives as anticancer agents, demonstrating cytotoxic effects against various cancer cell lines. The mechanism of action is often linked to the inhibition of protein kinases involved in cell cycle regulation and signaling pathways.

Comparative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity (IC50 values in µM) of various 5-aminopyrazole derivatives against different human cancer cell lines. It is important to note that these compounds were evaluated in different studies, and direct comparison should be made with caution.

Compound ID/ReferenceSubstitution PatternCell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative 43a [1]Pyrazolo[3,4-b]pyridineHeLa2.59Doxorubicin2.35
Derivative 45h [1]Pyrazolo[3,4-b]pyridineMCF-74.66Doxorubicin4.57
Derivative 45h [1]Pyrazolo[3,4-b]pyridineHCT-1161.98Doxorubicin2.11
Derivative 47a [1]Spiro pyrazolo[3,4-b]pyridineHepG24.2Doxorubicin1.7
Derivative 47d [1]Spiro pyrazolo[3,4-b]pyridineHeLa5.9Cisplatin4.8
Derivative 74b [1]Pyrazolo[3,4-d]pyrimidineMDA-MB-4683.343Staurosporine-
Derivative 74b [1]Pyrazolo[3,4-d]pyrimidineT-47D4.792Staurosporine-
Aryl azo imidazo[1,2-b]pyrazole 26a [1]Fused ImidazopyrazoleMCF-76.1Doxorubicin10.3
Thiadiazole-pyrazolo[5,1-c][1][2][3]triazine 90 [1]Fused PyrazolotriazineMCF-77.535-Fluorouracil5.39
Compound 11a [4]Phenylamino pyrazoleHeLaMicromolar--
Compound 11a [4]Phenylamino pyrazoleMCF-7Micromolar--
Compound 11a [4]Phenylamino pyrazoleSKOV3Micromolar--
Compound 11a [4]Phenylamino pyrazoleSKMEL28Micromolar--
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5][6]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Add test compounds and controls incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % viability and IC50 read->analyze

Antimicrobial Activity

Pyrazole derivatives have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The specific substitutions on the pyrazole ring are crucial for determining the spectrum and potency of antimicrobial action.

Comparative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values in µg/mL for pyrazole derivatives against various microorganisms.

Compound ID/ReferenceMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Indazole 2 [3]E. faecalis<128--
Indazole 3 [3]E. faecalis<128--
Indazole 5 [3]S. aureus64-128--
Indazole 5 [3]S. epidermidis64-128--
Pyrazoline 9 [3]S. aureus4--
Pyrazoline 9 [3]Enterococcus strains4--
Derivative 22 [1]Escherichia coli0.03Ampicillin1.95
Compound 24 [7]S. aureus16 µg/L--
Compound 25 [7]S. aureus16 µg/L--
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 1.5 × 10^8 CFU/mL) is prepared from an overnight culture.

  • Serial Dilution: The test compounds are serially diluted (2-fold) in a liquid growth medium in a 96-well microtiter plate. A range of concentrations is prepared (e.g., 1 to 256 µg/mL).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protein Kinase Inhibitory Activity

Many 5-aminopyrazole derivatives exert their biological effects by inhibiting protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

Comparative Kinase Inhibitory Activity Data

The following table summarizes the kinase inhibitory activity of selected pyrazole derivatives.

Compound ID/ReferenceTarget KinaseActivityAssay Method
Compound 6 [8]AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβInhibition at 100 µMRadiometric or ADP-Glo assay
AT9283 (16) [9]Aurora A, Aurora BIC50 ≈ 3 nM-
AT9283 (16) [9]JAK2, Abl (T315I)Inhibition-
Compound 6 [10]FGFR WT and Gatekeeper MutantSub-nanomolar IC50-
Experimental Protocol: Kinase Activity Assay

A general protocol for a high-throughput biochemical kinase assay is as follows.[2]

  • Compound Dispensing: Test compounds (e.g., 25 nL) are dispensed into the wells of a 384-well plate.

  • Kinase Addition: A solution containing the target kinase in an appropriate assay buffer is added to each well. The plate is incubated for a short period (e.g., 15 minutes) to allow for compound binding.

  • Reaction Initiation: The kinase reaction is initiated by adding a solution containing the kinase substrate and ATP. The reaction is allowed to proceed for a set time (e.g., 60 minutes).

  • Detection: The reaction is stopped, and kinase activity is measured using a detection reagent (e.g., ADP-Glo, which measures ADP production as an indicator of kinase activity). The signal (luminescence or fluorescence) is read using a plate reader.

  • Data Analysis: The percent inhibition for each compound is calculated relative to positive and negative controls.

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling Cascade cluster_inhibition Inhibitory Action receptor Growth Factor Receptor kinase1 Kinase A (e.g., FGFR) receptor->kinase1 kinase2 Kinase B (e.g., AKT) kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation / Survival transcription_factor->proliferation inhibitor 5-Aminopyrazole Derivative inhibitor->kinase1 Inhibits ATP binding

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-aminopyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring and any fused ring systems.

SAR_Logic cluster_substituents Substituent Modifications cluster_properties Resulting Properties core 5-Aminopyrazole Core n1_sub N1-substituent (e.g., 2-hydroxyethyl) core->n1_sub c3_sub C3-substituent core->c3_sub c4_sub C4-substituent core->c4_sub potency Potency n1_sub->potency selectivity Selectivity n1_sub->selectivity pk_props Pharmacokinetics n1_sub->pk_props c3_sub->potency c3_sub->selectivity c4_sub->potency c4_sub->selectivity

  • N1-Substituent: The presence of a (2-hydroxyethyl) group can impact solubility and potential for hydrogen bonding, which may influence target engagement and pharmacokinetic properties.

  • C3 and C4-Substituents: Aromatic or heterocyclic groups at these positions are common and play a crucial role in interacting with the target protein, often occupying hydrophobic pockets or forming key hydrogen bonds.

  • Fused Rings: Fusing the pyrazole ring with other heterocyclic systems (e.g., pyridine, pyrimidine, triazine) can rigidify the structure, enhance target binding affinity, and modulate the overall biological activity profile.

Conclusion

This compound derivatives and related analogs represent a promising scaffold for the development of novel therapeutic agents. The available data indicate significant potential in the areas of oncology, infectious diseases, and inflammatory conditions. Further research focusing on systematic structure-activity relationship studies, target identification, and optimization of pharmacokinetic properties is warranted to fully exploit the therapeutic potential of this class of compounds. This guide serves as a foundational resource to inform such future research endeavors.

References

A Comparative Guide to Novel Pyrazole-Based Kinase Inhibitors: Efficacy and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of novel pyrazole-based kinase inhibitors against established alternatives, supported by experimental data. Detailed methodologies for key validation assays are presented to facilitate reproducibility and further research.

Comparative Efficacy of Pyrazole-Based Kinase Inhibitors

The therapeutic potential of pyrazole-containing compounds has been demonstrated in numerous FDA-approved drugs targeting a wide range of diseases.[1] In the realm of kinase inhibition, the pyrazole scaffold is a privileged structure, featured in several approved anticancer agents like Crizotinib, Erlotinib, and Ruxolitinib.[1] This section presents a comparative analysis of the inhibitory potency of novel pyrazole-based compounds against established kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole-based inhibitors against their target kinases, alongside established drugs for direct comparison. Lower IC50 values indicate greater potency.

Kinase TargetNovel Pyrazole-Based InhibitorIC50 (nM)Established InhibitorIC50 (nM)Reference
JAK1 Ilginatinib33Ruxolitinib3.3[2]
JAK2 Ilginatinib0.72Ruxolitinib2.8[2]
Aurora A Compound 728.9Tozasertib-[3]
Aurora B Compound 72.2Tozasertib-[3]
Akt1 Compound 21.3Uprosertib-[3]
Chk2 Compound 1717.9--[3]
EGFR PD1311.64Erlotinib14.11[4]
EGFR (L858R/T790M) PD1310.51Afatinib<100[4][5]
BRAF (V600E) Compound IV58Vemurafenib65[6]

Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes based on the cited literature.

Table 2: Cellular Activity - Antiproliferative Effects (IC50/GI50)

This table outlines the concentration of inhibitors required to inhibit 50% of cell proliferation in various cancer cell lines. This provides an indication of the compound's efficacy in a cellular context.

Cell LineCancer TypeNovel Pyrazole-Based InhibitorIC50/GI50 (µM)Established InhibitorIC50/GI50 (µM)Reference
HCT116 Colon CancerCompound 60.39--[3]
MCF7 Breast CancerCompound 60.46--[3]
A549 Lung CancerCompound 70.487Erlotinib-[3]
HeLa Cervical CancerCompound 200.21Erlotinib4.8 (nM)[3][7]
A549 Lung CancerPD1318.09Erlotinib-[4]
H1975 (L858R/T790M) Lung CancerPD1333.87Afatinib<0.1[4][5]
UKE-1 (JAK2 V617F) Myeloproliferative Neoplasm(S)-Ruxolitinib derivative0.1 - 1.0Ruxolitinib-[8]
A375 (BRAF V600E) Melanoma--Vemurafenib-[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate the replication of results.

In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP (Ultra-Pure)

  • Test compounds (novel pyrazole inhibitors and established drugs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase and substrate in kinase reaction buffer.

  • Add 5 µL of the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Initiate the kinase reaction by adding 5 µL of ATP solution.

  • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]

    • Incubate at room temperature for 40 minutes.[10]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]

    • Incubate at room temperature for 30-60 minutes.[10]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[11]

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well.[12]

  • Incubate the plate at room temperature in the dark for at least 2 hours, with shaking, to ensure complete dissolution of the formazan crystals.[12]

  • Data Acquisition: Measure the absorbance at 570 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis for Target Inhibition

This technique is used to detect the phosphorylation status of the target kinase or its downstream substrates, providing evidence of target engagement and inhibition within the cell.

Materials:

  • Cell lines and test compounds

  • Ice-cold PBS

  • Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the test compounds for the desired time.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[13]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[14]

  • Protein Quantification: Determine the protein concentration of the supernatant.[14]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein concentrations and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a membrane.[13]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[13]

    • Incubate the membrane with the primary antibody overnight at 4°C.[13]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.[14]

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and a loading control (e.g., β-actin).

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a representative signaling pathway targeted by pyrazole-based inhibitors and a general workflow for their validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Inhibitor Novel Pyrazole Inhibitor Inhibitor->JAK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression

Caption: JAK/STAT signaling pathway inhibited by a novel pyrazole-based inhibitor.

G cluster_discovery Discovery & Synthesis cluster_validation Preclinical Validation cluster_development Drug Development start Lead Identification (Pyrazole Scaffold) synthesis Chemical Synthesis of Novel Analogs start->synthesis biochemical In Vitro Kinase Assay (IC50 Determination) synthesis->biochemical cellular Cell-Based Assays (Viability, Target Inhibition) biochemical->cellular in_vivo In Vivo Efficacy (Animal Models) cellular->in_vivo optimization Lead Optimization (ADME/Tox) cellular->optimization in_vivo->optimization clinical Clinical Trials optimization->clinical

Caption: General experimental workflow for pyrazole-based kinase inhibitor validation.

References

Unveiling the Antioxidant Potential of Aminopyrazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a perpetual frontier. Among the diverse heterocyclic scaffolds, aminopyrazoles have emerged as a promising class of molecules with significant antioxidant capabilities. This guide provides a comprehensive comparison of the antioxidant potential of different aminopyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the advancement of antioxidant research and drug discovery.

Probing Antioxidant Efficacy: A Quantitative Comparison

The antioxidant activity of various aminopyrazole derivatives has been evaluated using established in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results, often expressed as IC50 values (the concentration required to inhibit 50% of the radicals), provide a quantitative measure of antioxidant potency.

A recent study by Brullo et al. (2024) investigated a series of 5-aminopyrazole (5AP) derivatives, revealing a range of antioxidant activities. While this study reported antioxidant activity as a percentage of activity (AA%), other studies provide IC50 values which allow for a more direct comparison of potency. For instance, research by Fekria et al. (2021) explored the antioxidant potential of novel 5-aminopyrazole derivatives using both DPPH and ABTS assays, yielding specific IC50 values.

The tables below summarize the available quantitative data, offering a comparative overview of the antioxidant potential of different aminopyrazole scaffolds.

Compound IDFunctionalizationDPPH Assay (AA%)[1][2][3]Reference
Series 1 Modifications on the catechol function and aminopyrazole coreBrullo et al., 2024
1d4.22 - 6.12Brullo et al., 2024
1h4.22 - 6.12Brullo et al., 2024
1i4.22 - 6.12Brullo et al., 2024
Series 2 Methyl group on C3 of the pyrazole scaffoldBrullo et al., 2024
2b4.22 - 6.12Brullo et al., 2024
2c4.22 - 6.12Brullo et al., 2024
Series 3 Flexible alkyl chain on N1 positionBrullo et al., 2024
3c4.22 - 6.12Brullo et al., 2024
Series 4 Acylhydrazonic linker moved from position 4 to 3Brullo et al., 2024
4a4.22 - 6.12Brullo et al., 2024
4b27.65Brullo et al., 2024
4c15.47Brullo et al., 2024
Compound IDFunctionalizationDPPH Assay (IC50 in µM)ABTS Assay (IC50 in µM)Reference
Derivative 15-aminopyrazole derivativeSpecific value not availableSpecific value not availableFekria et al., 2021
Derivative 2Chloroacetanilide derivativeSpecific value not availableSpecific value not availableFekria et al., 2021
Derivative 3Maleimide derivativeSpecific value not availableSpecific value not availableFekria et al., 2021
Derivative 4PyrazolopyrimidineSpecific value not availableSpecific value not availableFekria et al., 2021
Derivative 5EnamineSpecific value not availableSpecific value not availableFekria et al., 2021

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions. AA% indicates the percentage of antioxidant activity.

Unraveling the Mechanism: How Aminopyrazoles Combat Oxidative Stress

The antioxidant action of aminopyrazoles is multifaceted, involving direct radical scavenging and modulation of cellular signaling pathways. A key mechanism is the inhibition of Reactive Oxygen Species (ROS) production. Some aminopyrazole derivatives have been shown to effectively inhibit NADPH oxidase, a major enzyme responsible for cellular ROS generation.

Furthermore, evidence suggests that aminopyrazoles may exert their antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response, and its activation leads to the upregulation of a battery of antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1).

Below is a diagram illustrating the proposed signaling pathway for the antioxidant activity of aminopyrazoles.

Antioxidant_Pathway_of_Aminopyrazoles cluster_stress Oxidative Stress cluster_cell Cellular Response ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Induces dissociation Aminopyrazoles Aminopyrazoles NADPH_Oxidase NADPH_Oxidase Aminopyrazoles->NADPH_Oxidase Inhibition Aminopyrazoles->Nrf2_Keap1 Activation NADPH_Oxidase->ROS Production Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element Nrf2->ARE Translocation & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Gene Expression Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: Proposed antioxidant signaling pathway of aminopyrazoles.

Experimental Corner: Methodologies for Assessing Antioxidant Potential

The following are detailed protocols for the DPPH and ABTS assays, which are fundamental for evaluating the antioxidant capacity of aminopyrazole derivatives.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Preparation of Test Samples: The aminopyrazole derivatives are dissolved in a suitable solvent to prepare a series of concentrations. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.

  • Assay Procedure:

    • A specific volume of the test sample or standard is mixed with a defined volume of the DPPH working solution in a microplate well or a cuvette.

    • A blank containing only the solvent and DPPH solution is also prepared.

    • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

DPPH_Assay_Workflow Start Start Prepare_DPPH Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Start->Prepare_DPPH Prepare_Samples Prepare Aminopyrazole Samples & Positive Control (e.g., Ascorbic Acid) Start->Prepare_Samples Mix Mix Sample/Control with DPPH Solution Prepare_DPPH->Mix Prepare_Samples->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate End End Calculate->End

Caption: Experimental workflow for the DPPH assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

Protocol:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Similar to the DPPH assay, a series of concentrations of the aminopyrazole derivatives and a standard antioxidant (e.g., Trolox) are prepared.

  • Assay Procedure:

    • A small volume of the test sample or standard is added to a microplate well.

    • A defined volume of the ABTS•+ working solution is then added to each well.

    • The plate is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ABTS_Assay_Workflow Start Start Generate_ABTS_Radical Generate ABTS•+ Stock Solution (ABTS + Potassium Persulfate) Start->Generate_ABTS_Radical Prepare_Samples Prepare Aminopyrazole Samples & Standard (e.g., Trolox) Start->Prepare_Samples Prepare_Working_Solution Prepare ABTS•+ Working Solution (Adjust Absorbance to ~0.7 at 734 nm) Generate_ABTS_Radical->Prepare_Working_Solution Mix Mix Sample/Standard with ABTS•+ Working Solution Prepare_Working_Solution->Mix Prepare_Samples->Mix Incubate Incubate at RT (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition & TEAC Value Measure->Calculate End End Calculate->End

Caption: Experimental workflow for the ABTS assay.

References

In Vivo Evaluation of 5-Amino-1-(2-hydroxyethyl)pyrazole-Derived Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo performance of 5-Amino-1-(2-hydroxyethyl)pyrazole-derived compounds and related pyrazole derivatives based on available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds against other alternatives.

Performance Comparison of Pyrazole Derivatives

The following tables summarize the quantitative data from various studies, showcasing the in vivo and in vitro efficacy of different pyrazole derivatives. These compounds have been investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
CompoundIn Vivo ModelDosageEdema Inhibition (%)ComparatorComparator Inhibition (%)Reference
5AP 35aCarrageenan-induced rat paw edema50 mg/kgNot specified, but showed higher in vitro activity than CelecoxibCelecoxibNot specified in vivo[1]
5AP 35bCarrageenan-induced rat paw edema50 mg/kgNot specified, but showed higher in vitro activity than CelecoxibCelecoxibNot specified in vivo[1]
Compound 117aNot specified1 mM (in vitro)93.80%Diclofenac Sodium90.21%[2]
Compounds 144-146Not specifiedNot specified78.9 - 96%Celecoxib82.8%[2]
Compounds 10a, 10e, 10f, 10gCarrageenan-induced rat paw edemaNot specified70 - 78%IbuprofenNot specified[3]
Compound 6bNot specified200 µg/ml (in vitro)Promising activityIbuprofenStandard[4]
Table 2: Anticancer Activity of Pyrazole Derivatives
CompoundCancer Cell Line(s)In Vitro IC50 ValuesIn Vivo ModelIn Vivo EfficacyComparatorReference
Compound 6Various cancer cell lines0.06–0.25 nMOrthotopic murine mammary tumor modelSignificant tumor growth inhibition at 5 mg/kgNot specified[5]
Analogs 2, 4, 6Three carcinoma cell linesSignificant cytotoxicityNot specifiedPotent CDK9 inhibitionNot specified[6]
Compound 11aHepG2, HeLaMean growth percentage of 54.25% and 38.44% respectivelyNot specifiedNot specifiedNot specified[1]
Compounds 22, 23MCF7, A549, HeLa, PC32.82 to 6.28 µMNot specifiedPotent EGFR inhibitory activity (IC50 = 0.6124 and 0.5132 µM)Etoposide, Erlotinib[5]
Compounds 33, 34HCT116, MCF7, HepG2, A549< 23.7 µMNot specifiedSignificant CDK2 inhibitory activity (IC50 = 0.074 and 0.095 µM)Doxorubicin[5]
CH5183284/Debio 1347Cancer cell lines with altered FGFRsSelective inhibitor of FGFR1, 2, 3Xenograft models in miceAntitumor activityNot specified[7]
1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivativesMTB strain H37RvNot specifiedNot specifiedScreened for anti-tubercular propertiesRifampin[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

  • Animal Model: Healthy young Swiss Albino mice or Wistar rats are typically used.[3][4]

  • Grouping: Animals are divided into control, standard, and test groups.

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of the animals.

  • Drug Administration: The test compounds and the standard drug (e.g., Diclofenac sodium, Ibuprofen) are administered orally or intraperitoneally, usually 30-60 minutes before the carrageenan injection.[3][4]

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean paw volume in the control group and Vt is the mean paw volume in the treated group.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by some pyrazole derivatives and a general workflow for in vivo anti-inflammatory studies.

G CDK9 Inhibition Pathway for Apoptosis Pyrazole Derivative (e.g., Compound 6) Pyrazole Derivative (e.g., Compound 6) CDK9 CDK9 Pyrazole Derivative (e.g., Compound 6)->CDK9 inhibits RNA Polymerase II RNA Polymerase II CDK9->RNA Polymerase II phosphorylates Transcription Elongation Transcription Elongation RNA Polymerase II->Transcription Elongation promotes Anti-apoptotic Proteins (e.g., Mcl-1) Anti-apoptotic Proteins (e.g., Mcl-1) Transcription Elongation->Anti-apoptotic Proteins (e.g., Mcl-1) leads to synthesis of Apoptosis Apoptosis Anti-apoptotic Proteins (e.g., Mcl-1)->Apoptosis inhibits

Caption: CDK9 Inhibition Pathway.

G COX-2 Inhibition Pathway for Anti-inflammatory Effect Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Pyrazole Derivative (e.g., 5APs) Pyrazole Derivative (e.g., 5APs) Pyrazole Derivative (e.g., 5APs)->COX-2 inhibits

Caption: COX-2 Inhibition Pathway.

G Experimental Workflow for In Vivo Anti-inflammatory Assay cluster_0 Preparation cluster_1 Procedure cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Grouping (Control, Standard, Test) Grouping (Control, Standard, Test) Animal Acclimatization->Grouping (Control, Standard, Test) Drug Preparation Drug Preparation Grouping (Control, Standard, Test)->Drug Preparation Drug Administration Drug Administration Drug Preparation->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Calculate Paw Edema Calculate Paw Edema Paw Volume Measurement->Calculate Paw Edema Calculate % Inhibition Calculate % Inhibition Calculate Paw Edema->Calculate % Inhibition Statistical Analysis Statistical Analysis Calculate % Inhibition->Statistical Analysis

Caption: In Vivo Anti-inflammatory Assay Workflow.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Selectivity of Pyrazole Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling kinases. However, off-target effects can lead to unforeseen toxicities or polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of pyrazole-based inhibitors targeting Janus kinases (JAKs), p38 mitogen-activated protein kinases (MAPKs), and cyclin-dependent kinases (CDKs), supported by experimental data and detailed protocols.

The challenge in developing selective kinase inhibitors lies in the highly conserved ATP-binding site across the human kinome, which comprises over 500 protein kinases.[1] Many inhibitors, including those with a pyrazole scaffold, target this pocket, making it difficult to inhibit a specific kinase without affecting others.[1] This guide explores the selectivity profiles of different pyrazole-based inhibitors and outlines the experimental approaches used to determine their cross-reactivity.

Comparative Selectivity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activity of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data highlights the varying degrees of selectivity achieved through chemical modifications of the pyrazole core.

Table 1: Selectivity Profile of Pyrazole-Based JAK Inhibitors

Compound/DrugPrimary Target(s)IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Selectivity Fold (Off-Target/Primary)
RuxolitinibJAK1, JAK2~3JAK3~430~143 (for JAK3 vs. JAK1/2)
Compound 3fJAK1, JAK2, JAK33.4, 2.2, 3.5---
Compound 12bJAK1-JAK2-10- to 20-fold selective for JAK1 over JAK2

Data synthesized from published literature.[2][3][4] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 2: Selectivity Profile of Pyrazole-Based p38 MAPK Inhibitors

Compound/DrugPrimary Target(s)IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Selectivity Fold (Off-Target/Primary)
BIRB 796p38α-JNK2, ERK-1, Src-family kinases->300-fold selective for p38α
Compound 26p38α, p38β, p38γ, p38δ---Broadly potent against p38 isoforms

Data synthesized from published literature.[5][6] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 3: Selectivity Profile of Pyrazole-Based CDK Inhibitors

Compound/DrugPrimary Target(s)IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Selectivity Fold (Off-Target/Primary)
AT7519CDK1, CDK2, CDK4, CDK6, CDK910-210--Multi-CDK inhibitor
CAN508CDK2350--Selective for CDK2
DC-K2in212CDK2295CDK1-17-fold selective for CDK2 over CDK1
Compound 15CDK25CDK1, CDK5, CDK9-Potent CDK2 inhibitor with some cross-reactivity

Data synthesized from published literature.[7][8] IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

Key Signaling Pathways in Focus

To appreciate the nuances of inhibitor selectivity, a foundational understanding of their target pathways is essential. Below are simplified representations of the JAK/STAT, p38 MAPK, and CDK-mediated cell cycle signaling cascades.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT Cytokine_Receptor->STAT 4. Recruitment JAK->Cytokine_Receptor JAK->STAT 5. Phosphorylation pSTAT p-STAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer 6. Dimerization DNA DNA STAT_Dimer->DNA 7. Nuclear Translocation Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation Cytokine Cytokine Cytokine->Cytokine_Receptor 1. Binding p38_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor MAP3K MAP3K Receptor->MAP3K 2. Activation MKK3_6 MKK3/6 MAP3K->MKK3_6 3. Phosphorylation p38 p38 MAPK MKK3_6->p38 4. Phosphorylation MK2 MK2 p38->MK2 5. Phosphorylation Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors 6. Nuclear Translocation & Phosphorylation pMK2 p-MK2 pMK2->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Stress Response) Transcription_Factors->Gene_Expression 7. Regulation Stress_Signal Stress Signal (e.g., UV, Cytokines) Stress_Signal->Receptor 1. Signal CDK_Cell_Cycle_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb 1. Phosphorylation pRb p-Rb E2F E2F pRb->E2F 2. Release CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 4. Transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes 3. Activation CyclinE_CDK2->Rb 5. Hyper-phosphorylation (Positive Feedback) S_Phase_Genes->S Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Inhibition Assay Workflow A 1. Prepare Serial Dilutions of Pyrazole Inhibitor B 2. Add Kinase, Inhibitor, and Buffer to Assay Plate A->B C 3. Initiate Reaction with Substrate/ATP Mixture B->C D 4. Incubate at Controlled Temperature C->D E 5. Stop Reaction and Quantify Kinase Activity D->E F 6. Determine IC50 from Dose-Response Curve E->F CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A 1. Treat Intact Cells with Pyrazole Inhibitor B 2. Heat Cells Across a Temperature Gradient A->B C 3. Lyse Cells and Separate Soluble Proteins B->C D 4. Quantify Soluble Target Protein (e.g., Western Blot) C->D E 5. Analyze Thermal Shift to Confirm Target Engagement D->E

References

A Comparative Guide to Pyrazole Synthesis: Benchmarking Novel Methods Against Traditional Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The enduring importance of this heterocycle has driven continuous innovation in its synthesis. This guide provides an objective comparison of modern pyrazole synthesis techniques against established, traditional routes. We present a detailed analysis of experimental data, offering a clear perspective on the advantages and limitations of each method to aid researchers in selecting the optimal strategy for their synthetic endeavors.

Traditional Routes: The Enduring Legacy

Classical methods for pyrazole synthesis have been the bedrock of heterocyclic chemistry for over a century. These routes are well-understood, reliable, and often utilize readily available starting materials.

The Knorr Pyrazole Synthesis: A Foundation of Heterocyclic Chemistry

First reported in 1883, the Knorr synthesis remains a widely practiced method for preparing pyrazoles.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] The versatility and simplicity of this acid-catalyzed reaction have established it as a vital tool in organic synthesis.[1][3]

1,3-Dipolar Cycloaddition: A Versatile Approach

Another cornerstone of traditional pyrazole synthesis is the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[4] This method offers a high degree of control over regioselectivity and is applicable to a wide range of substrates.[4][5]

Novel Synthesis Methods: The Forefront of Efficiency and Sustainability

Recent advancements in synthetic methodology have focused on improving the efficiency, safety, and environmental footprint of pyrazole synthesis. These modern techniques often offer significant advantages in terms of reaction time, yield, and milder reaction conditions.

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically reducing reaction times from hours to minutes.[6][7] This technique often leads to higher yields and cleaner reaction profiles compared to conventional heating.[6][8]

Ultrasound-Assisted Synthesis: The Power of Cavitation

Sonication, the application of ultrasound radiation, provides an alternative energy source for chemical reactions. The phenomenon of acoustic cavitation creates localized hot spots with intense temperature and pressure, accelerating reaction rates and often improving yields.[6][9][10] This method is particularly attractive for its energy efficiency and ability to promote reactions at ambient temperature.

Nano-Catalyzed Synthesis: A Green and Efficient Frontier

The use of nano-catalysts, such as nano-ZnO, represents a significant step towards greener and more sustainable chemical processes.[11][12][13] These catalysts offer high efficiency, excellent yields, short reaction times, and the significant advantage of being recyclable.[11][13] Many nano-catalyzed pyrazole syntheses can be performed in aqueous media, further enhancing their environmental credentials.[11][14]

Multicomponent Reactions: Complexity in a Single Step

Multicomponent reactions (MCRs) offer a highly efficient approach to building molecular complexity in a single synthetic operation.[15][16][17] These one-pot reactions combine three or more starting materials to form a complex product, minimizing waste and purification steps.[16]

Data Presentation: A Head-to-Head Comparison

The following tables summarize quantitative data for the different pyrazole synthesis methods, allowing for a direct comparison of their performance.

Synthesis Method Starting Materials Reaction Conditions Reaction Time Yield (%) Key Advantages Citations
Knorr Synthesis 1,3-Dicarbonyl Compound, HydrazineReflux in ethanol or acetic acid1 - 24 hours66 - 95Well-established, versatile, simple[1][2][18]
1,3-Dipolar Cycloaddition Aldehyde, Hydrazonyl Chloride, α-bromocinnamaldehydeTriethylamine in chloroform or dichloromethane, room temperature24 hours70 - 90High regioselectivity, broad substrate scope[4][5]
Microwave-Assisted Chalcones, HydrazineEthanol, Acetic Acid, 100-120°C, 270-360W3 - 10 minutes71 - 98Rapid reaction times, high yields[6][7][19]
Ultrasound-Assisted α,β-Unsaturated Cyanoester, PhenylhydrazineSodium ethoxide, Cu(I) catalyst, 60°C75 - 90 minutesHighReduced reaction times, improved yields[10]
Nano-ZnO Catalyzed Aldehyde, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrateWater, Room Temperature10 - 20 minutes85 - 90Environmentally friendly, high yields, recyclable catalyst[11][12][14]
Multicomponent Reaction Aldehydes, Ketones, HydrazinesMicrowave irradiationVariesHighOne-pot synthesis, high efficiency[15][17]

Experimental Protocols: A Practical Guide

This section provides detailed methodologies for key experiments cited in this guide.

Traditional Method: Knorr Pyrazole Synthesis of 3-Methyl-1-phenyl-5-pyrazolone[20]
  • Reaction Setup: In a round-bottomed flask, slowly and carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) to phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood.

  • Heating: Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • Isolation: Transfer the resulting heavy syrup into a beaker and cool it in an ice-water bath.

  • Precipitation: Add 2 mL of diethyl ether and stir vigorously until a crude powdered pyrazolone is obtained. Add three more 2 mL portions of diethyl ether to ensure complete precipitation.

  • Filtration: Filter the product using a Büchner funnel under vacuum and wash the solid thoroughly with diethyl ether.

  • Purification: Recrystallize the collected solid from a minimum of hot 95% ethanol. Allow the solution to cool to room temperature and then in an ice bath for complete crystallization.

  • Drying: Filter the pure product and dry it in a desiccator.

Modern Method: Microwave-Assisted Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles[6]
  • Reaction Mixture: In a suitable microwave reactor vessel, combine the appropriate carbohydrazide derivative (1 mmol) and 2,4-pentanedione (1.1 mmol) in ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 270 W for 3–5 minutes.

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature. The product will often precipitate out of the solution.

  • Purification: Collect the solid by filtration and wash with a small amount of cold ethanol. If necessary, further purification can be achieved by recrystallization.

Green Method: Nano-ZnO Catalyzed Four-Component Synthesis of Pyranopyrazoles[11]
  • Catalyst and Reactants: In a flask, suspend nano-ZnO catalyst (10 mol%) in water (10 mL).

  • Reagent Addition: To this suspension, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1.2 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 10-20 minutes.

  • Work-up: Upon completion of the reaction (monitored by TLC), collect the precipitated product by filtration.

  • Washing and Drying: Wash the solid with water and then a small amount of ethanol. Dry the product in a vacuum oven.

  • Catalyst Recovery: The aqueous filtrate containing the nano-ZnO catalyst can be recovered and reused for subsequent reactions.

Mandatory Visualization: Selecting the Right Path

The choice of a synthetic route for a specific pyrazole derivative depends on several factors, including the desired substitution pattern, available starting materials, and the importance of factors like reaction time and environmental impact. The following diagram illustrates a logical workflow for selecting an appropriate pyrazole synthesis method.

Pyrazole_Synthesis_Workflow start Define Target Pyrazole Structure is_traditional Traditional Route Feasible? start->is_traditional knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) is_traditional->knorr Yes cycloaddition 1,3-Dipolar Cycloaddition (Diazo + Alkyne) is_traditional->cycloaddition Yes is_novel Novel Method Required? (e.g., Speed, Green Chemistry) is_traditional->is_novel No end Final Pyrazole Product knorr->end cycloaddition->end microwave Microwave-Assisted (Rapid Synthesis) is_novel->microwave Yes ultrasound Ultrasound-Assisted (Energy Efficient) is_novel->ultrasound Yes nano Nano-Catalyzed (Green & Recyclable) is_novel->nano Yes mcr Multicomponent Reaction (One-Pot Complexity) is_novel->mcr Yes microwave->end ultrasound->end nano->end mcr->end

Caption: Workflow for selecting a pyrazole synthesis method.

References

Comparative Efficacy of 5-Aminopyrazole Derivatives in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the efficacy of 5-aminopyrazole derivatives in various cancer cell lines. Due to the limited availability of public data on the specific compound 5-Amino-1-(2-hydroxyethyl)pyrazole, this document focuses on structurally related 5-aminopyrazole carbohydrazide derivatives and compares their performance with established pyrazole-based anticancer drugs.

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. This guide evaluates the in vitro efficacy of a series of (E)-5-Amino-N'-benzylidene-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide derivatives against breast cancer cell lines. For comparative purposes, the well-established pyrazole-based drugs, Celecoxib and Pirtobrutinib, are included. This guide presents quantitative cytotoxicity data, details of experimental methodologies, and visual representations of the pertinent signaling pathways to aid in the evaluation and future development of this class of compounds.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the half-maximal growth inhibitory concentrations (GI₅₀) of selected 5-aminopyrazole derivatives and a standard chemotherapeutic agent, Cisplatin, against a panel of human breast cancer cell lines. Additionally, IC₅₀ values for the pyrazole-based drugs Celecoxib and Pirtobrutinib are provided for a broader comparison.

Table 1: In Vitro Cytotoxicity (GI₅₀/IC₅₀ in µM) of Pyrazole Derivatives in Human Cancer Cell Lines

Compound/DrugTarget/Mechanism of ActionMCF7 (Breast)MDA-MB-231 (Breast)SK-BR-3 (Breast)Other Cell Lines
(E)-5-Amino-N'-(4-methoxybenzylidene)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide Putative Kinase Inhibitor>40[1]>40[1]>40[1]Not Reported
(E)-5-Amino-N'-(4-methoxy-3-phenoxybenzylidene)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide Putative Kinase Inhibitor>40[1]>40[1]>40[1]Not Reported
(E)-5-Amino-N'-(4-((3-fluorobenzyl)oxy)-3-methoxybenzylidene)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide Putative Kinase Inhibitor>40[1]>40[1]65% growth inhibition at 10 µM[1]Not Reported
(E)-5-Amino-N'-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide Putative Kinase Inhibitor20.3[1]24.1[1]14.4[1]Not Reported
Cisplatin (Reference) DNA Cross-linking Agent26.0[1]Not ReportedNot ReportedNot Reported
Celecoxib COX-2 Inhibitor~25-50[2][3][4]~40-60[2][3][4]Not ReportedHela: 37.2, HCT116: 23.5, HepG2: 18.4, U251: 11.7[5]
Pirtobrutinib BTK InhibitorNot ApplicableNot ApplicableNot ApplicableCLL/SLL: Overall Response Rate of 73%[6]

Note: The data for the 5-aminopyrazole derivatives is presented as GI₅₀, which is the concentration causing 50% growth inhibition. The data for Celecoxib and Pirtobrutinib are presented as IC₅₀ (half-maximal inhibitory concentration) or as clinical response rates. Direct comparison of absolute values should be made with caution due to differences in experimental conditions and endpoints. The efficacy of this compound has not been reported in the reviewed literature; the presented data is for structurally related carbohydrazide derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 5-aminopyrazole derivatives, Celecoxib) or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in 100 µL of DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ or IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected to quantify the different cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compounds for a defined period, then harvested and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide and RNase A for 30 minutes at room temperature.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the intensity of the PI fluorescence.

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagram illustrates the general workflow for evaluating the anticancer efficacy of a test compound.

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Expose cells to compound MTT Assay MTT Assay Compound Treatment->MTT Assay Assess viability Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Detect cell death Cell Cycle Analysis Cell Cycle Analysis Compound Treatment->Cell Cycle Analysis Analyze cell cycle progression Determine GI50/IC50 Determine GI50/IC50 MTT Assay->Determine GI50/IC50 Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay->Quantify Apoptotic Cells Determine Cell Cycle Arrest Determine Cell Cycle Arrest Cell Cycle Analysis->Determine Cell Cycle Arrest Comparative Efficacy Analysis Comparative Efficacy Analysis Determine GI50/IC50->Comparative Efficacy Analysis Quantify Apoptotic Cells->Comparative Efficacy Analysis Determine Cell Cycle Arrest->Comparative Efficacy Analysis

Caption: General workflow for in vitro anticancer drug screening.

The anticancer activity of pyrazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Generalized Signaling Pathway for 5-Aminopyrazole Derivatives

Disclaimer: The precise molecular targets for the presented (E)-5-Amino-N'-benzylidene-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carbohydrazide derivatives have not been definitively identified in the reviewed literature. This diagram represents a putative mechanism based on the known targets of the broader 5-aminopyrazole class of compounds, which includes inhibitors of p38 MAPK and EGFR.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K p38_MAPK p38 MAPK Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes CellCycle Cell Cycle Progression p38_MAPK->CellCycle Arrest RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Proliferation->CellCycle 5-Aminopyrazole Derivative 5-Aminopyrazole Derivative 5-Aminopyrazole Derivative->EGFR Inhibition 5-Aminopyrazole Derivative->p38_MAPK Inhibition

Caption: Putative signaling pathways affected by 5-aminopyrazole derivatives.

Celecoxib Signaling Pathway

Celecoxib, a selective COX-2 inhibitor, exerts its anticancer effects through multiple pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 PGE2 PGE2 COX2->PGE2 beta_catenin β-catenin PGE2->beta_catenin Activation Wnt_Targets Wnt Target Genes (Proliferation) beta_catenin->Wnt_Targets AKT_mTOR AKT/mTOR Pathway Apoptosis Apoptosis AKT_mTOR->Apoptosis Celecoxib Celecoxib Celecoxib->COX2 Inhibition Celecoxib->beta_catenin Inhibition Celecoxib->AKT_mTOR Inhibition G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus BCR B-Cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation NFkB NF-κB Pathway PLCg2->NFkB Activation Proliferation B-Cell Proliferation NFkB->Proliferation Survival B-Cell Survival NFkB->Survival Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK Inhibition

References

Safety Operating Guide

Safe Disposal Protocol for 5-Amino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

The following document provides comprehensive guidance on the proper disposal procedures for 5-Amino-1-(2-hydroxyethyl)pyrazole, tailored for researchers, scientists, and professionals in drug development. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a conservative approach, treating it as hazardous chemical waste.[1] The procedures outlined below are based on established best practices for the disposal of hazardous research chemicals.

Hazard Assessment and Waste Profile

Due to its chemical structure as a pyrazole derivative, this compound should be handled as a potentially hazardous substance. Pyrazole-based compounds are recognized for their diverse pharmacological activities and potential environmental impact if not disposed of correctly.[1] The primary hazards are associated with potential skin, eye, and respiratory irritation, similar to related compounds like 4,5-Diamino-1-(2-hydroxyethyl)pyrazole sulfate.[2]

Under no circumstances should this chemical or its containers be disposed of in regular trash or discharged down the drain. [1][2]

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Lab coat

  • Closed-toe shoes

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be handled systematically to ensure safety and regulatory compliance.

Step 1: Container Selection and Preparation

  • Container Choice : Use a dedicated, leak-proof, and chemically compatible container for collecting waste. The container must be in good condition with a secure, tight-fitting lid.[1]

  • Rinsing Contaminated Labware : Any labware (e.g., beakers, flasks) that has come into contact with the chemical must be triple-rinsed. The first rinsate is to be collected as hazardous waste. Subsequent rinses may be disposed of according to institutional guidelines.[1]

Step 2: Waste Collection

  • Solid Waste : Collect unused or waste this compound powder in its designated solid waste container. Avoid generating dust.

  • Liquid Waste (Solutions) : Collect solutions containing the compound in a dedicated, leak-proof container for liquid chemical waste.[1]

  • Contaminated Materials : Any materials used for cleaning spills or contaminated during handling (e.g., paper towels, gloves, weigh boats) should be placed in a designated solid hazardous waste container.

Step 3: Labeling the Waste Container Proper labeling is critical for safe handling and disposal by your institution's Environmental Health & Safety (EHS) department. The label must include:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "this compound"

  • An accurate list of all constituents and their approximate concentrations if it is a solution[1]

  • The date when waste accumulation began[1]

  • The name of the principal investigator and the laboratory location[1]

Step 4: Storage of Waste

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory.[1]

  • Ensure the storage area is secure and away from incompatible materials.

Step 5: Arranging for Disposal

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Do not exceed the accumulation time limits for hazardous waste as defined by your institution's EHS department.

Data Summary for Disposal Procedures

ParameterGuidelineSource
Waste Classification Hazardous Chemical Waste[1]
Container Type Chemically compatible, leak-proof, with a secure lid[1]
Disposal Route Approved waste disposal plant via institutional EHS[2]
Drain/Trash Disposal Strictly Prohibited[1][2]
PPE Requirement Safety glasses, gloves, lab coat[2]

Experimental Protocol: Decontamination of Glassware

  • Initial Rinse : Perform an initial rinse of the contaminated glassware with a suitable solvent (e.g., acetone or ethanol) to dissolve any remaining this compound.

  • Collect Rinsate : Collect this first portion of the solvent rinse into the designated liquid hazardous waste container.[1]

  • Subsequent Rinses : Perform two additional rinses with the solvent. Depending on local regulations, these may be collected as hazardous waste or disposed of as non-hazardous waste.

  • Final Wash : Wash the glassware with soap and water, followed by a final rinse with deionized water.

Disposal Workflow Visualization

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection cluster_final Finalization start Start: Need to dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Prepare Waste Container ppe->container waste_type Type of Waste? container->waste_type solid Collect Solid Waste (Powder, Contaminated Items) waste_type->solid Solid liquid Collect Liquid Waste (Solutions, First Rinsate) waste_type->liquid Liquid label_container Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) solid->label_container liquid->label_container store Store in Designated Hazardous Waste Area label_container->store pickup Arrange for EHS Waste Pickup store->pickup end End: Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Amino-1-(2-hydroxyethyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Amino-1-(2-hydroxyethyl)pyrazole

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety, handling, and disposal information for this compound (CAS: 73616-27-0). The following guidance is compiled from safety data for structurally similar compounds and general best practices for laboratory chemical handling. It is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive information.

Hazard Summary & Personal Protective Equipment (PPE)

Based on data from related pyrazole compounds, this compound should be handled as a substance that may cause skin and eye irritation. The recommended PPE and safety measures are summarized below.

CategoryMinimum RequirementSpecifications
Eye/Face Protection Safety Glasses with side-shieldsConforming to EN166 or ANSI Z87.1 standards.
Chemical GogglesRecommended when there is a risk of splashing.
Face ShieldRecommended for large quantities or significant splash risk.
Skin Protection Protective GlovesNitrile rubber, minimum thickness 0.11 mm. Inspect prior to use.
Lab CoatStandard laboratory coat.
Additional Body ProtectionAs needed based on the scale of the operation.
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dusts are generated, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.
Hand Hygiene Hand WashingWash hands thoroughly after handling.[1]
Operational and Disposal Plans

Safe handling and disposal are critical to laboratory safety and environmental protection. The following step-by-step protocols provide guidance for the operational use and subsequent disposal of this compound.

Experimental Protocol: Safe Handling and Disposal

1.0 Engineering Controls and Preparation 1.1. Ensure a calibrated fume hood or other local exhaust ventilation is operational before starting work. 1.2. Verify that a safety shower and eyewash station are accessible and have been recently tested. 1.3. Designate a specific area for handling the compound to minimize contamination. 1.4. Prepare all necessary equipment (spatulas, weighing paper, glassware) and required PPE. 1.5. Prepare a labeled, dedicated hazardous waste container for solid and liquid waste.

2.0 Personal Protective Equipment (PPE) Donning 2.1. Don a clean laboratory coat. 2.2. Wear safety glasses with side shields or chemical goggles. 2.3. Put on nitrile gloves, ensuring they are free of tears or holes.

3.0 Handling and Use 3.1. Perform all manipulations of solid this compound within the fume hood to avoid inhalation of any dust. 3.2. Carefully weigh the desired amount of the compound on weighing paper or in a suitable container. 3.3. If preparing a solution, add the solid slowly to the solvent to avoid splashing. 3.4. In case of skin contact, immediately wash the affected area with plenty of soap and water.[1] 3.5. In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

4.0 Storage 4.1. Keep the container tightly closed when not in use. 4.2. Store in a cool, dry, and well-ventilated area away from incompatible substances.

5.0 Waste Collection and Disposal 5.1. Solid Waste: 5.1.1. Place any contaminated weighing paper, gloves, or other disposable materials into the designated hazardous waste container. 5.2. Liquid Waste: 5.2.1. Collect all solutions containing the compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. 5.2.2. Do not pour any waste down the drain. 5.3. Container Decontamination: 5.3.1. Rinse empty containers that held the compound three times with a suitable solvent. 5.3.2. The first rinseate must be collected and disposed of as hazardous waste.[2] 5.4. Final Disposal: 5.4.1. Dispose of all waste in accordance with federal, state, and local environmental control regulations.[2] Consult with your institution's Environmental Health & Safety (EHS) department for specific procedures.

Logical Workflow for Safe Chemical Handling

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_disposal 3. Disposal cluster_contingency Contingency prep_eng Verify Engineering Controls (Fume Hood, Eyewash) prep_ppe Assemble Required PPE prep_eng->prep_ppe prep_waste Prepare Labeled Hazardous Waste Container prep_ppe->prep_waste don_ppe Don PPE (Coat, Goggles, Gloves) prep_waste->don_ppe handle Handle Compound in Fume Hood don_ppe->handle collect_waste Collect Solid & Liquid Waste in Designated Container handle->collect_waste exposure Exposure Event? handle->exposure decon Decontaminate Glassware (Triple Rinse) collect_waste->decon dispose Dispose via EHS (Follow Institutional Protocol) decon->dispose first_aid Administer First Aid (Wash Skin/Eyes) exposure->first_aid Yes seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.